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Core Science & Biosynthesis

Foundational

Sulfo-Cyanine7.5 carboxylic acid chemical structure and molecular weight

Topic: Sulfo-Cyanine7.5 Carboxylic Acid: Chemical Structure, Properties, and Bioconjugation Protocols Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1] Archite...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sulfo-Cyanine7.5 Carboxylic Acid: Chemical Structure, Properties, and Bioconjugation Protocols Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Architecture, Photophysics, and Bioconjugation Strategies[1]

Executive Summary

Sulfo-Cyanine7.5 carboxylic acid is a high-performance, near-infrared (NIR) fluorophore engineered for in vivo imaging and high-sensitivity bioassays.[1] Distinguished by its benzo-fused indolenine cores and rigidified polymethine bridge , this fluorophore occupies a critical niche in the NIR-I window (~700–900 nm), offering deeper tissue penetration and reduced autofluorescence background compared to visible-spectrum dyes.[1]

This guide provides a rigorous analysis of its chemical structure, molecular weight considerations, photophysical mechanisms, and validated protocols for its activation and bioconjugation.

Chemical Architecture and Molecular Weight[3]

The superior performance of Sulfo-Cyanine7.5 stems from three specific structural modifications to the cyanine scaffold:

  • Benzindolenine Rings: The ".5" designation indicates the fusion of benzene rings to the standard indolenine core. This extends the conjugated

    
    -system, red-shifting the excitation/emission maxima by approximately 20–30 nm compared to Sulfo-Cyanine7.[1]
    
  • Rigidified Heptamethine Chain: A cyclohexenyl ring is incorporated into the polymethine bridge. This "rigidification" restricts conformational flexibility, reducing non-radiative decay pathways (isomerization) and significantly enhancing quantum yield.

  • Sulfonation: Four sulfonate groups (

    
    ) ensure high aqueous solubility and minimize non-specific hydrophobic binding (aggregation) in biological media.[1]
    
2.1 Molecular Specifications

The commercially available form is typically the tripotassium salt . Researchers must account for the counterions when calculating stoichiometry for conjugation reactions.

ParameterSpecificationNotes
Chemical Name Sulfo-Cyanine7.5 carboxylic acid (Potassium Salt)Often abbreviated as Sulfo-Cy7.5-COOH
Molecular Formula

Includes 3

counterions
Molecular Weight 1083.41 Da Standard commercial form
Exact Mass 1082.08 DaMonoisotopic mass
Net Charge -34 sulfonates (-4) + delocalized core (+1)
Reactive Moiety Carboxylic Acid (-COOH)Requires activation (e.g., NHS/EDC)
2.2 Structural Visualization

The following diagram illustrates the functional modularity of the Sulfo-Cyanine7.5 molecule.

SulfoCy75_Structure cluster_0 Chromophore Core (NIR Active) Core Heptamethine Chain (Rigidified w/ Cyclohexene) RingB Benzindolenine Ring B (Benzo-fused) Core->RingB RingA Benzindolenine Ring A (Benzo-fused) RingA->Core Sulfonates 4x Sulfonate Groups (-SO3-) RingA->Sulfonates Solubility Linker Alkyl Linker (Propyl/Hexyl) RingA->Linker RingB->Sulfonates Carboxyl Carboxylic Acid (-COOH) Linker->Carboxyl Conjugation Site

Figure 1: Structural decomposition of Sulfo-Cyanine7.5, highlighting the chromophore core responsible for NIR fluorescence and the solubilizing sulfonate groups.[1]

Photophysical Properties[1][5][6][7]

Sulfo-Cyanine7.5 is optimized for the NIR-I window , where tissue transparency is maximal due to low absorption by hemoglobin and water.[1]

PropertyValueBiological Significance
Excitation Max (

)
778 nmCompatible with 785 nm laser lines.[1]
Emission Max (

)
797 nmDeep tissue penetration; distinct from Cy7 (~773 nm).[1]
Extinction Coefficient (

)
222,000

High brightness per molecule.[1]
Quantum Yield (

)
~0.21High for NIR dyes (enhanced by rigid linker).[1]
Solubility High (Water, DMSO, DMF)Ideal for protein labeling without precipitation.
Bioconjugation Protocol: Activation and Labeling[8]

The carboxylic acid form is a non-reactive precursor. It must be activated in situ or converted to an NHS ester to react with primary amines (Lysine residues, N-termini).[1]

4.1 Why Start with Carboxylic Acid?

While pre-activated NHS esters are available, the carboxylic acid form offers:

  • Stability: Indefinite shelf life compared to moisture-sensitive NHS esters.

  • Versatility: Can be used in solid-phase peptide synthesis (SPPS) or activated via alternative chemistries (e.g., Carbodiimide crosslinking without NHS).[1]

4.2 Protocol: In Situ Activation (EDC/NHS Chemistry)

This protocol describes the conversion of Sulfo-Cy7.5-COOH to an amine-reactive ester for immediate protein labeling.[1]

Reagents:

  • Sulfo-Cyanine7.5 carboxylic acid[1][2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)[1]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[1]

  • Anhydrous DMF or DMSO[1]

  • Conjugation Buffer: PBS or Bicarbonate (pH 8.3)[1]

Workflow Diagram:

Activation_Workflow Start Sulfo-Cy7.5-COOH (Dissolved in DMSO) Activation Add EDC + Sulfo-NHS (15 min, RT, Dry Solvent) Start->Activation Intermediate Active NHS-Ester Formed (Unstable, Use Immediately) Activation->Intermediate Activation Reaction Conjugation Reaction (1-2 Hours, RT, Dark) Intermediate->Reaction Protein Add Protein Solution (pH 8.3, Amine-rich) Protein->Reaction Purification Purification (Gel Filtration / Dialysis) Reaction->Purification Remove Excess Dye

Figure 2: Step-by-step workflow for the in situ activation and conjugation of Sulfo-Cyanine7.5 carboxylic acid.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1 mg of Sulfo-Cy7.5-COOH in 100 µL of anhydrous DMSO.

  • Activation: Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of Sulfo-NHS (from fresh stocks in DMSO).

    • Mechanism:[1] EDC reacts with the carboxylate to form an unstable O-acylisourea, which is immediately displaced by NHS to form a semi-stable NHS ester.[1]

  • Incubation: Incubate for 15–30 minutes at room temperature in the dark.

  • Conjugation: Add the activated dye solution to the protein of interest (concentration 1–10 mg/mL) in a buffer free of primary amines (e.g., PBS pH 7.4 or Sodium Bicarbonate pH 8.3).

    • Critical: Avoid Tris or Glycine buffers as they will compete for the dye.

  • Purification: Separate the labeled protein from unreacted dye using a Desalting Column (e.g., Sephadex G-25) or dialysis. The labeled protein will elute first (high MW band), while the free dye will be retained.

Quality Control & Storage
  • Storage: The carboxylic acid powder is stable for >24 months at -20°C when protected from light.[1][3] Solutions in DMSO should be prepared fresh or stored at -20°C for <1 month.[1]

  • Characterization:

    • HPLC: Monitor purity at 260 nm (nucleic acid contamination check) and 778 nm (dye peak).

    • UV-Vis: Measure the Absorbance Ratio (

      
      ) to calculate the Degree of Labeling (DOL).
      
      • Correction Factor: Sulfo-Cy7.5 has ~4-5% absorption at 280 nm.[1] Use a correction factor (CF280) of 0.04 in DOL calculations.

References
  • Antibodies.com. (n.d.). Sulfo-Cyanine 7.5 carboxylic acid (A270302) Specifications. Retrieved from [Link][1][4]

Sources

Exploratory

Precision Characterization of Sulfo-Cyanine7.5 Carboxylic Acid: Absorption Dynamics in PBS

Executive Summary Sulfo-Cyanine7.5 (Sulfo-Cy7.[1][2][3][4][][6][7]5) carboxylic acid is a water-soluble, heptamethine cyanine fluorophore engineered for the Near-Infrared (NIR) window. Unlike its hydrophobic analog Indoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfo-Cyanine7.5 (Sulfo-Cy7.[1][2][3][4][][6][7]5) carboxylic acid is a water-soluble, heptamethine cyanine fluorophore engineered for the Near-Infrared (NIR) window. Unlike its hydrophobic analog Indocyanine Green (ICG), Sulfo-Cy7.5 incorporates sulfonate groups and a rigid trimethine linker, significantly enhancing aqueous solubility, photostability, and quantum yield.

This guide provides a definitive technical analysis of the absorption characteristics of Sulfo-Cy7.5 carboxylic acid in Phosphate Buffered Saline (PBS). It addresses the critical need for precise spectral characterization in drug development and bio-imaging, where deviations in absorption maxima (


) can compromise quantitation and signal-to-noise ratios.

Core Insight: In 1x PBS (pH 7.4), Sulfo-Cy7.5 carboxylic acid exhibits a primary absorption maximum at 778 nm . However, researchers must account for solvatochromic shifts and aggregation-induced spectral broadening which can displace this peak to ~788 nm depending on concentration and ionic strength.

Physicochemical Profile

The following specifications represent the baseline data for Sulfo-Cy7.5 carboxylic acid. These values serve as the calibration standard for all experimental protocols described herein.

PropertyValueNotes
Molecular Weight ~1083.41 DaVaries slightly by counter-ion (K+ vs Na+)
Absorption Max (

)
778 nm Measured in PBS/Water; can shift to 788 nm in protein conjugates
Emission Max (

)
797 nm NIR-I window emission
Extinction Coefficient (

)
222,000 M⁻¹cm⁻¹ High absorptivity allows for low-concentration detection
Solubility High (Water, PBS, DMSO, DMF)Sulfonate groups prevent aggregation in aqueous buffers
Appearance Dark Green SolidHygroscopic; store desiccated at -20°C

Spectral Analysis in PBS

The Absorption Maximum ( )

In a physiological buffer like PBS (pH 7.4), the electronic transition of the heptamethine polymethine chain yields a sharp absorption band centered at 778 nm .

  • Why PBS? PBS mimics the osmolarity and ion concentration of human biological fluids. Characterizing the dye in water alone often leads to slight spectral blue-shifts due to the lack of charge shielding. PBS provides the most relevant "in vivo" spectral prediction.

  • The "Shoulder" Feature: A secondary vibronic shoulder is typically observed around 700–710 nm . If this shoulder increases in intensity relative to the 778 nm peak, it indicates the formation of H-aggregates (face-to-face stacking), which are non-fluorescent and undesirable.

Solvatochromic & Conjugation Shifts

While the free carboxylic acid absorbs at 778 nm, conjugation to biomolecules (antibodies, peptides) often induces a bathochromic shift (red-shift) of 5–10 nm, moving the peak toward 788 nm . This is due to the change in the local dielectric environment of the fluorophore.

Experimental Protocol: Accurate Spectral Characterization

To ensure scientific integrity, the following protocol uses a self-validating loop: if the calculated extinction coefficient deviates by >5% from the theoretical value (222,000 M⁻¹cm⁻¹), the measurement is rejected (likely due to aggregation or weighing error).

Materials
  • Fluorophore: Sulfo-Cyanine7.5 carboxylic acid (stored at -20°C).[4][6]

  • Solvent: 1x PBS, pH 7.4 (0.2 µm filtered).

  • Cuvette: Quartz cuvette, 1 cm path length (plastic absorbs in NIR).

  • Instrument: UV-Vis Spectrophotometer (Scan range: 600–900 nm).

Workflow Diagram

SpectralMeasurement Start Start: Dry Dye Aliquot Stock Prepare Stock (1-5 mM in DMSO) Start->Stock Dissolve Dilution Dilute in PBS (Target: 2-5 µM) Stock->Dilution 1:1000 Dilution Measure Acquire Spectrum (600-900 nm) Dilution->Measure Blank Blank Spectrophotometer (Pure PBS) Blank->Measure Baseline Subtraction Validation Check Abs @ 778nm (Ideal: 0.1 - 0.8 AU) Measure->Validation Validation->Dilution Fail (Too High/Low) Calc Calculate Concentration (Beer-Lambert) Validation->Calc Pass End Valid Spectrum Calc->End

Figure 1: Step-by-step workflow for the precise spectrophotometric characterization of Sulfo-Cy7.5.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve ~1 mg of dye in anhydrous DMSO to create a 1–5 mM stock solution .

    • Reasoning: While water-soluble, preparing stocks in DMSO minimizes hydrolysis risks during long-term storage and ensures complete initial solubilization.

  • Working Solution (PBS):

    • Dilute the stock into 1x PBS to a final concentration of 2–5 µM .

    • Critical: The Absorbance (A) at 778 nm must fall between 0.1 and 0.8 AU to ensure linearity.

    • Caution: Avoid concentrations >10 µM in PBS to prevent H-aggregation.

  • Data Acquisition:

    • Blank the spectrophotometer with pure 1x PBS.

    • Scan from 600 nm to 900 nm.

    • Record

      
       (Peak wavelength) and 
      
      
      
      (Absorbance at peak).
  • Self-Validation Calculation:

    • Calculate concentration using Beer-Lambert Law:

      
      
      
    • Where

      
       and 
      
      
      
      .
    • If the calculated concentration matches your dilution factor (within 10%), the spectrum is valid.

Troubleshooting & Optimization

Aggregation (The "Blue Shoulder" Problem)

Sulfo-Cy7.5 is less prone to aggregation than non-sulfonated Cy7, but it can still occur at high concentrations or high ionic strength.

  • Symptom: The peak at 778 nm decreases, and a shoulder at ~710 nm grows.

  • Solution: Add a chaotropic agent or surfactant (e.g., 0.05% Tween-20) to the PBS, or lower the dye concentration.

Photostability

Cyanine dyes are susceptible to photo-oxidation.

  • Protocol: Keep solutions wrapped in foil. Perform measurements quickly.

  • Check: If absorbance drops over sequential scans, the dye is bleaching.

Applications in Bio-imaging[3][6][8][9][10]

Sulfo-Cy7.5 is chosen specifically for its position in the NIR-I window (700–900 nm) .

  • Tissue Transparency: Hemoglobin and water have their lowest combined absorption in this region, allowing photons to penetrate several centimeters into tissue.

  • Background Reduction: Biological autofluorescence is minimal at >750 nm excitation.

Imaging Workflow Logic

ImagingLogic Source Excitation Source (Laser ~780 nm) Sample Biological Sample (Sulfo-Cy7.5 Labeled) Source->Sample Excitation Photons Filter Emission Filter (Bandpass 800-850 nm) Sample->Filter Fluorescence Emission (Stokes Shift ~20nm) Detector NIR Camera / Detector (CCD/CMOS) Filter->Detector Filtered Signal

Figure 2: Logical flow of signal generation and detection in a typical NIR imaging setup using Sulfo-Cy7.5.

References

  • Antibodies.com. Sulfo-Cyanine 7.5 carboxylic acid Specifications. Retrieved from [Link]

  • AxisPharm. Sulfo-Cyanine7.5 Spectral Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light. (Discusses NIR absorption bands of cyanine derivatives in PBS). Retrieved from [Link]

Sources

Foundational

Sulfo-Cyanine7.5 Carboxylic Acid: A Technical Guide to Photophysics and Bioconjugation

Topic: Photophysical Properties and Application Guide for Sulfo-Cyanine7.5 Carboxylic Acid Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary Sul...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photophysical Properties and Application Guide for Sulfo-Cyanine7.5 Carboxylic Acid Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Sulfo-Cyanine7.5 carboxylic acid is a high-performance near-infrared (NIR) fluorophore designed to overcome the limitations of traditional NIR dyes like Indocyanine Green (ICG).[1][] Operating within the NIR-I window (700–900 nm), it exhibits a significant red shift relative to standard Cyanine7, achieved through benzo-fusion of the indole rings. Its molecular architecture incorporates four sulfonate groups to ensure high aqueous solubility and reduced aggregation, alongside a rigidified heptamethine chain that enhances quantum yield (QY) and photostability. This guide provides a rigorous analysis of its photophysical properties, stability profile, and a validated protocol for bioconjugation.

Molecular Architecture & Structure-Function Logic

The superior performance of Sulfo-Cyanine7.5 stems from three specific structural modifications to the core polymethine cyanine scaffold:

  • Benzo-Fusion (Spectral Red-Shift): The addition of benzene rings to the indole heterocycles extends the

    
    -conjugation system. This bathochromic shift moves excitation/emission maxima (~788/808 nm) deeper into the NIR window, effectively bypassing tissue autofluorescence (typically <700 nm) and maximizing penetration depth.
    
  • Rigidified Heptamethine Chain: Unlike the flexible chain of ICG, Sulfo-Cyanine7.5 often features a polymethine chain reinforced with a trimethylene (cyclohexenyl) bridge. This restriction of intramolecular rotation reduces non-radiative decay pathways, significantly boosting fluorescence quantum yield and extending fluorescence lifetime.

  • Sulfonation (Solubility & Disaggregation): Four sulfonate groups (

    
    ) provide a high negative charge density. This prevents the formation of non-fluorescent H-aggregates (common in hydrophobic cyanines) in aqueous buffers and eliminates the need for organic co-solvents (e.g., DMSO) during biological labeling.
    

Photophysical Characterization

Spectral Data Summary

The following values represent the fluorophore in phosphate-buffered saline (PBS, pH 7.4). Note that solvatochromic effects may cause slight shifts in organic solvents.

ParameterValueUnitNotes
Absorbance Max (

)
778 - 788nmSolvent dependent; ~788 nm in water
Emission Max (

)
797 - 808nmStokes shift ~20 nm
Extinction Coefficient (

)
222,000

High absorptivity for sensitive detection
Quantum Yield (

)
~0.05 - 0.10-Significantly higher than ICG (<0.01 in water)
Fluorescence Lifetime (

)
~0.5 - 1.0nsShort lifetime characteristic of NIR dyes
Molecular Weight ~1083.41DaAs Potassium salt
Solubility >10mg/mLExcellent in Water, DMF, DMSO
Spectral Logic Diagram

The following diagram illustrates the energy flow and structural logic governing the dye's photophysics.

Photophysics Excitation Excitation Source (778-788 nm) S1_State Excited State (S1) Rigidified Chain Limits Rotation Excitation->S1_State Absorbs Photons High ε (222,000) Emission Fluorescence Emission (797-808 nm) S1_State->Emission Radiative Decay High QY vs ICG NonRad Non-Radiative Decay (Heat/Vibration) S1_State->NonRad Reduced by Rigid Linker Aggreg H-Aggregation (Self-Quenching) S1_State->Aggreg Prevented by Sulfonate Groups

Figure 1: Photophysical energy flow. The rigid linker minimizes non-radiative decay, while sulfonate groups block aggregation-induced quenching.

Stability Profile

  • Photostability: Sulfo-Cyanine7.5 exhibits superior resistance to photobleaching compared to ICG and non-rigidified Cy7 variants. However, like all heptamethine cyanines, it is susceptible to oxidative degradation under high-intensity illumination over extended periods.

  • Chemical Stability: The carboxylic acid form is stable in storage (solid state, -20°C, desiccated) for >12 months. Aqueous solutions should be prepared fresh or stored at -20°C shielded from light.[3]

  • pH Tolerance: Fluorescence is stable across the physiological range (pH 4–9). Extreme pH (<3 or >10) may induce polymethine chain degradation.

Experimental Protocol: Bioconjugation via EDC/NHS[5]

Since the fluorophore contains a free carboxylic acid, it must be activated to an amine-reactive ester (NHS ester) before coupling to proteins (antibodies) or amine-modified oligonucleotides.

Materials Required[2][3][4][5][6][7][8]
  • Fluorophore: Sulfo-Cyanine7.5 carboxylic acid.[4]

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Buffers:

    • Activation Buffer: MES Buffer (100 mM, pH 6.0). Critical: Do not use phosphate or amine-containing buffers here.[5]

    • Coupling Buffer: PBS (1X, pH 7.4) or Bicarbonate buffer (pH 8.3).

  • Purification: Zeba Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Workflow Diagram

Conjugation Start Sulfo-Cy7.5 - COOH (In MES Buffer, pH 6.0) Activation Add EDC + Sulfo-NHS (15 min @ RT) Start->Activation Intermediate Active Sulfo-NHS Ester (Semi-stable) Activation->Intermediate Carboxyl Activation Coupling Add Protein (-NH2) (Adjust to pH 7.2-8.0) Intermediate->Coupling Amide Bond Formation Purification Purification (Gel Filtration / Dialysis) Coupling->Purification Remove Excess Dye Final Labeled Conjugate (Ready for Imaging) Purification->Final

Figure 2: Two-step activation and coupling workflow for Sulfo-Cyanine7.5 carboxylic acid.

Step-by-Step Protocol
  • Stock Preparation: Dissolve 1 mg of Sulfo-Cyanine7.5 carboxylic acid in 100 µL anhydrous DMSO or water (10 mg/mL).

  • Activation (In Situ):

    • Dilute the dye into MES Buffer (pH 6.0) to a concentration of ~1 mM.

    • Add EDC (10-fold molar excess) and Sulfo-NHS (10-fold molar excess).

    • Incubate for 15–30 minutes at room temperature in the dark.

  • Coupling:

    • Add the activated dye solution to your protein solution (dissolved in PBS, pH 7.4).

    • Ratio: Use a 5:1 to 15:1 molar excess of dye over protein, depending on desired Degree of Labeling (DOL).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS. The high molecular weight conjugate elutes first (colored band), while free dye elutes later.

  • Quantification (DOL Calculation):

    • Measure Absorbance at 280 nm (

      
      ) and 778 nm (
      
      
      
      ).
    • Calculate DOL using the formula:

      
      
      
    • Note: The correction factor (CF280) for Sulfo-Cy7.5 is approximately 0.04–0.09 (batch dependent; check CoA).

Comparative Analysis

FeatureSulfo-Cyanine7.5Cyanine7.5 (Non-Sulfo)Indocyanine Green (ICG)
Solubility Aqueous (High)Organic (DMSO/DMF)Aqueous (Moderate, Aggregates)
Quantum Yield High (Rigid chain)ModerateVery Low (<0.[1][6]01)
Aggregation Minimal (Repulsion)High in waterHigh (H-aggregates)
Stability HighModerateLow (Unstable in solution)
Labeling Direct (No organic solvent needed)Requires organic co-solventDifficult (Non-covalent mainly)

References

  • Antibodies.com. (n.d.). Sulfo-Cyanine 7.5 carboxylic acid (A270302) Specifications and Spectral Data. Retrieved from [Link]

  • ResearchGate. (2024). UV-vis absorption and fluorescence data of sulfo-cyanine dyes. Retrieved from [Link]

  • MDPI. (2024). Indocyanine Blue (ICB) as a Functional Alternative to Indocyanine Green (ICG) for Enhanced 700 nm NIR Imaging. (Comparison of rigid vs flexible cyanines). Retrieved from [Link]

Sources

Exploratory

Sulfo-Cyanine7.5 Carboxylic Acid: A Deep Dive into a Near-Infrared Workhorse for Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Near-Infrared Cyanine Dyes in Biological Imaging In the landscape of biological imaging and diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Near-Infrared Cyanine Dyes in Biological Imaging

In the landscape of biological imaging and diagnostics, the ability to visualize molecular processes in real-time and with high sensitivity is paramount. Near-infrared (NIR) fluorescent dyes have emerged as powerful tools, offering distinct advantages over traditional visible-light fluorophores.[1][2] Their emission wavelengths, typically in the 700-1000 nm range, fall within the "optical window" of biological tissues, where light absorption and scattering by endogenous molecules like hemoglobin and water are significantly reduced.[2][3] This translates to deeper tissue penetration, reduced autofluorescence, and ultimately, a higher signal-to-noise ratio for in vivo imaging.[2][4]

Among the various classes of NIR dyes, heptamethine cyanine dyes have garnered substantial attention for their sharp absorption bands, high extinction coefficients, and tunable structures.[1][5] Sulfo-Cyanine7.5 (Sulfo-Cy7.5) carboxylic acid is a prominent member of this family, engineered to address specific challenges in biological applications. It is a water-soluble derivative of Cyanine 7.5 (Cy7.5), featuring sulfonate groups that enhance its hydrophilicity and a carboxylic acid handle for covalent attachment to biomolecules.[6][7][8] This guide provides a comprehensive overview of Sulfo-Cy7.5 carboxylic acid, from its fundamental properties to its practical application in creating targeted imaging agents.

Core Identification: CAS Number and IUPAC Nomenclature

A precise and unambiguous identification of a chemical compound is critical for regulatory compliance, procurement, and scientific communication.

  • CAS Number : The Chemical Abstracts Service (CAS) has assigned the number 2760599-02-6 to Sulfo-Cyanine7.5 carboxylic acid.[6] This identifier is unique to this specific chemical structure.

  • IUPAC Name : Establishing a single, definitive IUPAC name for complex dyes like Sulfo-Cy7.5 carboxylic acid can be challenging due to their intricate structures and the potential for various salt forms. While a specific IUPAC name for the mono-carboxylic acid is not consistently reported across major chemical databases, a closely related structure, Sulfo-Cyanine7.5 dicarboxylic acid, has been assigned the name: potassium 3-(5-carboxypentyl)-2-((E)-2-((E)-3-((E)-2-(3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-6,8-disulfonate.[9] This highlights the structural complexity and the naming conventions for this class of dyes. For practical purposes, the common name "Sulfo-Cyanine7.5 carboxylic acid" combined with the CAS number is the most effective means of identification.

Physicochemical and Spectroscopic Properties

The utility of Sulfo-Cy7.5 carboxylic acid is rooted in its distinct chemical and optical characteristics. Its structure is similar to the FDA-approved dye, Indocyanine Green (ICG), but incorporates a rigid trimethine linker which contributes to a higher fluorescence quantum yield.[7][10][11][] The presence of four sulfo groups ensures high water solubility, a crucial feature for biological experiments.[7][8]

PropertyValueSource(s)
Molecular Formula C₄₅H₄₅K₃N₂O₁₄S₄[10][11]
Molecular Weight 1083.41 Da[11][13]
Appearance Dark green solid[10][11]
Solubility Good in water, DMF, and DMSO[10][11]
Absorption Maximum (λmax) ~778 nm[10][11]
Emission Maximum (λem) ~797 nm[10][11]
Molar Extinction Coefficient ~222,000 M⁻¹cm⁻¹[10][11]
Purity ≥95% (typically by ¹H NMR and HPLC-MS)[10][11]

These properties make Sulfo-Cy7.5 an excellent candidate for developing highly sensitive NIR imaging probes. Its high molar extinction coefficient allows for strong light absorption, while the NIR emission is ideal for deep-tissue imaging.

The Power of the Carboxylic Acid: Enabling Bioconjugation

The true strength of Sulfo-Cy7.5 carboxylic acid in drug development and research lies in its reactive carboxylic acid group. This functional handle allows for the covalent attachment (conjugation) of the dye to a wide array of biomolecules, including antibodies, proteins, peptides, and oligonucleotides.[6] This transforms the dye from a non-specific imaging agent into a targeted probe capable of seeking out and illuminating specific cells, tissues, or molecular targets.

The most common method for conjugating a carboxylic acid to a biomolecule is through the formation of an amide bond with a primary amine (e.g., the side chain of a lysine residue in a protein). This reaction is typically mediated by carbodiimide chemistry, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in combination with N-hydroxysulfosuccinimide (Sulfo-NHS).[14]

The "Why": A Self-Validating Conjugation Chemistry

The choice of EDC/Sulfo-NHS chemistry is deliberate and provides a self-validating system for robust bioconjugate preparation.

  • Activation (EDC): EDC first reacts with the carboxylic acid on the dye to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxylic acid.[14]

  • Stabilization (Sulfo-NHS): This is where the expertise comes in. Adding Sulfo-NHS to the reaction mixture allows it to react with the O-acylisourea intermediate, replacing it with a more stable Sulfo-NHS ester.[14] This amine-reactive ester has a significantly longer half-life in aqueous buffer, increasing the efficiency of the subsequent reaction with the biomolecule. The "sulfo" group on the NHS molecule also imparts water solubility to the ester, keeping it in solution and available for reaction.

  • Conjugation: The stable Sulfo-NHS ester reacts efficiently with primary amines on the target biomolecule to form a strong, stable amide bond, releasing the Sulfo-NHS leaving group.

  • Quenching: Any remaining unreacted Sulfo-NHS esters are quenched with an excess of an amine-containing buffer (like Tris or glycine) to prevent non-specific reactions.[14]

This two-step process, often performed as a one-pot reaction, minimizes side reactions like the polymerization of the target biomolecule, which can occur if the biomolecule also contains carboxylic acid groups.[14]

Experimental Protocol: General Workflow for Antibody Conjugation

This protocol provides a detailed, step-by-step methodology for conjugating Sulfo-Cy7.5 carboxylic acid to an antibody, a common workflow in the development of targeted imaging agents.

Materials:
  • Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sulfo-Cyanine7.5 carboxylic acid

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a stock solution of Sulfo-Cy7.5 carboxylic acid (e.g., 10 mg/mL) in anhydrous DMF or DMSO. Causality: The organic solvent is necessary as the dye, despite its water solubility, needs to be in a concentrated, anhydrous form for the initial activation step.

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in the Activation Buffer. Causality: EDC is highly susceptible to hydrolysis; fresh solutions are critical for maximum activation efficiency.

  • Dye Activation:

    • In a microcentrifuge tube, combine the Sulfo-Cy7.5 carboxylic acid stock solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical molar ratio is 1:5:10 (Dye:EDC:Sulfo-NHS), but this may require optimization.

    • Incubate the mixture for 15-30 minutes at room temperature in the dark. Causality: This allows for the efficient formation of the stable Sulfo-NHS ester.

  • Antibody Conjugation:

    • While the dye is activating, prepare the antibody solution. The concentration should typically be in the range of 1-10 mg/mL.

    • Add the activated dye mixture directly to the antibody solution. The volume of the added dye should be small (typically <10% of the antibody solution volume) to avoid issues with the organic solvent.

    • Incubate the reaction for 1-2 hours at room temperature, with gentle stirring or rocking, protected from light. Causality: This incubation period allows the amine-reactive dye to form covalent amide bonds with available lysine residues on the antibody.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of approximately 100 mM.

    • Incubate for an additional 15-30 minutes at room temperature. Causality: This step deactivates any unreacted Sulfo-NHS esters, preventing further and potentially non-specific labeling.

  • Purification:

    • Separate the labeled antibody from unreacted dye and reaction byproducts. Size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) is the most common method.

    • The first colored fraction to elute will be the high-molecular-weight antibody-dye conjugate. The later, slower-moving colored fraction will be the free, unreacted dye.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody. This is calculated using the absorbance of the protein (at 280 nm) and the dye (at ~778 nm) and their respective extinction coefficients.

Visualizing the Process

Chemical Structure

Sulfo-Cy7.5_Carboxylic_Acid Chemical Structure of Sulfo-Cy7.5 Carboxylic Acid (Simplified)

A simplified representation of the core structure.

Experimental Workflow

G cluster_activation Dye Activation cluster_conjugation Conjugation & Quenching cluster_purification Purification & Analysis Dye Sulfo-Cy7.5-COOH ActivatedDye Sulfo-Cy7.5-NHS Ester Dye->ActivatedDye Activation Buffer (15-30 min) EDC_NHS EDC + Sulfo-NHS EDC_NHS->ActivatedDye Conjugate Antibody-Sulfo-Cy7.5 ActivatedDye->Conjugate pH 7.2-8.5 (1-2 hours) Biomolecule Antibody-NH2 Biomolecule->Conjugate Quench Quenching Buffer Conjugate->Quench Stop Reaction Purify Size-Exclusion Chromatography Quench->Purify FinalProduct Purified Conjugate Purify->FinalProduct Analysis Characterization (DOL) FinalProduct->Analysis

Workflow for creating a biomolecule-dye conjugate.

Applications in Research and Drug Development

The ability to create targeted NIR probes with Sulfo-Cy7.5 carboxylic acid has profound implications:

  • In Vivo Imaging: Labeled antibodies or peptides can be used to visualize tumors, inflammation, or other disease states in animal models, providing critical data on drug targeting and efficacy.[1]

  • Theranostics: Beyond imaging, cyanine dyes can serve as theranostic agents, combining diagnosis with therapy.[5] They can be used for photodynamic therapy (PDT) or photothermal therapy (PTT), where NIR light is used to activate the dye to kill cancer cells.[1][2][5]

  • Drug Delivery: The dye can be attached to drug delivery systems like nanoparticles or polymers to track their biodistribution and confirm they reach the intended target.[1]

Conclusion

Sulfo-Cyanine7.5 carboxylic acid stands as a cornerstone reagent for the development of advanced biological imaging tools. Its excellent water solubility, high quantum yield, and, most importantly, its capacity for covalent bioconjugation make it an indispensable molecule for scientists working at the frontier of molecular imaging and targeted therapeutics. Understanding the principles behind its use, particularly the robust and validated EDC/Sulfo-NHS conjugation chemistry, empowers researchers to design and execute experiments with confidence, ultimately leading to clearer insights into complex biological systems.

References

  • Mishra, A., et al. (2016). Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy. SPIE Digital Library. Available at: [Link]

  • Lv, R., et al. (2023). Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy. PMC. Available at: [Link]

  • Shramova, E.I., & Kotlyar, A.B. (2018). Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors. Acta Naturae. Available at: [Link]

  • Hu, Z., et al. (2023). The development of NIR-II cyanine dyes for improving biological.... ResearchGate. Available at: [Link]

  • Alford, R., et al. (2020). Cyanine Nanocages Activated by Near-Infrared Light for the Targeted Treatment of Traumatic Brain Injury. Frontiers in Neurology. Available at: [Link]

  • Antibodies.com. (n.d.). Sulfo-Cyanine 7.5 carboxylic acid (A270302). Antibodies.com. Available at: [Link]

  • Interchim. (n.d.). Handbook and Catalog. Interchim. Available at: [Link]

  • Xi'an Kono Chem Co., Ltd. (n.d.). Sulfo-Cyanine7.5 carboxylic acid, Sulfo-Cy7.5 COOH. konochem.com. Available at: [Link]

  • HyperCyte. (2026). sulfo-Cyanine7.5 carboxylic acid. HyperCyte. Available at: [Link]

  • Bangs Laboratories, Inc. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. Available at: [Link]

Sources

Foundational

Technical Guide: Sulfo-Cyanine7.5 Carboxylic Acid Stability in Biological Media

Executive Summary Sulfo-Cyanine7.5 (Sulfo-Cy7.[1][2][3][4]5) represents a critical advancement in Near-Infrared (NIR) fluorophore design, bridging the gap between the spectral depth of Indocyanine Green (ICG) and the che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfo-Cyanine7.5 (Sulfo-Cy7.[1][2][3][4]5) represents a critical advancement in Near-Infrared (NIR) fluorophore design, bridging the gap between the spectral depth of Indocyanine Green (ICG) and the chemical robustness required for precision bioconjugation. Unlike standard heptamethine dyes, Sulfo-Cy7.5 incorporates a rigidified trimethine bridge and multiple sulfonate groups.

This guide provides a deep technical analysis of the stability of the carboxylic acid form (non-activated) of Sulfo-Cy7.5 in biological matrices. While the carboxylic acid moiety itself is chemically inert compared to activated esters (NHS/Maleimide), the stability of the chromophore core—the polymethine chain—is the limiting factor in biological applications. This document details the degradation mechanisms (oxidative truncation), the stabilizing effects of serum proteins, and provides a self-validating protocol for assessing dye integrity.

Part 1: Chemical Architecture & Photophysics

To understand stability, one must understand the structural vulnerabilities of the molecule. Sulfo-Cy7.5 is a heptamethine cyanine dye.[3] Its stability profile is dictated by two competing structural features:

  • The Polymethine Chain (Vulnerability): The 7-carbon chain responsible for NIR emission (Ex: ~788 nm, Em: ~808 nm) is electron-rich and susceptible to nucleophilic attack and oxidative cleavage by Reactive Oxygen Species (ROS).

  • The Rigidified Linker (Defense): Unlike ICG, Sulfo-Cy7.5 contains a cyclohexenyl ring (or similar rigid bridge) in the center of the chain. This rigidification reduces non-radiative decay (increasing Quantum Yield to ~0.21) and physically shields the methine bridge from nucleophilic attack [1][2].

  • Sulfonate Groups (Solubility): The "Sulfo" designation indicates the presence of sulfonate (

    
    ) groups. These ensure high aqueous solubility, preventing the formation of H-aggregates (non-fluorescent stacks) which are a primary pathway for catalytic degradation in PBS [3].
    
Table 1: Physicochemical Properties of Sulfo-Cy7.5 Carboxylic Acid[1]
PropertyValueStability Implication
Molecular Weight ~1083 DaHigh solubility; reduces precipitation risk.
Ex / Em Max 788 nm / 808 nmDeep tissue penetration; minimal autofluorescence interference.
Extinction Coeff. ~222,000 - 240,000

High brightness allows lower dosing, reducing aggregation artifacts.
Solubility Water, DMSO, DMFStable in aqueous buffers; avoids organic solvent shock in bio-assays.
Core Structure Rigidified Heptamethinesignificantly higher photostability than ICG or non-rigid Cy7.

Part 2: Stability in Biological Matrices

The stability of Sulfo-Cy7.5 is context-dependent. It behaves differently in simple buffers (PBS) compared to complex biological fluids (Serum/Lysates).

The "Blueing" Phenomenon (Degradation Mechanism)

In aqueous media, heptamethine dyes undergo a specific degradation pathway known as "phototruncation" or "blueing." ROS (specifically singlet oxygen and superoxide) attack the polymethine chain, cleaving it into shorter fragments.

  • Result: The solution loses NIR fluorescence and may develop a blue/purple tint as it degrades into pentamethine (Cy5-like) and trimethine (Cy3-like) byproducts [4].

  • Mitigation: The rigid linker in Sulfo-Cy7.5 significantly slows this kinetics compared to flexible chains.

Serum vs. PBS: The Albumin Effect

Counter-intuitively, Sulfo-Cy7.5 is often more stable in serum than in pure PBS.

  • Mechanism: Serum Albumin (HSA/BSA) contains hydrophobic pockets that transiently bind cyanine dyes.

  • Impact: This binding restricts the conformational mobility of the dye (increasing fluorescence brightness) and sterically shields the polymethine chain from oxidative attack.

  • Caution: In PBS, absence of proteins allows the dye to self-aggregate at high concentrations (>10 µM), leading to self-quenching and accelerated oxidative dimerization [3].

Diagram 1: Degradation & Stabilization Logic

StabilityLogic Dye Sulfo-Cy7.5 (Intact) Agg H-Aggregation (PBS) Dye->Agg High Conc. No Protein Albumin Albumin Binding (Serum) Dye->Albumin Hydrophobic Interaction Degradation Chain Cleavage (Blueing) Dye->Degradation Chain Break ROS ROS / Oxidative Stress ROS->Dye Attack Agg->Degradation Catalytic Oxidation Quench Fluorescence Quenching Agg->Quench Stacking Albumin->Degradation Blocks Stable Stabilized Fluorescence Albumin->Stable Shielding & Rigidification

Figure 1: Mechanistic pathways determining Sulfo-Cy7.5 stability. Albumin acts as a protective "chaperone," while aggregation in protein-free buffers accelerates degradation.

Part 3: Experimental Validation Protocols

To ensure data integrity, you must validate the dye's stability in your specific experimental vehicle. Do not rely on vendor data alone.

Protocol: Ratiometric Kinetic Stability Assay

This protocol distinguishes between chemical degradation (irreversible absorbance loss) and aggregation (reversible quenching).

Reagents:

  • Sulfo-Cy7.5 Carboxylic Acid (Stock: 1 mM in DMSO).

  • Test Medium (e.g., Mouse Serum, PBS pH 7.4, Cell Lysate).

  • Control: Freshly prepared dye standard.

Workflow:

  • Preparation: Dilute Stock to 1 µM (working concentration) in the Test Medium.

    • Critical: Keep DMSO < 1% to avoid solvent effects.

  • Incubation: Aliquot into a black-walled, clear-bottom 96-well plate. Seal to prevent evaporation. Incubate at 37°C in the dark.

  • Measurement Loop:

    • Measure Absorbance (788 nm) and Fluorescence (Ex 780 / Em 810) at T=0, 1h, 4h, 12h, 24h.

    • Self-Validation Step: If Fluorescence drops but Absorbance remains stable, the dye is aggregating or being quenched, not chemically degraded. If both drop, the polymethine chain is breaking.

Diagram 2: Stability Assay Workflow

AssayWorkflow cluster_Incubation Kinetic Loop (37°C) Start Start: 1mM Stock (DMSO) Dilute Dilute to 1µM (Serum vs PBS) Start->Dilute Measure Measure: 1. Absorbance (788nm) 2. Fluorescence (808nm) Dilute->Measure Wait Incubate (1h, 4h, 12h, 24h) Measure->Wait Analysis Data Analysis Measure->Analysis End Wait->Measure Next Timepoint Decision1 Abs Stable + Fluor Drop? Analysis->Decision1 Result1 Aggregation (Reversible) Decision1->Result1 Yes Result2 Degradation (Irreversible) Decision1->Result2 No (Both Drop)

Figure 2: Step-by-step workflow for the Ratiometric Kinetic Stability Assay.

Part 4: Troubleshooting & Optimization

Storage & Handling[2][5][6]
  • Hydrolysis: The carboxylic acid form is stable against hydrolysis (unlike NHS esters). However, prolonged exposure to basic pH (>8.5) can promote oxidative degradation.

  • Lyophilization: Store as a lyophilized powder at -20°C.

  • Reconstitution: Use anhydrous DMSO for stock solutions. Aqueous stocks should be used immediately or aliquoted and frozen (avoid freeze-thaw).

Common Artifacts
  • "The dye isn't fluorescing in PBS": Likely aggregation. Add 0.1% Tween-20 or BSA to disperse the dye.

  • "Blue Shift": If the absorbance peak shifts from 788 nm to ~650 nm, the chain has cleaved (oxidative destruction). Discard the sample.

References

  • Lumiprobe Corporation. "Sulfo-Cyanine7.5 carboxylic acid datasheet." Lumiprobe Life Science Solutions.

  • AxisPharm. "Sulfo-Cyanine7.5 Dye: Spectral Properties and Applications." AxisPharm.

  • Usama, S. M., et al. (2022). "Structural Optimization of Heptamethine Cyanine Dyes." CurateND.

  • Kozáková, et al. (2025). "Experimental Study Redefines the Mechanism of Heptamethine Cyanine Phototruncation." ChemRxiv.

  • BOC Sciences. "Sulfo-Cyanine7.5 Dyes Characteristics." BOC Sciences Probes.

Sources

Protocols & Analytical Methods

Method

bioconjugation of Sulfo-Cyanine7.5 carboxylic acid to antibodies

Application Note: High-Fidelity Bioconjugation of Sulfo-Cyanine7.5 Carboxylic Acid to Monoclonal Antibodies Abstract & Introduction The bioconjugation of Sulfo-Cyanine7.5 (Sulfo-Cy7.5) to antibodies represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Bioconjugation of Sulfo-Cyanine7.5 Carboxylic Acid to Monoclonal Antibodies

Abstract & Introduction

The bioconjugation of Sulfo-Cyanine7.5 (Sulfo-Cy7.5) to antibodies represents a critical workflow for deep-tissue imaging and in vivo tracking.[1] Unlike visible spectrum dyes, Sulfo-Cy7.5 operates in the Near-Infrared window (Ex: ~778 nm / Em: ~797 nm), significantly reducing background autofluorescence from biological matrices.[1]

This Application Note addresses a specific technical challenge: utilizing the Carboxylic Acid form of the dye. While NHS-ester forms are commercially available, they are hydrolytically unstable and expensive.[1] The Carboxylic Acid form is stable and cost-effective but requires precise in situ activation using Carbodiimide chemistry (EDC/Sulfo-NHS) immediately prior to conjugation.[1]

Key Technical Advantages of this Protocol:

  • Solubility: The "Sulfo" group ensures the dye remains water-soluble, preventing antibody precipitation during labeling.

  • Stability: Starting with the carboxylic acid ensures the reactive ester is fresh, maximizing conjugation efficiency.

  • Control: Allows precise titration of the activation level to control the Degree of Labeling (DOL).

Technical Specifications & Materials

Fluorophore Properties
PropertyValueNotes
Molecule Sulfo-Cyanine7.5 Carboxylic AcidNon-reactive until activated
Molecular Weight ~1083.41 DaVaries by counterion (K+ typical)
Excitation Max 778 nmNIR Window
Emission Max 797 nmNIR Window
Extinction Coeff.[1][2][3][4] (

)
222,000 M⁻¹cm⁻¹High brightness
Correction Factor (CF280) 0.09Critical for DOL calculation
Required Reagents
  • Target Antibody: IgG (free of BSA, Gelatin, or Azide).[1] Concentration: 1–5 mg/mL.

  • Activators:

    • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).[1][5]

    • Sulfo-NHS (N-hydroxysulfosuccinimide).[1][5][6][7][8]

  • Buffers:

    • Activation Buffer: 100 mM MES, pH 6.0 (No amines).[1]

    • Conjugation Buffer: 1X PBS, pH 7.4 (No amines).[1]

    • Quenching Buffer: 1M Glycine or Ethanolamine, pH 8.0.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 Columns.

  • Solvent: Anhydrous DMSO or DMF.

Mechanism of Action

The reaction proceeds in two distinct phases.[5] First, the zero-length crosslinker EDC reacts with the carboxylate on the dye to form an unstable O-acylisourea intermediate.[1][7][8] Sulfo-NHS instantly displaces this to form a semi-stable Sulfo-NHS ester.[1] This activated dye then undergoes nucleophilic attack by primary amines (Lysine residues) on the antibody, forming a stable amide bond.

ReactionMechanism Dye Sulfo-Cy7.5 (Carboxylic Acid) Intermediate Unstable O-acylisourea Dye->Intermediate + EDC (pH 4.7-6.0) EDC EDC (Activator) ActiveEster Stable Sulfo-NHS Ester Intermediate->ActiveEster + Sulfo-NHS (Stabilization) SulfoNHS Sulfo-NHS Conjugate Cy7.5-Antibody Conjugate ActiveEster->Conjugate + Antibody (pH 7.2-7.5) Antibody Antibody (NH2 groups) Antibody->Conjugate

Figure 1: The two-step carbodiimide reaction pathway.[1] The inclusion of Sulfo-NHS is critical to prevent hydrolysis of the intermediate before it can react with the antibody.

Step-by-Step Protocol

Phase 1: Pre-Conjugation Preparation

Critical Check: Ensure your antibody is in an amine-free buffer (PBS is good; Tris or Glycine are bad).[1] If the antibody contains Sodium Azide or BSA, perform a dialysis step against PBS first.

  • Prepare Antibody: Dilute/concentrate antibody to 2 mg/mL in PBS.

  • Prepare Stock Solutions (Fresh is mandatory):

    • Dye Stock: Dissolve 1 mg Sulfo-Cy7.5-COOH in 100 µL anhydrous DMSO (10 mg/mL).

    • EDC Stock: Dissolve 1 mg EDC in 100 µL Activation Buffer (MES, pH 6.0). Make immediately before use.[1][6][8]

    • Sulfo-NHS Stock: Dissolve 1 mg Sulfo-NHS in 100 µL Activation Buffer (MES, pH 6.0).

Phase 2: In-Situ Activation (The "Carboxyl" Step)

Rationale: We must convert the inert COOH group into a reactive ester.

  • Calculate the molar amount of dye needed.[9][10] For IgG (150 kDa), a 15-fold molar excess of dye is recommended to achieve a final DOL of 2–4.

  • In a microcentrifuge tube, mix:

    • Calculated volume of Sulfo-Cy7.5 stock.

    • EDC (Add at 10-fold molar excess to the dye).[5]

    • Sulfo-NHS (Add at 10-fold molar excess to the dye).[1][5]

  • Adjust volume with MES buffer if necessary.

  • Incubate: 15 minutes at Room Temperature (RT) in the dark.

    • Note: Do not exceed 30 minutes; hydrolysis competes with ester formation.

Phase 3: Conjugation
  • Add the Activated Dye Mixture dropwise to the Antibody Solution .

  • Mix gently by inversion (do not vortex vigorously).

  • Incubate: 2 hours at RT in the dark with gentle rotation, or Overnight at 4°C.

  • Quench: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to stop the reaction.

Phase 4: Purification

Rationale: Unreacted dye will cause massive background noise in imaging.

  • Equilibrate a Desalting Column (e.g., PD-10 or Zeba Spin) with PBS.[1]

  • Load the reaction mixture carefully.

  • Elute the protein fraction. The high MW conjugate will elute first (often visible as a blue/green band), while the free dye will remain in the column.

Quality Control: Degree of Labeling (DOL)

To validate the experiment, you must calculate how many fluorophores are attached to each antibody.

1. Measurement: Measure absorbance at 280 nm (


) and 778 nm  (

) using a UV-Vis spectrophotometer.

2. The Formula:


[1][10][11]

3. Constants for Calculation:

  • 
     (IgG Extinction Coeff): 210,000 M⁻¹cm⁻¹ [1][12]
    
  • 
     (Sulfo-Cy7.5 Extinction Coeff): 222,000 M⁻¹cm⁻¹ [1][3]
    
  • 
     (Correction Factor for Cy7.5 at 280nm): 0.09 [1][3][4]
    

4. Interpretation:

  • DOL < 1.0: Under-labeling. Increase dye molar excess next time.

  • DOL 2.0 – 4.0: Optimal. Good signal, minimal quenching.

  • DOL > 5.0: Over-labeling. Risk of precipitation and self-quenching (reduced signal despite more dye).[1]

Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: QC Step1 Dissolve Dye (DMSO) Step2 Add EDC + Sulfo-NHS (MES Buffer, pH 6.0) Step1->Step2 Step3 Incubate 15 min (Form Active Ester) Step2->Step3 Step4 Mix with Antibody (PBS, pH 7.4) Step3->Step4 Step5 Incubate 2 hrs (Amide Bond Formation) Step4->Step5 Step6 Quench with Glycine Step5->Step6 Step7 Purify (Desalting) Step6->Step7 Step8 Calculate DOL (Target: 2-4) Step7->Step8

Figure 2: Operational workflow for the conversion of Sulfo-Cy7.5 carboxylic acid to a functional antibody conjugate.

Troubleshooting

IssueProbable CauseCorrective Action
Precipitation Over-labeling (hydrophobic aggregation).[1]Reduce molar excess of dye; ensure "Sulfo" variant is used.
Low DOL (<1) Hydrolysis of NHS ester.[1]Use fresh EDC/NHS; ensure buffers are anhydrous where possible; check pH of activation (must be < 7).[1]
No Signal Buffer incompatibility.Ensure NO primary amines (Tris/Glycine) are present during conjugation.[1]

References

  • Antibodies.com. Sulfo-Cyanine 7.5 Carboxylic Acid Data Sheet. [Link][1]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press. (Standard field reference for Carbodiimide chemistry).

Sources

Application

Application Note: High-Efficiency Synthesis of Sulfo-Cyanine7.5 NHS Ester via TSTU Activation

Abstract This technical guide details the synthesis of Sulfo-Cyanine7.5 NHS ester from its carboxylic acid precursor. Sulfo-Cyanine7.5 is a water-soluble, near-infrared (NIR) fluorophore ( nm) critical for in vivo imagin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis of Sulfo-Cyanine7.5 NHS ester from its carboxylic acid precursor. Sulfo-Cyanine7.5 is a water-soluble, near-infrared (NIR) fluorophore (


 nm) critical for in vivo imaging due to reduced tissue autofluorescence in this spectral window. While carbodiimide (EDC) chemistry is common, this protocol utilizes TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) . This method is preferred for sulfonated dyes as it enables a cleaner reaction in organic solvents (DMF/DMSO) and facilitates purification via simple precipitation, avoiding the difficult removal of urea byproducts associated with EDC.

Chemical Strategy & Mechanism[1][2][3]

Why TSTU?

The conversion of a carboxylic acid to an N-hydroxysuccinimide (NHS) ester is an activation step required for amine conjugation.

  • The EDC Problem: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is water-soluble but generates urea byproducts that are difficult to separate from hydrophilic sulfonated dyes without preparative HPLC.

  • The TSTU Advantage: TSTU acts as a self-contained activation reagent. In the presence of a tertiary base (DIPEA), it reacts rapidly with the carboxylate to form the NHS ester. Crucially, the reaction can be performed in anhydrous DMF. Since Sulfo-Cyanine7.5 is highly polar (sulfonated), the product can be precipitated out using non-polar solvents (Ethyl Acetate), leaving the organic TSTU byproducts and unreacted reagents in the supernatant.

Reaction Scheme

The carboxylate anion attacks the uronium carbon of TSTU, displacing tetramethylurea and forming the NHS ester directly.

ReactionMechanism Substrate Sulfo-Cy7.5-COOH (Carboxylic Acid) Intermediate Transition State (Uronium Intermediate) Substrate->Intermediate Deprotonation (DIPEA) Reagent TSTU / DIPEA (Activator) Reagent->Intermediate Product Sulfo-Cy7.5-NHS (Active Ester) Intermediate->Product Nucleophilic Subst. Byproduct Byproducts: Tetramethylurea BF4- salts Intermediate->Byproduct

Figure 1: Reaction pathway for TSTU-mediated activation of Sulfo-Cyanine7.5.

Materials & Equipment

Reagents
ReagentPurity / GradeRole
Sulfo-Cyanine7.5-COOH >95% (HPLC)Starting Material
TSTU >98%Coupling Reagent
DIPEA (Hünig's Base) Anhydrous, 99.5%Base (Proton Scavenger)
DMF (Dimethylformamide) Anhydrous, Amine-freeSolvent
Ethyl Acetate (EtOAc) ACS ReagentPrecipitation Solvent
Diethyl Ether ACS ReagentWash Solvent
Critical Equipment
  • Microcentrifuge (capable of 10,000 x g).

  • Vacuum desiccator or lyophilizer.

  • Nitrogen (

    
    ) gas line for inert atmosphere.
    
  • Amber vials (Sulfo-Cy7.5 is light sensitive).

Experimental Protocol

Pre-Reaction Setup

Critical Control Point: Moisture is the enemy. The NHS ester hydrolyzes rapidly in the presence of water. Ensure all glassware is oven-dried and DMF is fresh/anhydrous.

  • Equilibrate all reagents to room temperature.

  • Weigh 10 mg of Sulfo-Cy7.5-COOH (approx. 8.5 µmol) into a dry amber vial.

    • Note: Molecular weight varies by counterion (K+ vs Na+). Assume MW ~1180 Da for calculation.

Synthesis Workflow

Step 1: Solubilization Dissolve the dye in 500 µL anhydrous DMF . Vortex until fully dissolved. The solution should be deep green/blue.

Step 2: Activation Add 4.5 µL DIPEA (approx. 3.0 equivalents).

  • Why: The carboxylic acid must be deprotonated to attack the TSTU.

Add 4.0 mg TSTU (approx. 1.5 equivalents).[1][2]

  • Why: Excess TSTU ensures complete conversion, but too much makes purification difficult. 1.5 eq is the sweet spot.

Step 3: Incubation Flush the vial with Nitrogen, cap tightly, and incubate at Room Temperature (RT) for 1 - 2 hours with continuous gentle agitation (rotary shaker). Keep in the dark.

Step 4: Monitoring (Optional but Recommended) Spot 1 µL on a C18 TLC plate or run analytical HPLC.

  • Success Criteria: Disappearance of the acid peak and appearance of a less polar (hydrophobic shift) product peak.

Purification (Precipitation Method)

This step leverages the solubility difference: Sulfo-Cy7.5 is insoluble in EtOAc, while TSTU, DIPEA, and Tetramethylurea are soluble.

  • Add 10 mL of Ethyl Acetate to the reaction mixture (20:1 ratio of EtOAc to DMF).

  • Vortex vigorously.[3] A dark blue/green precipitate should form immediately.

  • Incubate at -20°C for 20 minutes to maximize yield.

  • Centrifuge at 10,000 x g for 10 minutes .

  • Carefully decant and discard the supernatant (contains organic impurities).

  • Wash: Resuspend the pellet in 5 mL fresh Ethyl Acetate (or Diethyl Ether), vortex, centrifuge, and decant. Repeat twice.

  • Drying: Dry the pellet under high vacuum for 1 hour to remove trace solvents.

Workflow Start Start: 10mg Dye in Anhydrous DMF AddReagents Add DIPEA (3 eq) Add TSTU (1.5 eq) Start->AddReagents React Incubate 2h @ RT (Dark, N2 atm) AddReagents->React Precip Add 20x Vol Ethyl Acetate React->Precip Spin Centrifuge & Decant (Remove Supernatant) Precip->Spin Wash Wash Pellet x2 (EtOAc or Ether) Spin->Wash Dry Vacuum Dry Store -20°C Wash->Dry

Figure 2: Step-by-step workflow for synthesis and purification.

Quality Control & Validation

Before using the NHS ester for valuable protein conjugation, validate the synthesis.

Mass Spectrometry (ESI-MS)

This is the definitive test.

  • Target Mass Shift: +97.07 Da.

  • Explanation: The reaction adds the NHS moiety (

    
    , ~114 Da) and removes an -OH group (~17 Da).
    
  • Expectation: If starting mass is

    
    , product is 
    
    
    
    .
Reactivity Test (The "Amine Check")

To prove the NHS ester is active (and not just hydrolyzed acid):

  • Take a small aliquot of product.[4]

  • React with excess Benzylamine or Taurine in buffer (pH 8.5).

  • Run HPLC/LC-MS.

  • Result: The peak should shift completely to the amide product. If the peak remains at the position of the carboxylic acid, the NHS ester has hydrolyzed.

Spectral Validation
PropertySpecification
Absorbance Max 778 nm (in water) / 788 nm (in MeOH)
Emission Max 797 nm (in water) / 808 nm (in MeOH)
Extinction Coeff. ~222,000

Appearance Dark Green/Blue Solid

Storage and Handling

  • Hydrolysis Risk: The NHS ester half-life in pH 7.4 buffer is measured in hours; in pH 8.5, it is minutes. In solid form, moisture is the primary threat.

  • Storage: Store at -20°C under Argon or Nitrogen. Use a desiccator.[5][6]

  • Shelf Life: 6-12 months if kept strictly dry. Dissolve in aqueous buffer immediately before conjugation.

Troubleshooting

IssueProbable CauseSolution
Low Yield (Precipitation) Pellet too soluble in EtOAc.Add cold Diethyl Ether to the EtOAc mixture to decrease polarity further.
No Reaction (LCMS) Old TSTU or wet DMF.TSTU hydrolyzes over time. Use fresh reagent and anhydrous DMF.
Product Hydrolyzed Moisture during workup.Ensure centrifuge tubes are dry. Minimize exposure to air during decanting.
Incomplete Conjugation Acidic pH in conjugation.NHS chemistry requires unprotonated amines. Ensure buffer pH is 8.3 - 8.5.

References

  • Knorr, R., et al. (1989). New coupling reagents in peptide chemistry.[7][8] Tetrahedron Letters, 30(15), 1927-1930. (Seminal paper on TSTU/Uronium activation).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The standard reference for NHS/EDC chemistry mechanisms).
  • Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry, 4(2), 105-111.

Sources

Method

using Sulfo-Cyanine7.5 carboxylic acid for in vivo small animal imaging

Application Note: High-Fidelity In Vivo Imaging using Sulfo-Cyanine7.5 Carboxylic Acid Executive Summary This guide details the strategic application of Sulfo-Cyanine7.5 (Sulfo-Cy7.5) carboxylic acid for small animal in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity In Vivo Imaging using Sulfo-Cyanine7.5 Carboxylic Acid

Executive Summary

This guide details the strategic application of Sulfo-Cyanine7.5 (Sulfo-Cy7.5) carboxylic acid for small animal in vivo imaging. Unlike pre-activated esters, the carboxylic acid form offers chemical versatility and stability, serving as a fundamental building block for constructing targeted near-infrared (NIR) probes. This note covers the physicochemical advantages of the fluorophore, the mandatory chemical activation protocols for bioconjugation, and the optimized workflow for acquiring high-contrast deep-tissue images.

Introduction: The NIR Advantage

Biological tissue is highly scattering and absorbent in the visible spectrum (400–650 nm). To visualize deep structures (vascular networks, tumors, or organs) without surgical intervention, researchers must utilize the Near-Infrared (NIR) Optical Window .

Sulfo-Cy7.5 is a heptamethine cyanine dye engineered to operate at the border of the NIR-I and NIR-II windows.

  • Reduced Autofluorescence: Tissue autofluorescence (from collagen, elastin, NADH) drops significantly above 700 nm.

  • Deep Penetration: Longer wavelengths experience reduced photon scattering, allowing signal detection up to 2–3 cm deep.

  • Hydrophilicity: The "Sulfo" groups impart high aqueous solubility, preventing the dye aggregation that plagues standard cyanines (like ICG) in physiological buffers. This is critical for maintaining the bioactivity of conjugated proteins.

Technical Specifications

ParameterValueNotes
Molecule Name Sulfo-Cyanine7.5 Carboxylic AcidNon-reactive precursor form
Excitation Max 788 nmRequires 785 nm laser or filtered halogen source
Emission Max 808 nmDetectable by most IVIS/FMT systems
Extinction Coeff. ~223,000 M⁻¹cm⁻¹High brightness per molecule
Quantum Yield ~0.21Significantly higher than ICG in aqueous solution
Solubility High (Water, PBS, DMSO)Due to sulfonate groups on the indole rings
Molecular Weight ~1083 DaSmall enough to minimize steric hindrance on antibodies

Experimental Design Strategy

Probe Design Logic

The carboxylic acid form of Sulfo-Cy7.5 is not amine-reactive. You cannot simply mix it with an antibody and expect labeling. You must choose one of two paths:

  • Use as a Free Tracer: For vascular perfusion mapping or renal clearance studies.

  • Activation & Conjugation (Most Common): You must chemically activate the carboxyl group (using EDC/NHS) to react with primary amines (Lysine residues) on proteins or peptides.

Control Groups
  • Vehicle Control: PBS injection to determine baseline tissue autofluorescence.

  • Free Dye Control: Injecting activated-but-quenched dye to distinguish passive accumulation (EPR effect) from active targeting.

Protocol 1: Chemical Activation & Bioconjugation

Rationale: This protocol converts the stable carboxylic acid into a reactive NHS-ester in situ, allowing conjugation to a targeting protein (e.g., Monoclonal Antibody).[1]

Materials:

  • Sulfo-Cy7.5 Carboxylic Acid[2][3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][4][5][6]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[1][4][5]

  • Target Protein (Antibody) in PBS (pH 7.4, free of amines like Tris or Glycine )

  • Desalting Columns (e.g., Zeba Spin or PD-10)

Step-by-Step Methodology:

  • Protein Prep: Buffer exchange your antibody into PBS pH 7.4. Adjust concentration to 1–2 mg/mL.

  • Dye Solubilization: Dissolve Sulfo-Cy7.5 carboxylic acid in anhydrous DMSO at 10 mg/mL.

  • Activation (The Critical Step):

    • Mix EDC (10 equivalents), Sulfo-NHS (25 equivalents), and Sulfo-Cy7.5 (1 equivalent) in a small volume of dry DMF or DMSO.

    • Incubate for 15 minutes at room temperature (RT) in the dark.

    • Mechanism:[7] EDC reacts with the carboxyl to form an unstable O-acylisourea, which is immediately displaced by Sulfo-NHS to form a semi-stable amine-reactive NHS-ester.[5]

  • Conjugation:

    • Add the activated dye mixture to the protein solution.

    • Ratio: Aim for a dye-to-protein molar ratio of 10:1 to 20:1 during reaction to achieve a final Degree of Labeling (DOL) of 2–4.

    • Incubate for 1–2 hours at RT in the dark with gentle rotation.

  • Purification:

    • Pass the reaction mixture through a desalting column (MWCO 7kDa) equilibrated with PBS. This removes unreacted dye and byproducts.

    • Note: Free dye will stick to the top of the column; the labeled protein will elute first.

Visualization of Chemistry Workflow:

Bioconjugation Substrate Sulfo-Cy7.5 Carboxylic Acid Intermediate Active NHS-Ester Intermediate Substrate->Intermediate Activation (15 min, DMSO) Activators EDC + Sulfo-NHS Activators->Intermediate Conjugate Final Probe (Stable Amide Bond) Intermediate->Conjugate Conjugation (pH 7.4, 2 hrs) Protein Target Protein (Lysine -NH2) Protein->Conjugate

Figure 1: Two-step activation strategy converting the inert carboxylic acid into a reactive probe.

Protocol 2: In Vivo Imaging Workflow

Rationale: NIR imaging requires minimizing background signal (food fluorescence) and maximizing stability during acquisition.

Pre-Imaging Requirements:

  • Diet: Switch animals to an alfalfa-free diet 5 days prior. Alfalfa contains chlorophyll, which fluoresces strongly in the NIR range (680–720 nm) and can bleed into the 800 nm channel.

  • Hair Removal: Shave or use depilatory cream on the region of interest 24 hours before imaging to prevent light scattering by fur.

Step-by-Step Methodology:

  • Anesthesia: Induce anesthesia using 2–3% isoflurane in oxygen (flow rate 1 L/min). Maintain at 1.5% during imaging.

  • Injection:

    • Warm the probe solution to body temperature.

    • Inject 100–200 µL via the lateral tail vein.

    • Dose: Typically 1–5 nmol of dye per mouse (depending on the targeting efficiency of the conjugate).

  • Image Acquisition (Time Course):

    • t=0 (Pre-injection): Acquire a background image.

    • Dynamic Phase (0–30 min): Image every 2 minutes to track vascular circulation and initial uptake.

    • Accumulation Phase (1–24 hrs): Image at 1, 4, and 24 hours to monitor specific binding and clearance.

  • Instrument Settings (Typical for IVIS/FMT):

    • Excitation Filter: 745 nm or 780 nm.

    • Emission Filter: 810 nm or 820 nm.

    • Exposure Time: Auto-exposure (typically 1–5 seconds due to high brightness).

    • Binning: Medium (4x4) to increase sensitivity.

Visualization of Imaging Workflow:

ImagingWorkflow Prep Preparation (Alfalfa-free diet, Shaving) Inject IV Injection (Tail Vein, 1-5 nmol) Prep->Inject Circulation Systemic Circulation (Vascular Phase) Inject->Circulation Targeting Tissue Accumulation (EPR or Receptor Binding) Circulation->Targeting 1-4 Hours Clearance Clearance Pathways (Renal vs Hepatic) Circulation->Clearance Background Reduction Acquisition Data Acquisition (Ex: 788nm / Em: 808nm) Targeting->Acquisition Clearance->Acquisition

Figure 2: Temporal workflow for in vivo administration and signal acquisition.

Data Analysis & Interpretation

To validate your probe, you must calculate the Target-to-Background Ratio (TBR) .

  • Define ROI: Draw a Region of Interest (ROI) around the target tissue (e.g., tumor).

  • Define Background: Draw an identical ROI on the contralateral muscle or adjacent tissue.

  • Calculation:

    
    
    
  • Success Criteria: A TBR > 2.0 is generally considered a successful specific targeting event.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Fluorescence Dye degradation or wrong filtersCheck filters (Ex 780/Em 810). Ensure dye was stored in dark at -20°C.
High Background Free dye not removedImprove purification (Step 5 of Protocol 1). Free dye circulates longer than expected.
Liver Signal High Hepatic clearanceLarge hydrophobic conjugates clear via liver. Try PEGylating the probe to shift to renal clearance.
Precipitation Over-labelingIf DOL > 5, the hydrophobic dye molecules stack, causing quenching and precipitation. Aim for DOL 2–3.

References

  • Hong, G., et al. (2014).[8] "Near-infrared-II fluorescence for deep tissue imaging." Nature Photonics. [Link]

  • Carr, J. A., et al. (2018). "Shortwave infrared fluorescence imaging with the clinically approved near-infrared dye indocyanine green." PNAS. [Link]

Sources

Application

fluorescence microscopy filter sets for Sulfo-Cyanine7.5 imaging

for Researchers, Scientists, and Drug Development Professionals Introduction: Shedding Light on the Near-Infrared with Sulfo-Cyanine7.5 Sulfo-Cyanine7.5 is a fluorescent dye that operates in the near-infrared (NIR) spect...

Author: BenchChem Technical Support Team. Date: February 2026

for Researchers, Scientists, and Drug Development Professionals

Introduction: Shedding Light on the Near-Infrared with Sulfo-Cyanine7.5

Sulfo-Cyanine7.5 is a fluorescent dye that operates in the near-infrared (NIR) spectrum, a region of light that is invisible to the human eye but holds immense potential for biological imaging.[1][2] This water-soluble dye is characterized by its high hydrophilicity and a spectral profile similar to Indocyanine Green (ICG), a dye already approved for clinical use in humans.[2] However, a key structural feature—a rigid trimethylene bridge—gives Sulfo-Cyanine7.5 a significantly higher fluorescence quantum yield compared to ICG, making it a brighter and more efficient tool for a variety of applications.[2]

The primary advantage of working in the near-infrared spectrum is the ability to penetrate deeper into biological tissues.[1] This is because longer wavelengths of light are less susceptible to scattering and absorption by endogenous molecules like hemoglobin and water.[3] Consequently, Sulfo-Cyanine7.5 is an exceptional candidate for in vivo imaging, where deep tissue penetration and a high signal-to-noise ratio are paramount.[1] Beyond whole-animal imaging, this dye is also a powerful tool for cellular and tissue imaging in fluorescence microscopy, flow cytometry, and bioconjugation studies.[4]

This application note provides a comprehensive guide to utilizing Sulfo-Cyanine7.5 in fluorescence microscopy, with a focus on selecting the optimal filter sets to maximize signal and minimize background. We will delve into the principles of NIR fluorescence microscopy, provide detailed protocols for immunofluorescence staining, and offer troubleshooting advice for common challenges.

The Critical Role of Filter Sets in Near-Infrared Fluorescence Microscopy

In fluorescence microscopy, the filter set is the gatekeeper of light, ensuring that only the desired wavelengths reach the sample and the detector. A typical filter set consists of three key components: an excitation filter, a dichroic beamsplitter (or mirror), and an emission filter.[5]

  • Excitation Filter: This filter selects the specific wavelengths of light from the microscope's light source that will excite the fluorophore. For Sulfo-Cyanine7.5, this means isolating a band of light in the deep red to near-infrared region.

  • Dichroic Beamsplitter: This component acts as a highly specific mirror, reflecting the excitation light towards the sample while allowing the longer-wavelength emitted fluorescence to pass through to the detector.

  • Emission Filter: Positioned before the detector, this filter blocks any stray excitation light and transmits only the fluorescence emitted by the sample, thereby maximizing the signal-to-noise ratio.

The selection of a filter set with specifications that closely match the spectral properties of the fluorophore is crucial for successful imaging.[5] An improper filter set can lead to a weak signal, high background, and inaccurate results.

Spectral Properties of Sulfo-Cyanine7.5

To select the appropriate filter set, we must first understand the excitation and emission profile of Sulfo-Cyanine7.5. While slight variations exist between different suppliers and conjugation states, the general spectral characteristics are as follows:

Spectral PropertyWavelength (nm)
Excitation Maximum ~778 - 788 nm
Emission Maximum ~797 - 808 nm

Data compiled from multiple sources.[1][2][4][6][7]

The relatively small Stokes shift (the difference between the excitation and emission maxima) of approximately 20 nm necessitates high-quality filters with steep cut-offs to effectively separate the excitation and emission light.

Recommended Filter Sets for Sulfo-Cyanine7.5 Imaging

Given the spectral properties of Sulfo-Cyanine7.5, a filter set designed for the closely related fluorophore Cy7 or Cy7.5 is an excellent choice. Below are examples of commercially available filter sets that are well-suited for Sulfo-Cyanine7.5 imaging.

ManufacturerModel/Part NumberExcitation Filter (Center/Bandwidth)Dichroic Beamsplitter (Cut-on)Emission Filter (Center/Bandwidth)
Chroma Technology 49007 - ET Cy7710/75xT760lpxr810/90m
AVR Optics Cy7-BFF01-708/75FF757-Di01FF02-809/81
Newport (MKS) HPF1425HPX710-50HPD755HPM800-70
Thorlabs MDF-CY7

This table provides examples of suitable filter sets. Researchers should consult with their microscope manufacturer and filter suppliers to ensure compatibility with their specific instrument.

The selection of a high-performance filter set with high transmission in the passbands and deep blocking outside of them is critical for achieving bright, high-contrast images.[8]

Visualizing the Light Path: A Diagrammatic Representation

To better understand the function of the filter set in a fluorescence microscope, the following diagram illustrates the path of light from the source to the detector.

light_path cluster_microscope Fluorescence Microscope LightSource Light Source (e.g., LED, Laser) ExcitationFilter Excitation Filter LightSource->ExcitationFilter Broadband Light Dichroic Dichroic Beamsplitter ExcitationFilter->Dichroic Excitation Light (~710-788 nm) Objective Objective Lens Dichroic->Objective Reflected Excitation Light EmissionFilter Emission Filter Dichroic->EmissionFilter Transmitted Emission Objective->Dichroic Collected Emission Sample Sample with Sulfo-Cyanine7.5 Objective->Sample Focused Excitation Sample->Objective Emitted Fluorescence (~797-810 nm) Detector Detector (e.g., Camera) EmissionFilter->Detector Filtered Emission

Caption: The light path in a fluorescence microscope for Sulfo-Cyanine7.5 imaging.

Protocol for Immunofluorescence Staining of Adherent Cells with Sulfo-Cyanine7.5

This protocol provides a general guideline for immunofluorescence staining of adherent cells grown on coverslips. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific cell types and targets.

Experimental Workflow

workflow start Start: Adherent Cells on Coverslips fixation 1. Fixation (e.g., 4% PFA, 15 min) start->fixation wash1 2. Wash (3x with PBS) fixation->wash1 permeabilization 3. Permeabilization (0.1% Triton X-100, 10 min) wash1->permeabilization wash2 4. Wash (3x with PBS) permeabilization->wash2 blocking 5. Blocking (1% BSA in PBS, 1 hr) wash2->blocking primary_ab 6. Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab wash3 7. Wash (3x with PBS) primary_ab->wash3 secondary_ab 8. Secondary Antibody Incubation (Sulfo-Cyanine7.5 conjugate, 1 hr, in dark) wash3->secondary_ab wash4 9. Wash (3x with PBS, in dark) secondary_ab->wash4 mounting 10. Mounting (Antifade mounting medium) wash4->mounting imaging 11. Imaging (Fluorescence Microscope with NIR filter set) mounting->imaging

Caption: A typical workflow for immunofluorescence staining with Sulfo-Cyanine7.5.

Step-by-Step Methodology
  • Cell Culture and Preparation:

    • Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).

    • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fixation:

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Note: The choice of fixative can impact antigen recognition. Methanol or acetone fixation may be suitable alternatives for some targets.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If your target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • For membrane-associated proteins, a milder detergent like saponin may be preferable.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cyanine7.5-conjugated secondary antibody in the blocking buffer. A starting concentration of 1-5 µg/mL is recommended, but should be optimized.

    • Crucially, from this point onwards, protect the samples from light to prevent photobleaching.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.

  • Final Washes:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Carefully remove the coverslips from the dish or plate and mount them onto microscope slides with a drop of antifade mounting medium.[9]

    • Note: Some antifade reagents, such as p-Phenylenediamine (PPD), can react with and degrade cyanine dyes.[10] It is advisable to use a commercial mounting medium specifically formulated for cyanine dyes or one containing n-Propyl gallate (NPG) or 1,4-Diazabicyclo-octane (DABCO).[10]

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the samples on a fluorescence microscope equipped with a suitable NIR filter set and a sensitive camera.

Troubleshooting Common Issues in Sulfo-Cyanine7.5 Imaging

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal - Inappropriate filter set.- Low primary or secondary antibody concentration.- Inefficient permeabilization for intracellular targets.- Photobleaching of the fluorophore.- Verify that the filter set matches the excitation and emission spectra of Sulfo-Cyanine7.5.- Titrate the antibody concentrations to find the optimal dilution.- Optimize the permeabilization step with different detergents or incubation times.- Minimize exposure of the sample to light during staining and imaging. Use an antifade mounting medium.
High Background - Primary or secondary antibody concentration is too high.- Inadequate blocking.- Insufficient washing.- Autofluorescence from the sample or mounting medium.- Reduce the antibody concentrations.- Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).- Increase the number and duration of wash steps.- Include an unstained control to assess autofluorescence. If problematic, consider spectral unmixing if available on your system.
Photobleaching - Excessive exposure to excitation light.- High intensity of the light source.- Absence of an antifade reagent.- Minimize the exposure time and illumination intensity during image acquisition.- Use a neutral density filter to reduce the excitation light intensity.- Always use a high-quality antifade mounting medium.[9]- Consider using additives like vitamin C in the imaging buffer to reduce photobleaching.[2][11]

Conclusion

Sulfo-Cyanine7.5 offers a powerful avenue for fluorescence microscopy, particularly for applications requiring deep tissue imaging and high sensitivity. By understanding the principles of NIR fluorescence and carefully selecting the appropriate filter sets, researchers can unlock the full potential of this versatile fluorophore. The protocols and troubleshooting guide provided here serve as a starting point for developing robust and reliable imaging experiments. As with any fluorescence imaging technique, meticulous optimization of staining and imaging parameters is key to achieving high-quality, reproducible data.

References

  • Chroma Technology Corp. "49007 ET - Cy7 Fluorescence Filter Set." Microscope Central. Accessed February 18, 2026. [Link]

  • AVR Optics. "BrightLine single-band filter set: Cy7 and similar fluorophores." Accessed February 18, 2026. [Link]

  • Newport. "HPF1425 Fluorescence Optical Filter Set." Accessed February 18, 2026. [Link]

  • University of Würzburg. "How Photoblueing Disturbs Microscopy." Published February 26, 2021. [Link]

  • AZoLifeSciences. "Simple buffers can prevent photoblueing effect in microscopy." Published March 1, 2021. [Link]

  • Godin, R., et al. "Photobleaching of asymmetric cyanines used for fluorescence imaging of single DNA molecules." Biophysical journal 81.2 (2001): 1145-1154. [Link]

  • Nikon's MicroscopyU. "Introduction to Fluorescence Microscopy." Accessed February 18, 2026. [Link]

  • Edmund Optics. "Fluorescence Filter Set for Cyan Fluorescence Protein (CFP)." Accessed February 18, 2026. [Link]

  • Thorlabs. "Fluorescence Imaging Filters." Accessed February 18, 2026. [Link]

  • Core for Imaging Technology & Education. "Fluorescence Mounting Media." Published February 26, 2024. [Link]

  • Keyence. "Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images." Accessed February 18, 2026. [Link]

  • The Scientist. "Troubleshooting Fluorescence Microscopy Experiments." Accessed February 18, 2026. [Link]

  • Evident Scientific. "Fluorescence Microscopy Configuration and Photomicrography Errors." Accessed February 18, 2026. [Link]

  • "Immunofluorescence Protocol (for adherent cells)." Accessed February 18, 2026. [Link]

Sources

Method

Application Notes and Protocols for Sulfo-Cyanine7.5 Carboxylic Acid in Deep Tissue Imaging

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Sulfo-Cyanine7.5 carboxylic acid for deep tissue imaging applications...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Sulfo-Cyanine7.5 carboxylic acid for deep tissue imaging applications. This document provides in-depth scientific background, detailed experimental protocols, and expert insights into the effective use of this near-infrared (NIR) fluorophore.

Introduction: The Power of Near-Infrared Imaging with Sulfo-Cyanine7.5

In the realm of in vivo imaging, the ability to visualize biological processes deep within living tissue with high sensitivity and resolution is paramount. The near-infrared (NIR) window, spanning from 700 to 900 nm, offers a unique advantage due to the reduced absorption and scattering of light by endogenous biological components such as hemoglobin and water.[1][2] This results in deeper tissue penetration and a higher signal-to-noise ratio, making NIR fluorophores indispensable tools for preclinical and translational research.

Sulfo-Cyanine7.5 is a water-soluble, heptamethine cyanine dye that has emerged as a superior alternative to the clinically approved, yet less stable, Indocyanine Green (ICG).[][4][5] Structurally similar to ICG, Sulfo-Cyanine7.5 incorporates a rigid trimethylene bridge that significantly enhances its fluorescence quantum yield.[][6][7] Furthermore, its sulfonate groups confer excellent water solubility, making it ideal for biological applications.[8] The presence of a carboxylic acid functional group allows for covalent conjugation to a wide array of biomolecules, including antibodies, proteins, peptides, and nucleic acids, enabling targeted imaging of specific biological events.[8]

This guide will provide a detailed overview of the properties of Sulfo-Cyanine7.5 carboxylic acid, followed by step-by-step protocols for its conjugation to proteins and its subsequent application in deep tissue in vivo imaging.

Physicochemical and Spectroscopic Properties

A thorough understanding of the dye's properties is crucial for successful experimental design.

PropertyValueReference(s)
Excitation Maximum (λabs) ~778 - 788 nm[][6][7]
Emission Maximum (λem) ~797 - 808 nm[][6][7]
Molar Extinction Coefficient (ε) ~222,000 M-1cm-1[6][7][9]
Fluorescence Quantum Yield (Φ) ~0.21[9]
Stokes Shift ~20 nm
Molecular Weight ~1083.41 Da[6][7]
Molecular Formula C45H45K3N2O14S4[6][7]
Physical Form Dark green solid[6][7]
Solubility Good in water, DMF, and DMSO[6][7]

Bioconjugation of Sulfo-Cyanine7.5 Carboxylic Acid to Proteins

The carboxylic acid moiety of Sulfo-Cyanine7.5 can be activated to react with primary amines (e.g., the side chain of lysine residues) on proteins, forming a stable amide bond. The most common method for this activation is through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[10][11]

The "Why": Understanding the Conjugation Chemistry
  • EDC (Carbodiimide): This is a zero-length crosslinker that activates the carboxyl group on the dye, making it susceptible to nucleophilic attack.

  • Sulfo-NHS: The addition of Sulfo-NHS stabilizes the activated carboxyl group by forming a semi-stable Sulfo-NHS ester. This intermediate is less prone to hydrolysis in aqueous solutions compared to the EDC-activated carboxyl group alone, thereby increasing the efficiency of the reaction with the amine-containing protein.[12]

  • pH Control: The reaction is performed at a slightly alkaline pH (7.2-8.5). At this pH, the primary amines on the protein are deprotonated and thus more nucleophilic, facilitating their reaction with the activated dye. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete in the reaction.[10][13]

Visualizing the Workflow: Bioconjugation of Sulfo-Cyanine7.5

Bioconjugation_Workflow Dye Sulfo-Cy7.5 Carboxylic Acid EDC_NHS EDC + Sulfo-NHS in Activation Buffer Dye->EDC_NHS Activation ActivatedDye Activated Sulfo-Cy7.5 (Sulfo-NHS Ester) EDC_NHS->ActivatedDye Conjugation Conjugation Reaction (Room Temp, 1-2 hours) ActivatedDye->Conjugation Addition Protein Protein (e.g., Antibody) in Amine-Free Buffer (pH 8.0) Protein->Conjugation LabeledProtein Sulfo-Cy7.5 Labeled Protein Conjugation->LabeledProtein Purification Purification (Spin Column / Dialysis) LabeledProtein->Purification Removal of excess dye FinalProduct Purified Conjugate Purification->FinalProduct

Caption: Workflow for labeling proteins with Sulfo-Cyanine7.5 carboxylic acid.

Detailed Protocol: Protein Labeling

This protocol is optimized for labeling 1 mg of a typical IgG antibody. Adjustments may be necessary for other proteins.

Materials:

  • Sulfo-Cyanine7.5 carboxylic acid

  • Protein to be labeled (e.g., antibody at 2-10 mg/mL)

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5)

  • EDC (1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., desalting spin columns or dialysis cassettes)

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into an amine-free buffer at a concentration of 2-10 mg/mL.[10]

    • Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts.[13]

  • Dye and Activator Preparation (Prepare immediately before use):

    • Prepare a 10 mM stock solution of Sulfo-Cyanine7.5 carboxylic acid in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in the amine-free buffer.

  • Activation of Sulfo-Cyanine7.5:

    • In a microcentrifuge tube, combine the following in order:

      • Amine-free buffer

      • Sulfo-Cyanine7.5 stock solution (aim for a 10-20 fold molar excess over the protein)

      • EDC stock solution (2-fold molar excess over the dye)

      • Sulfo-NHS stock solution (5-fold molar excess over the dye)

    • Incubate at room temperature for 15-30 minutes in the dark.

  • Conjugation Reaction:

    • Add the activated dye solution to the protein solution.

    • Incubate for 1-2 hours at room temperature in the dark with gentle mixing.

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted dye.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated dye by passing the reaction mixture through a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).[14]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~780 nm (for the dye).

    • Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots with a cryoprotectant for long-term storage.

In Vivo Deep Tissue Imaging with Sulfo-Cyanine7.5 Conjugates

The high quantum yield and NIR emission of Sulfo-Cyanine7.5 make it an excellent choice for non-invasive in vivo imaging.[][15]

The "Why": Considerations for In Vivo Imaging
  • Animal Model: Nude mice are often used to minimize light scatter and absorption by fur.[16]

  • Anesthesia: Continuous anesthesia is crucial to prevent motion artifacts during image acquisition.

  • Route of Administration: The choice of injection route (e.g., intravenous, intraperitoneal) depends on the experimental goals and the pharmacokinetic properties of the labeled molecule.

  • Imaging System: A small animal in vivo imaging system equipped with appropriate excitation lasers/filters (~750-780 nm) and emission filters (~800-830 nm) is required.

  • Controls: An uninjected animal or an animal injected with an unlabeled control substance should be imaged to assess background autofluorescence.[16]

Visualizing the Workflow: In Vivo Imaging

InVivo_Imaging_Workflow AnimalPrep Animal Preparation (e.g., Nude Mouse) Anesthesia Anesthesia AnimalPrep->Anesthesia Baseline Baseline Imaging (Autofluorescence) Anesthesia->Baseline Injection Injection of Sulfo-Cy7.5 Conjugate Baseline->Injection TimeSeries Time-Series Imaging (e.g., 5 min, 1h, 4h, 24h) Injection->TimeSeries DataAnalysis Data Analysis (ROI Quantification) TimeSeries->DataAnalysis ExVivo Ex Vivo Validation (Organ Imaging) DataAnalysis->ExVivo Optional but recommended Histo Histology / Microscopy ExVivo->Histo

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conjugation Efficiency with Sulfo-Cyanine7.5 Carboxylic Acid

Welcome to the technical support guide for Sulfo-Cyanine7.5 carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Sulfo-Cyanine7.5 carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during conjugation, specifically focusing on low conjugation efficiency. By understanding the underlying chemical principles and critical parameters of the EDC/NHS coupling reaction, you can significantly improve the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cyanine7.5 carboxylic acid and what is it used for?

Sulfo-Cyanine7.5 carboxylic acid is a near-infrared (NIR) fluorescent dye.[][2][3] Its structure is similar to indocyanine green (ICG), a dye approved for human use, but with modifications that increase its fluorescence quantum yield.[3][4] The "sulfo-" prefix indicates the presence of sulfonate groups, which dramatically increase its water solubility, making it ideal for labeling biomolecules in aqueous solutions without the need for organic solvents.[][2][5] The carboxylic acid group is a reactive handle used to covalently attach the dye to primary amines on biomolecules like proteins, antibodies, or peptides through a process called amidation.[2]

Q2: What is the chemical principle behind conjugating a carboxylic acid dye to a protein?

The most common method is a "zero-length" crosslinking reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7]

The process occurs in two main steps:

  • Activation: EDC activates the carboxylic acid group on the Sulfo-Cyanine7.5 dye, forming a highly reactive but unstable O-acylisourea intermediate.[6][7]

  • Coupling: This intermediate can directly react with a primary amine on the target molecule. However, to improve efficiency and stability, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable NHS ester.[6][7] This semi-stable ester then efficiently reacts with a primary amine (e.g., from a lysine residue on a protein) to form a stable amide bond, covalently linking the dye to the molecule.[6]

Q3: Why is a two-step protocol often recommended over a one-step protocol?

A two-step protocol is preferred to minimize unwanted side reactions, particularly the polymerization of biomolecules that contain both carboxyl and amine groups (like proteins).[8] In a one-step reaction, EDC can activate carboxyl groups on the target protein, leading to protein-protein crosslinking.

In a two-step protocol:

  • The dye's carboxyl group is first activated with EDC/Sulfo-NHS in a separate reaction.

  • Excess EDC is then quenched or removed.[9]

  • The "activated dye" is then added to the amine-containing target molecule.[8]

This ensures that the EDC only interacts with the dye, preventing it from crosslinking your target biomolecule.[9]

Troubleshooting Guide: Low Conjugation Efficiency

Low yield is a frequent challenge in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes.

Problem Area 1: Reagent Quality and Handling

The integrity of your reagents is paramount. Degradation of key components is a common, yet often overlooked, cause of failure.

Q4: My reaction failed completely. Could my EDC or Sulfo-NHS be bad?

A: Absolutely. EDC and Sulfo-NHS are highly moisture-sensitive (hygroscopic).[6] Exposure to humidity in the air can rapidly hydrolyze and inactivate them.

Troubleshooting Steps:

  • Proper Storage & Handling: Always store EDC and Sulfo-NHS desiccated at the recommended temperature (typically -20°C).[10]

  • Equilibrate Before Opening: Before opening a new vial, allow it to equilibrate to room temperature for at least 15-20 minutes.[6][9] Opening a cold vial will cause atmospheric moisture to condense on the powder, leading to rapid degradation.

  • Use Fresh Solutions: Always prepare EDC and Sulfo-NHS solutions immediately before use.[8] Do not store them in solution, as EDC has a short half-life in aqueous buffers.[8]

Q5: How should I handle the Sulfo-Cyanine7.5 dye?

A: Cyanine dyes, especially NIR dyes, are sensitive to light and can be susceptible to photobleaching.[11]

  • Storage: Store the dye powder at -20°C in the dark and desiccated.[3][4][12][13][14]

  • Handling: When preparing solutions and during the reaction, protect the dye from prolonged exposure to light by using amber tubes or covering the reaction vessel with foil.[10][12]

Problem Area 2: Reaction Conditions

The chemical environment of the conjugation reaction dictates its efficiency. pH, buffer composition, and reactant concentrations are critical variables.

Q6: What is the optimal pH for the EDC/NHS reaction? This seems confusing.

A: The confusion arises because the two steps of the reaction have different pH optima.

  • Activation Step (EDC/Sulfo-NHS): The activation of the carboxylic acid is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[6][9][15] A common choice is a MES buffer.[6][15]

  • Coupling Step (Amine Reaction): The reaction of the activated NHS-ester with the primary amine is most efficient at a slightly basic pH, typically pH 7.2-8.5 .[9][15] This is because the primary amine needs to be unprotonated to be nucleophilic.

Troubleshooting Steps:

  • Use a Two-Buffer System: For optimal results, perform the activation of Sulfo-Cyanine7.5 in MES buffer (pH ~6.0). Then, either perform a buffer exchange to a coupling buffer (like PBS, pH 7.4) or adjust the pH of the reaction mixture before adding your protein.[15]

  • Avoid pH Mismatches: Running the entire reaction at pH 7.4 is a common compromise but is less efficient. The acidic activation is much slower at this pH, and the NHS-ester intermediate is more prone to hydrolysis.

  • Check Protein pI: Ensure the reaction pH is at least 1-2 units away from the isoelectric point (pI) of your protein to avoid aggregation and precipitation.[15]

Logical Workflow for Troubleshooting pH-Related Issues

G start Low Conjugation Yield check_activation_ph Is Activation pH between 4.5-6.0? start->check_activation_ph check_coupling_ph Is Coupling pH between 7.2-8.5? check_activation_ph->check_coupling_ph Yes adjust_activation_ph Action: Use MES buffer (pH 4.5-6.0) for activation step. check_activation_ph->adjust_activation_ph No check_pi Is reaction pH far from Protein pI? check_coupling_ph->check_pi Yes adjust_coupling_ph Action: Use PBS or Borate buffer (pH 7.2-8.5) for coupling step. check_coupling_ph->adjust_coupling_ph No adjust_pi_ph Action: Adjust pH to be >1 unit away from protein's isoelectric point. check_pi->adjust_pi_ph No end_node pH is likely optimized. Investigate other factors. check_pi->end_node Yes

Caption: A logical workflow for troubleshooting pH-related causes of low reaction yield.

Q7: My buffer contains Tris or Glycine. Is that a problem?

A: Yes, this is a critical error. Buffers containing primary amines (like Tris, Glycine) or ammonium salts will compete with your target molecule for reaction with the activated dye, drastically reducing or completely inhibiting your desired conjugation.[16][17][18]

Troubleshooting Steps:

  • Buffer Exchange: Before starting the conjugation, ensure your protein is in an amine-free buffer like PBS (Phosphate-Buffered Saline) or MES (2-(N-morpholino)ethanesulfonic acid).[16] If needed, perform a buffer exchange using dialysis or a desalting column.[16]

Q8: What molar ratios of Dye:EDC:NHS:Protein should I use?

A: The optimal ratios can vary, but a good starting point is crucial. Using a significant molar excess of the smaller molecules (dye and coupling reagents) drives the reaction forward.

ComponentMolar Ratio vs. ProteinRationale & Key Considerations
Protein 1xThe limiting reagent. Concentration should ideally be >2 mg/mL for good efficiency.[16][18]
Sulfo-Cyanine7.5 10-20xA higher excess can increase the degree of labeling (DOL), but too high can cause protein precipitation or altered function.
Sulfo-NHS 2-5x (relative to EDC)Stabilizes the reactive intermediate. A common recommendation is a 2-4 fold molar excess of EDC over Sulfo-NHS.[7]
EDC 10-50xActivates the dye's carboxyl group. Start with a moderate excess. Too much can lead to protein crosslinking and precipitation.[9]

Troubleshooting Steps:

  • Titrate Ratios: If efficiency is low, systematically increase the molar excess of the dye and coupling reagents. For example, test dye:protein ratios of 5:1, 10:1, and 20:1.

  • Protein Concentration: Low protein concentration (<2 mg/mL) is a common cause of poor labeling.[16][18] If your protein is very dilute, consider concentrating it first.[17]

Problem Area 3: Purification and Analysis

Proper purification is essential to remove unreacted dye, which can interfere with downstream applications and lead to inaccurate characterization.

Q9: How do I remove the unreacted Sulfo-Cyanine7.5 dye after the reaction?

A: The most common methods separate molecules based on size.

  • Gel Filtration / Desalting Columns: This is the most widely used method. Columns like Sephadex G-25 are effective at separating the large protein-dye conjugate from the small, unreacted dye molecules.[16][19]

  • Dialysis: This is another effective method but is generally slower. It involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzing against a large volume of buffer.

Q10: How do I know if my conjugation was successful and what is the Degree of Labeling (DOL)?

A: You can determine the success and quantify the efficiency by measuring the absorbance of your purified conjugate.[19]

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cyanine7.5 (~778 nm ).[3]

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[19]

    • Corrected A280 = A280 - (A_max_ of dye × CF280)

    • The Correction Factor (CF280) for Sulfo-Cyanine7.5 is approximately 0.09.[3]

  • Calculate the molar concentration of the dye using its absorbance maximum and molar extinction coefficient (ε ≈ 222,000 L·mol⁻¹·cm⁻¹).[3]

  • The Degree of Labeling (DOL) is the molar ratio of dye to protein.

    • DOL = [Dye concentration] / [Protein concentration]

An optimal DOL for most antibodies is typically between 2 and 10.[16]

Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of Sulfo-Cyanine7.5 to a Protein

This protocol is a robust starting point and minimizes protein self-coupling.

Materials:

  • Protein (>2 mg/mL in 1X PBS, pH 7.4)

  • Sulfo-Cyanine7.5 carboxylic acid

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting Column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of Sulfo-Cyanine7.5 Dye

  • Dissolve Sulfo-Cyanine7.5 carboxylic acid in anhydrous DMSO to make a 10 mM stock solution.

  • In a microfuge tube, add the desired volume of dye stock solution to the Activation Buffer.

  • Prepare fresh solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and Sulfo-NHS (e.g., 10 mg/mL in Activation Buffer).

  • Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS (relative to the dye).

  • Incubate for 15-30 minutes at room temperature, protected from light.

Step 2: Conjugation to Protein

  • Add the activated dye mixture directly to your protein solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purify the conjugate by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., 1X PBS, pH 7.4).[19]

  • Collect the fractions containing the colored conjugate, which will elute first.

  • Characterize the conjugate by measuring its absorbance to determine the protein concentration and Degree of Labeling (DOL) as described in Q10.

Workflow for Sulfo-Cyanine7.5 Conjugation

G cluster_prep 1. Reagent Preparation cluster_activation 2. Dye Activation cluster_conjugation 3. Coupling Reaction cluster_purification 4. Purification & Analysis prep_dye Dissolve Sulfo-Cy7.5 in DMSO activate Combine Dye, EDC, Sulfo-NHS in Activation Buffer (pH 6.0) Incubate 15-30 min prep_dye->activate prep_protein Prepare Protein in Amine-Free Buffer (PBS) conjugate Add activated dye to Protein Incubate 2h @ RT or O/N @ 4°C (Protect from light) prep_protein->conjugate prep_edc Prepare fresh EDC & Sulfo-NHS solutions prep_edc->activate activate->conjugate quench Quench reaction (e.g., Tris buffer) conjugate->quench purify Purify via Desalting Column (e.g., Sephadex G-25) quench->purify analyze Analyze by UV-Vis Spec Calculate DOL purify->analyze

Caption: A step-by-step experimental workflow for conjugating Sulfo-Cyanine7.5.

References
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available from: [Link]

  • Various Authors. (2013, January 9). How can we assess the optimal concentration of EDC and NHS for conjugation reaction? ResearchGate. Available from: [Link]

  • Sam, S., et al. (2014). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. PMC. Available from: [Link]

  • ResearchGate. Purification and analysis of protein-drug/dye conjugates. Available from: [Link]

  • Bio-Techne. Conjugation Protocol for Amine Reactive Dyes. Available from: [Link]

  • Wang, J., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. MDPI. Available from: [Link]

  • Spherotech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available from: [Link]

  • Reja, R., et al. (2018). Labeling a Protein With Fluorophores Using NHS Ester Derivitization. PubMed. Available from: [Link]

  • Tarasova, A. A., et al. (2022). Near-Infrared Dyes: Towards Broad-Spectrum Antivirals. MDPI. Available from: [Link]

  • Houghton, J. L. (2016). Residualization Rates of Near Infrared Dyes for the Rational Design of Molecular Imaging Agents. PMC. Available from: [Link]

  • Advanced Science News. (2020, June 5). Stable and functional dyes for imaging living subjects. Available from: [Link]

  • Bio-Techne. Antibody Conjugation Troubleshooting. Available from: [Link]

  • Feng, Z., et al. Design strategies to rhodamine analogue fluorophores for near-infrared II biological imaging applications. Available from: [Link]

  • Digital Commons @ New Haven. Near-Infrared Dye-Glycogen Conjugates for Photodynamic and Photothermal Therapy. Available from: [Link]

  • HyperCyte. (2026, January 21). sulfo-Cyanine7.5 carboxylic acid. Available from: [Link]

  • Various Authors. (2022, January 31). Do you have any advice to handle Cy 5 dye? ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Sulfo-Cyanine7.5 Conjugates

Executive Summary & Chemical Context[1][2][3][4] The Challenge: You have performed a labeling reaction using Sulfo-Cyanine7.5 (Sulfo-Cy7.5). Whether you used the pre-activated NHS ester or activated the Carboxylic Acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

The Challenge: You have performed a labeling reaction using Sulfo-Cyanine7.5 (Sulfo-Cy7.5). Whether you used the pre-activated NHS ester or activated the Carboxylic Acid (COOH) form in situ using EDC/NHS, the byproduct you must remove is the free, unreacted Sulfo-Cyanine7.5 carboxylic acid .

The Molecule: Sulfo-Cy7.5 is a hydrophilic, negatively charged heptamethine cyanine dye.

  • MW: ~1083–1180 Da (depending on counterions).

  • Solubility: High aqueous solubility (due to sulfonate groups), preventing the hydrophobic aggregation common with non-sulfonated Cy7.

  • Critical Characteristic: It absorbs in the Near-Infrared (NIR) region (Max Abs: ~788 nm). You cannot rely on visual cues (naked eye) for purification efficiency as the dilute dye is nearly invisible to the human eye.

Decision Matrix: Selecting the Purification Method

Do not apply a "one-size-fits-all" approach. The hydrodynamic radius of your target biomolecule dictates the separation physics.

PurificationStrategy Start Start: Identify Biomolecule Protein Protein / Antibody (> 15 kDa) Start->Protein Peptide Peptide / Small Molecule (< 5 kDa) Start->Peptide Oligo Oligonucleotide (DNA/RNA) Start->Oligo SpinCol Recommended: Desalting Spin Column (MWCO 7K or 10K) Protein->SpinCol Fast (<15 min) Dialysis Alternative: Dialysis (Large Volumes >2mL) Protein->Dialysis Slow (Overnight) HPLC Recommended: RP-HPLC (C18 Column) Peptide->HPLC Resolution Required Oligo->HPLC High Purity Precip Recommended: Ethanol Precipitation Oligo->Precip Standard

Figure 1: Decision tree for selecting the optimal purification method based on the molecular weight of the conjugate.

Protocol A: Protein & Antibody Purification (The "Spin" Method)

Best For: IgG, BSA, Streptavidin, and proteins >15 kDa. Mechanism: Size Exclusion Chromatography (SEC).[1] The small dye molecules (~1 kDa) enter the resin pores and are retarded, while the large protein conjugate flows around the beads.

Materials
  • Desalting Spin Columns: MWCO 7,000 (7K) or 10,000 (10K). (e.g., Zeba™, PD-10, or Bio-Spin®).

  • Buffer: 1X PBS (pH 7.4). Avoid Tris if you plan downstream amine-reactive chemistry.

Step-by-Step Workflow
  • Equilibration: Remove the column's bottom plug. Centrifuge at 1,000 x g for 2 minutes to remove storage buffer. Discard flow-through.

  • Buffer Exchange: Add 2.5 mL of PBS to the top of the resin. Centrifuge again. Repeat this wash 3 times.

    • Why? Storage buffers often contain azide or ethanol, which can interfere with downstream assays.

  • Loading: Carefully apply your labeling reaction mixture (typically 50–200 µL) to the center of the resin bed.

    • Critical: Do not let the sample slide down the side of the tube; this allows free dye to bypass the resin.

  • Elution: Place the column into a clean collection tube. Centrifuge at 1,000 x g for 2 minutes.

  • Validation:

    • Collection Tube: Contains your Purified Conjugate.

    • Column Resin: You should see a faint green/blue tint remaining in the resin (this is the trapped unreacted Sulfo-Cy7.5).

Protocol B: Peptide Purification (The HPLC Method)[1]

Best For: Peptides < 5 kDa. Mechanism: Hydrophobicity.[2][3][4] Sulfo-Cy7.5 is hydrophilic, but the "Linker-Peptide" construct will have a distinct retention time compared to the free hydrolyzed acid.

HPLC Setup
  • Column: C18 Reverse Phase (Analytical or Semi-Prep).

  • Solvent A: Water + 0.1% TFA (Trifluoroacetic Acid).[5]

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.[5]

  • Detector: Must be set to 280 nm (peptide) AND 778 nm (dye).

    • Note: Standard UV detectors (254nm) are poor at detecting Cy7.5.

Gradient Strategy
Time (min)% Solvent BEvent
0–25%Injection / Salt removal
2–205% → 65%Linear Gradient (Peptide Separation)
20–2595%Wash (Remove hydrophobic aggregates)
25–305%Re-equilibration

Technical Insight: Free Sulfo-Cy7.5 carboxylic acid is highly polar and usually elutes earlier (lower % ACN) than the hydrophobic peptide-dye conjugate.

Validation: Calculating Degree of Labeling (DOL)

You cannot assume the purification worked without quantification. Because Sulfo-Cy7.5 absorbs at 280 nm (the same wavelength used to measure protein concentration), you must apply a Correction Factor (CF) .[5]

The Formula




Constants for Sulfo-Cyanine7.5[2][3][7]
  • 
     (Extinction Coefficient):  222,000 M⁻¹cm⁻¹ (at ~788 nm).[3][6]
    
  • 
    :  Absorbance of your sample at 788 nm.
    
  • 
     (Correction Factor): 0.09  (This means 9% of the dye's signal bleeds into the 280 nm channel).
    

DOL_Calculation Input Measure Absorbance @ 280nm & 788nm Correct Apply Correction: A280_corrected = A280 - (A788 * 0.09) Input->Correct CalcConc Calc Protein Conc: A280_corrected / E_protein Correct->CalcConc CalcDOL Calc DOL: (A788 / 222,000) / Protein_Conc CalcConc->CalcDOL

Figure 2: Logic flow for correcting protein concentration to account for Sulfo-Cy7.5 absorbance overlap.

Troubleshooting & FAQs

Q1: I ran the spin column, but I don't see a "band" of dye staying in the column. Did it fail?

Diagnosis: Likely not. Explanation: Sulfo-Cy7.5 is a Near-Infrared dye.[7][][2][3][6][9] At low concentrations (micromolar), it is pale blue/green and very difficult to see with the naked eye. Solution: Do not trust your eyes. Use a spectrophotometer (NanoDrop or cuvette) to measure the flow-through. If you see a peak at 788 nm in your protein fraction, you have successfully labeled. If the


 is massive and your protein recovery is low, the dye may have co-eluted (column overload).
Q2: My DOL is > 5. Is that good?

Diagnosis: Over-labeling. Risk: While Sulfo-Cy7.5 is soluble, attaching too many fluorophores to a single antibody can cause quenching (reduced brightness due to energy transfer between dyes) and may alter the antibody's binding affinity. Solution: Aim for a DOL of 1.5 to 3.0 for antibodies. Reduce the molar excess of dye in your next reaction (e.g., if you used 20x excess, try 10x).

Q3: Can I use Dialysis instead of Spin Columns?

Answer: Yes, but with caveats. Pros: Gentle, good for large volumes. Cons: Slow (12–24 hours). Sulfo-Cy7.5 is negatively charged; if you use a dialysis cassette with a small surface area, the dye can reach equilibrium slowly due to charge repulsion effects at the membrane pore. Tip: Use a large volume of dialysis buffer (e.g., 4 Liters for 1 mL sample) and change the buffer at least twice.

Q4: Why is my yield low after HPLC purification of my peptide?

Diagnosis: Non-specific adsorption. Explanation: Cyanine dyes can be "sticky" on C18 columns if the gradient is too shallow or the column is old. Solution: Ensure your column is heated (40°C) to improve mass transfer. Use a steeper gradient for elution. Ensure your collection vials are polypropylene (low bind), not standard glass, as cationic peptides + anionic dye can sometimes adhere to glass surfaces.

References

  • Lumiprobe Corporation. "Sulfo-Cyanine7.5 NHS ester: Protocol and Spectral Properties." Lumiprobe Technical Documentation. Link

  • AAT Bioquest. "Extinction Coefficients and Correction Factors for Cyanine Dyes." AAT Bioquest Knowledge Base. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for SEC and Dialysis mechanisms).
  • BroadPharm. "Sulfo-Cy7.5 NHS Ester Specifications." BroadPharm Product Data. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Signal-to-Noise Ratio for Sulfo-Cyanine7.5 In Vivo

Welcome to the technical support center for Sulfo-Cyanine7.5 in vivo imaging. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sulfo-Cyanine7.5 in vivo imaging. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting solutions for common challenges encountered during in vivo experiments. As Senior Application Scientists, we have compiled this resource to ensure you achieve the highest quality data with optimal signal-to-noise ratios.

Understanding Sulfo-Cyanine7.5

Sulfo-Cyanine7.5 is a near-infrared (NIR) fluorescent dye widely used for in vivo imaging due to its deep tissue penetration and minimal background interference.[] Its excellent water solubility, bright fluorescence, and high photostability make it a reliable tool for labeling and tracking biomolecules such as proteins, antibodies, and nucleic acids within a living organism.[]

PropertyValueSource
Maximum Excitation ~788 nm[]
Maximum Emission ~808 nm[]
Solubility High in aqueous environments[]

The primary advantage of working in the NIR window (700-900 nm) is the significant reduction in tissue autofluorescence, light scattering, and absorbance from endogenous molecules like hemoglobin, which collectively enhance imaging depth and resolution.[2][3][4]

Troubleshooting Guide

This section addresses specific issues that can compromise the signal-to-noise ratio in your Sulfo-Cyanine7.5 in vivo imaging experiments.

Issue 1: High Background Fluorescence in the Abdominal Region

Question: I am observing high background fluorescence in the gut region of my mice, which is obscuring the signal from my targeted probe. What is causing this and how can I reduce it?

Answer:

High background in the abdominal area is a common issue in NIR fluorescence imaging and is almost always caused by autofluorescence from the animal's diet.[5][6] Standard rodent chow contains chlorophyll from alfalfa, which fluoresces in the NIR spectrum and can significantly decrease the signal-to-background ratio (SBR).[2][5][7]

Root Cause Analysis & Solution Workflow

A High Abdominal Background B Identify Source: Animal Diet A->B Primary Cause C Solution: Dietary Modification B->C Actionable Step D Implement Alfalfa-Free or Purified Diet C->D Protocol E Washout Period: Minimum 4-7 days D->E Crucial Timing F Confirm Background Reduction: Image Untreated Control Animal E->F Validation G Proceed with Experiment F->G Optimized Condition

Caption: Workflow for troubleshooting high abdominal background.

Step-by-Step Protocol to Reduce Diet-Induced Autofluorescence:
  • Diet Selection: Switch the animals from standard chow to a purified, alfalfa-free diet.[5][8] These specialized diets are formulated to minimize fluorescent compounds.

  • Washout Period: It is critical to implement the new diet for a sufficient washout period. A minimum of four days is recommended to clear the autofluorescent compounds from the gastrointestinal tract, with a week being optimal for ensuring minimal background.[5][9]

  • Husbandry Considerations: Ensure that bedding and any enrichment materials are also free of chlorophyll-containing substances.

  • Baseline Imaging: Before injecting your Sulfo-Cyanine7.5 probe, it is best practice to image a control mouse on the purified diet to confirm that the background autofluorescence has been sufficiently reduced.

Diet TypeAutofluorescence LevelRecommendationSource
Standard Chow (Alfalfa-based)HighNot recommended for NIR imaging[5][6]
Alfalfa-Free DietLowRecommended[5][8]
Purified DietVery LowIdeal for sensitive applications[2][8]
Issue 2: Weak Specific Signal and Low Contrast

Question: My signal of interest is very weak, making it difficult to distinguish from the surrounding tissue. How can I improve the signal intensity of my Sulfo-Cyanine7.5 probe?

Answer:

Weak signal can stem from several factors, including suboptimal probe concentration, poor probe stability, or inefficient imaging parameters.

Troubleshooting Workflow for Weak Signal

A Weak Specific Signal B Check Probe Conjugation & Purity A->B Step 1 C Optimize Probe Dose A->C Step 2 D Adjust Imaging Parameters A->D Step 3 E Verify Biodistribution & Timing A->E Step 4 B_sub Ensure high labeling efficiency and remove free dye. B->B_sub C_sub Perform dose-escalation study to find optimal concentration. C->C_sub D_sub Increase exposure time; adjust binning. D->D_sub E_sub Image at multiple time points to capture peak accumulation. E->E_sub

Caption: Decision tree for addressing weak signal intensity.

Actionable Solutions:
  • Validate Probe Conjugation: If you have conjugated Sulfo-Cyanine7.5 to a targeting molecule (e.g., an antibody), it is crucial to verify the conjugation efficiency and purity.

    • Protocol: Use spectrophotometry to determine the degree of labeling (DOL). A typical target DOL for antibodies is 2-4. Purify the conjugate using size exclusion chromatography to remove any unconjugated, free dye, which can contribute to non-specific signal and rapid clearance.

  • Optimize Injected Dose: The amount of probe injected is critical. Too little will result in a weak signal, while too much can lead to aggregation or non-specific binding.[10]

    • Protocol: Conduct a pilot study with a small cohort of animals, testing a range of probe concentrations to determine the optimal dose that maximizes target signal while minimizing background.

  • Adjust Imaging System Settings:

    • Exposure Time: Increase the camera's exposure time to collect more photons. Be cautious, as very long exposures can increase background noise from the camera itself (dark current).[9][11]

    • Binning: Increase pixel binning (e.g., from 2x2 to 4x4). This combines pixels to increase sensitivity, but at the cost of spatial resolution.[9]

    • Excitation and Emission Filters: Ensure you are using the correct filter set for Sulfo-Cyanine7.5 (Excitation: ~788 nm, Emission: ~808 nm). Using appropriate filters can significantly reduce background noise.[12]

  • Optimize Imaging Time Point: The time between probe injection and imaging is critical. The optimal imaging window depends on the pharmacokinetics of your specific probe.

    • Protocol: Perform a time-course study, imaging at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to identify the point of maximum specific accumulation and clearance from non-target tissues. Unconjugated Sulfo-Cyanine7.5 dye is known to be rapidly cleared, primarily through the kidneys.[13]

Issue 3: Non-Specific Signal Throughout the Animal

Question: I am seeing diffuse, non-specific fluorescence throughout the entire animal, not just at my target site. What could be the cause?

Answer:

Widespread, non-specific signal can be due to several factors, including the presence of free dye, aggregation of the conjugate, or non-specific binding of the probe itself.

Key Areas of Investigation:
  • Probe Purity: As mentioned, unconjugated "free" dye is a major culprit. It will circulate and create a high, diffuse background.

    • Solution: Ensure rigorous purification of your conjugate after labeling.

  • Probe Aggregation: Cyanine dyes, including Sulfo-Cyanine7.5, can be prone to aggregation, especially at high concentrations or when conjugated to hydrophobic molecules.[14][15] Aggregates are often taken up non-specifically by the reticuloendothelial system (RES), particularly the liver and spleen.

    • Solution: Prepare formulations in a suitable buffer (e.g., PBS) and avoid harsh conditions. It may be necessary to filter the probe solution through a 0.22 µm filter immediately before injection.

  • Non-Specific Binding: The targeting molecule itself (e.g., antibody) may exhibit non-specific binding.

    • Solution: Include appropriate controls, such as injecting a labeled isotype control antibody, to assess the level of non-specific binding.[10][16]

Frequently Asked Questions (FAQs)

Q1: How should I store and handle my Sulfo-Cyanine7.5 dye? A: Sulfo-Cyanine7.5 and its reactive forms (like NHS esters) are sensitive to light and moisture. They should be stored at -20°C, desiccated, and protected from light.[17][18] When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation.

Q2: What is the best way to prepare Sulfo-Cyanine7.5 NHS ester for conjugation? A: Dissolve the Sulfo-Cyanine7.5 NHS ester in anhydrous DMSO to make a stock solution (e.g., 10 mM) immediately before use. The conjugation reaction with proteins or antibodies should be performed in a buffer with a pH of 8.0-9.0 to ensure the primary amines are deprotonated and reactive.[19]

Q3: Can I use Sulfo-Cyanine7.5 for quantitative studies? A: Yes, but it requires careful experimental design. To ensure quantitative results, you must maintain consistent imaging parameters (exposure, binning, animal positioning) across all animals and time points.[9] It is also essential to account for tissue depth and attenuation, which may require advanced imaging systems with 3D reconstruction capabilities.

Q4: Does the animal's fur interfere with the signal? A: Yes, fur can scatter and absorb both the excitation and emission light. For the most accurate and sensitive imaging, it is highly recommended to shave the area of interest on the animal before imaging.

Q5: My signal seems to fade during long imaging sessions. What is happening? A: This phenomenon is likely photobleaching, where the fluorophore permanently loses its ability to fluoresce after repeated excitation. While Sulfo-Cyanine7.5 has good photostability, it is not immune to this effect.[20] To minimize photobleaching, reduce the intensity of the excitation light, decrease the duration of exposure, and only illuminate the animal when actively acquiring an image.

References
  • sulfo-Cyanine7.5 - AxisPharm.

  • Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - SPIE Digital Library.

  • In vivo near-infrared autofluorescence imaging of retinal pigment epithelial cells with 757 nm excitation - PMC.

  • Diet impacts fluorescent imaging - Inotiv.

  • Effects of Diet on Near-Infrared Autofluorescence in Preclinical Imaging - APS.

  • sulfo-Cyanine7.5 Dyes - BOC Sciences.

  • Images with Near-infrared Wavelengths - Andor - Oxford Instruments.

  • The role of tissue fluorescence in in vivo optical bioimaging - AIP Publishing.

  • The Impact of Laboratory Animal Diets on Autofluorescence Imaging in Animals - LabDiet.

  • Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC.

  • In Vivo Imaging - Biotium.

  • Diet and abdominal autofluorescence detected by in vivo fluorescence imaging of living mice - ResearchGate.

  • sulfo-Cyanine7.5 maleimide - Lumiprobe.

  • Troubleshooting in Fluorescent Staining - Creative Bioarray.

  • sulfo-Cyanine7 NHS ester - Lumiprobe.

  • sulfo-Cyanine7.5 NHS ester - Lumiprobe.

  • sulfo-Cyanine7.5 in Fluorophores - Lumiprobe.

  • Sulfo-Cy7.5 NHS ester | Hydrophilic Dye - MedchemExpress.com.

  • CYanine NHS - FT-BB7493 - Interchim.

  • sulfo-Cyanine7.5 alkyne - Lumiprobe.

  • Sulfo-Cyanine 7.5 NHS ester (A270305) - Antibodies.com.

  • Troubleshooting Tips for Fluorescence Staining - Biotium.

  • In vivo biodistribution and clearance of intravenously administered TmEnc Cy7 - ResearchGate.

  • Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC - NIH.

  • Background in Fluorescence Imaging | Thermo Fisher Scientific - ES.

  • sulfo-Cyanine7.5 azide - Lumiprobe.

  • Fluorescent microscopy troubleshooting: high background - YouTube.

  • In Vivo Imaging Dyes - BOC Sciences.

  • Cyanine Dyes for Mouse In Vivo Imaging: Experimental Steps and Methods - Alfa Chemistry.

  • Development of photostable near-ir cyanine dyes for in vivo imaging - Google Patents.

  • sulfo-Cyanine7 - AxisPharm.

  • 7 common errors in FluoroSpot and how to avoid them - Mabtech.

  • 10 TIPS and TRICKS - Spectral Instruments Imaging.

  • Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - SciSpace.

  • Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC - NIH.

  • Signal Intensity Analysis and Optimization for in Vivo Imaging of Cherenkov and Excited Luminescence. - Dartmouth Digital Commons.

  • A Comparative Study on Cyanine Dyestuffs as Sensor Candidates for Macromolecular Crowding In Vitro and In Vivo - MDPI.

  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One - Research journals.

  • The Effects of Different Acid on Aggregation of A Cyanine Dye - Imaging.org.

Sources

Optimization

Technical Support Center: Reducing Non-Specific Binding of Sulfo-Cyanine7.5

Executive Summary: The "Sticky" Nature of NIR Dyes Sulfo-Cyanine7.5 is a high-performance near-infrared (NIR) fluorophore (Ex: 788 nm / Em: 808 nm). While its sulfonate groups provide water solubility, the core polymethi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" Nature of NIR Dyes

Sulfo-Cyanine7.5 is a high-performance near-infrared (NIR) fluorophore (Ex: 788 nm / Em: 808 nm). While its sulfonate groups provide water solubility, the core polymethine chain remains inherently hydrophobic. This duality creates a specific set of challenges:

  • Albumin "Pocketing": In vivo, the dye can be captured by hydrophobic pockets in albumin, extending circulation but causing high background.

  • Electrostatic Sticking: The negative charge of the sulfonate groups can attract positively charged extracellular matrix components.

  • H-Aggregation: At high degrees of labeling (DOL), dye molecules stack (dimerize), causing self-quenching and particulate noise.

This guide provides self-validating protocols to mitigate these issues.

Troubleshooting Guide (Q&A Format)

Q1: I see high uniform background on my Western Blots/IHC. Is my blocking buffer failing?

Diagnosis: Likely yes. Standard blockers (BSA/Milk) may not be sufficient or may actively contribute to the problem.[1] The Mechanism: Bovine Serum Albumin (BSA) contains hydrophobic pockets that can bind cyanine dyes, effectively turning your blocking layer into a fluorescent sponge. Additionally, if you are using anti-goat or anti-sheep secondary antibodies, bovine IgG impurities in BSA/Milk will cause cross-reactivity. Solution:

  • Switch Blockers: Use Normal Serum (5% v/v) from the host species of your secondary antibody.[1] This is the gold standard for reducing IgG cross-reactivity.

  • Alternative: Use Fish Gelatin or a commercial Protein-Free Blocking Buffer . These lack the hydrophobic pockets found in albumin.

  • Detergent Tuning: Increase Tween-20 concentration in your wash buffer to 0.1% - 0.2% to disrupt hydrophobic interactions.

Q2: My in vivo imaging shows high liver uptake and non-specific tissue retention. Why?

Diagnosis: Opsonization and RES (Reticuloendothelial System) clearance. The Mechanism: The hydrophobic core of Sulfo-Cy7.5 adsorbs serum proteins (opsonins), marking the conjugate for clearance by the liver and spleen. Solution:

  • PEGylation: Conjugate a short Polyethylene Glycol (PEG) spacer (PEG4-PEG12) between the dye and the antibody. This "stealth" shield reduces protein adsorption.

  • Purification Check: Ensure all free dye is removed. Free dye binds albumin immediately and circulates longer than expected, raising background.

Q3: I see bright "speckles" or particulate noise in my fluorescence microscopy.

Diagnosis: Dye Aggregation (H-dimers). The Mechanism: Cyanine dyes stack like coins when in close proximity or in high ionic strength buffers without sufficient solubilizers. Solution:

  • Filtration: Pass your conjugate through a 0.22 µm PES syringe filter immediately before use.

  • Solvent Assist: Dissolve the NHS-ester dye in anhydrous DMSO or DMF before adding to the aqueous protein solution. Never add solid dye directly to the buffer.

  • DOL Control: If your Degree of Labeling (DOL) is > 3.0, the dyes are likely quenching each other and precipitating. Aim for a DOL of 1.5 – 2.5.

Visualizing the Mechanism

The following diagram illustrates the dual mechanisms of Non-Specific Binding (NSB) and the logic for troubleshooting.

NSB_Mechanism cluster_targets Biological Targets Dye Sulfo-Cy7.5 Conjugate Hydro Hydrophobic Interaction Dye->Hydro Charge Electrostatic Attraction Dye->Charge Agg H-Aggregation (Stacking) Dye->Agg Albumin Albumin Pockets (In Vivo/Blocker) Hydro->Albumin Pocket Capture Membrane Lipid Membranes Hydro->Membrane Intercalation PosProt Positively Charged Proteins (Histones) Charge->PosProt Ionic Bond Solution Mitigation Strategy Agg->Solution Filter / DMSO Albumin->Solution PEGylation / Non-Protein Block

Figure 1: Mechanistic pathways of Sulfo-Cy7.5 non-specific binding. Red nodes indicate primary chemical drivers; Green node indicates the intervention point.

Validated Protocol: Conjugation & Purification

To prevent NSB caused by free dye or aggregates, strict adherence to this purification workflow is required.

Phase 1: Conjugation Parameters[3]
  • Buffer: PBS or 100 mM Sodium Bicarbonate (pH 8.3 - 8.5). Avoid Tris/Glycine (primary amines compete for the dye).[2]

  • Dye Stock: 10 mM in anhydrous DMSO.

  • Molar Excess: Use 10-15x molar excess of dye for IgG antibodies.

  • Incubation: 1 hour at Room Temperature (Dark).

Phase 2: Purification (The Critical Step)

Do not rely on dialysis alone. It is often insufficient for removing hydrophobic cyanine dyes.

  • Method: Size Exclusion Chromatography (Desalting).

  • Column: Sephadex G-25 (PD-10) or Zeba Spin Desalting Columns (7K MWCO).

  • Protocol:

    • Equilibrate column with PBS.

    • Load reaction mixture.[3][4][5]

    • Elute with PBS.[3] Collect the first colored band (Conjugate). The second, slower band is free dye.

Phase 3: Degree of Labeling (DOL) Calculation

Use the following constants for Sulfo-Cyanine7.5:

  • Extinction Coefficient (

    
    ):  222,000 M⁻¹cm⁻¹[6]
    
  • Correction Factor (

    
    ):  0.09 (Corrects for dye absorbance at 280nm)
    
  • IgG Extinction Coefficient (

    
    ):  ~210,000 M⁻¹cm⁻¹[3]
    

Formula:





DOL RangeStatusAction
< 1.0 Under-labeledIncrease dye molar excess next time.
1.5 - 2.5 Optimal Proceed to experiment.
> 3.0 Over-labeledRisk of NSB/Quenching. Dilute with unlabeled antibody.

Troubleshooting Workflow Diagram

Troubleshooting_Flow Start Start: High Background Signal Identified Q1 Is the background particulate (speckled)? Start->Q1 Particulate_Yes Cause: Aggregates Q1->Particulate_Yes Yes Particulate_No Is the background uniform? Q1->Particulate_No No Action_Filter 1. Filter (0.22 µm) 2. Check DOL (<3.0) Particulate_Yes->Action_Filter Uniform_Yes Application Type? Particulate_No->Uniform_Yes App_InVivo In Vivo Imaging Uniform_Yes->App_InVivo App_InVitro Western / IHC Uniform_Yes->App_InVitro Cause_InVivo Cause: Opsonization / Albumin Binding App_InVivo->Cause_InVivo Cause_InVitro Cause: Blocker Failure / Cross-Reactivity App_InVitro->Cause_InVitro Action_InVivo 1. PEGylate Conjugate 2. Use 'Pocket-Escaping' Dye Cause_InVivo->Action_InVivo Action_InVitro 1. Switch to Normal Serum 2. Use Fish Gelatin Cause_InVitro->Action_InVitro

Figure 2: Decision matrix for troubleshooting background noise based on signal morphology and application.

References

  • Antibodies.com. (n.d.). Sulfo-Cyanine 7.5 carboxylic acid Product Specifications. Retrieved from [Link]

  • Gao, P., et al. (2020). A pocket-escaping design to prevent the common interference with near-infrared fluorescent probes in vivo. Nature Communications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for Advanced In Vivo Imaging: Sulfo-Cyanine7.5 vs. Alexa Fluor 790

For researchers, scientists, and drug development professionals working at the cutting edge of in vivo imaging, the choice of a near-infrared (NIR) fluorescent probe is a critical decision that directly impacts data qual...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working at the cutting edge of in vivo imaging, the choice of a near-infrared (NIR) fluorescent probe is a critical decision that directly impacts data quality and experimental success. The NIR window (roughly 700-900 nm) offers significant advantages for deep-tissue imaging due to reduced photon absorption by biological molecules like hemoglobin and water, minimized light scattering, and lower tissue autofluorescence.[1][2][3] This guide provides an in-depth, objective comparison of two prominent NIR dyes: Sulfo-Cyanine7.5 carboxylic acid and Alexa Fluor 790 carboxylic acid. We will delve into their physicochemical properties, performance characteristics, and provide practical, field-proven protocols to empower you to make the most informed choice for your specific application.

Physicochemical and Spectral Properties: The Foundation of Performance

Both Sulfo-Cyanine7.5 (Sulfo-Cy7.5) and Alexa Fluor 790 are members of the cyanine dye family, characterized by two nitrogen atoms connected by a polymethine chain.[4] However, their specific structural modifications lead to distinct performance profiles. Alexa Fluor dyes are known for their exceptional photostability and brightness, which is often attributed to the addition of sulfonate groups that reduce aggregation and enhance water solubility.[5] Similarly, Sulfo-Cy7.5 is a sulfonated cyanine dye designed for improved aqueous solubility and performance.[][7][8]

Here's a direct comparison of their key properties:

PropertySulfo-Cyanine7.5 carboxylic acidAlexa Fluor 790 carboxylic acidRationale & Impact
Excitation Max (λex) ~788 nm[]~784 nmBoth are well-suited for common NIR laser lines (e.g., 785 nm), ensuring efficient excitation.
Emission Max (λem) ~808 nm[]~814 nmThe ~20-30 nm Stokes shift is adequate to minimize self-quenching and simplify filter set selection.
Molar Extinction Coefficient (ε) High (specific value varies by supplier)~260,000 cm⁻¹M⁻¹A high ε means the dye is very efficient at absorbing light, a key component of overall brightness.
Fluorescence Quantum Yield (QY) Moderate to High[1][]~0.06QY represents the efficiency of converting absorbed light into emitted fluorescence. While Alexa Fluor 790's QY may seem low, its high extinction coefficient contributes to excellent overall brightness.
Water Solubility Excellent[][7]ExcellentHigh water solubility, due to sulfonation, is critical for preventing aggregation in biological buffers, which can cause fluorescence quenching.[5]
Photostability Good to ExcellentExcellent[5]Alexa Fluor dyes are generally recognized for their superior resistance to photobleaching, which is crucial for long-term imaging experiments or techniques requiring high-intensity illumination.[5]

Performance in Practice: Brightness, Photostability, and Signal-to-Noise

While the table above provides a quantitative overview, the true test of a fluorophore is its performance in a biological context.

  • Brightness: The practical brightness of a fluorescent conjugate is a function of both the molar extinction coefficient and the quantum yield. In head-to-head comparisons with other cyanine dyes, Alexa Fluor conjugates have often been shown to be significantly more fluorescent, especially at higher degrees of labeling.[5] This is largely due to reduced self-quenching caused by dye aggregation on the protein surface.[5]

  • Photostability: For experiments involving repeated imaging or long exposure times, such as tracking cell migration or monitoring drug distribution over time, photostability is paramount. Alexa Fluor dyes are renowned for their enhanced photostability compared to conventional cyanine dyes like Cy5 and Cy7.[5] This means more photons can be collected before the signal fades, leading to higher quality images and more reliable quantitative data.

  • Signal-to-Noise Ratio (SNR): In deep-tissue in vivo imaging, achieving a high SNR is the ultimate goal. This is influenced not only by the dye's brightness but also by its nonspecific binding characteristics. The high hydrophilicity of both Sulfo-Cy7.5 and Alexa Fluor 790 helps to minimize nonspecific interactions with tissues, leading to lower background signal and improved contrast.

Conjugation Chemistry: From Carboxylic Acid to Functional Bioprobe

Both dyes are supplied as carboxylic acids, which are not directly reactive with proteins. To label biomolecules like antibodies, which have abundant primary amines (on lysine residues), the carboxylic acid must first be activated. The most common method is to convert it into an N-hydroxysuccinimide (NHS) ester using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS.[9]

This two-step process provides flexibility but requires careful execution. Alternatively, both dyes are commercially available as pre-activated NHS esters, which simplifies the workflow significantly.

Experimental Protocol: Antibody Labeling via NHS Ester Chemistry

This protocol describes the activation of the carboxylic acid dye and subsequent conjugation to an antibody. This self-validating workflow includes a crucial quality control step: calculating the Degree of Labeling (DOL).

Materials:

  • Sulfo-Cy7.5 or Alexa Fluor 790 carboxylic acid

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification: Size-exclusion chromatography column (e.g., Zeba™ Spin Desalting Column)[10]

  • UV-Vis Spectrophotometer

Workflow Diagram: Antibody Conjugation

Workflow cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Conjugation Reaction cluster_purification Step 3: Purification cluster_qc Step 4: Quality Control Dye Dissolve Dye-COOH in Anhydrous DMSO Reagents Add EDC + NHS Dye->Reagents Incubate_A Incubate RT, 1 hr (Forms NHS Ester) Reagents->Incubate_A Mix Add Activated Dye to Antibody Incubate_A->Mix Antibody Prepare Antibody in pH 8.3 Buffer Antibody->Mix Incubate_C Incubate RT, 1-2 hr (Protected from light) Mix->Incubate_C Purify Purify via Size-Exclusion Chromatography Incubate_C->Purify Collect Collect Labeled Antibody Purify->Collect Measure Measure Absorbance (280 nm & ~790 nm) Collect->Measure Calculate Calculate Degree of Labeling (DOL) Measure->Calculate

Caption: Workflow for activating a carboxylic acid dye and conjugating it to an antibody.

Step-by-Step Procedure:

  • Prepare the Antibody: The antibody solution must be free of amine-containing buffers (like Tris) and stabilizers like BSA.[11] Buffer exchange into a suitable buffer like PBS (pH 7.4) if necessary. Adjust the final concentration to 2-5 mg/mL. Add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3.[11]

  • Activate the Dye (Prepare NHS Ester): This step must be performed immediately before conjugation as NHS esters are moisture-sensitive.[12]

    • Dissolve 1-2 mg of the carboxylic acid dye in 100 µL of anhydrous DMSO.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of EDC.

    • Mix well and incubate for 1 hour at room temperature in the dark.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the activated dye solution to the pH-adjusted antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.[13]

  • Purification:

    • Remove unconjugated free dye by passing the reaction mixture over a size-exclusion desalting column appropriate for the volume of your sample.[14][15]

    • Collect the purified, fluorescently labeled antibody conjugate.

Quality Control: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.[16][17] An optimal DOL is crucial; too low results in a dim signal, while too high can cause self-quenching and loss of antibody function.[14] For IgG antibodies, a DOL between 2 and 6 is often ideal.[16]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max, ~788 nm for Sulfo-Cy7.5 or ~784 nm for Alexa Fluor 790).

  • Calculate the molar concentration of the dye: [Dye] = A_max / ε_dye (where ε_dye is the molar extinction coefficient of the dye)

  • Calculate the corrected protein concentration, accounting for the dye's absorbance at 280 nm: [Protein] = (A₂₈₀ - (A_max × CF)) / ε_protein (where ε_protein for IgG is ~210,000 M⁻¹cm⁻¹ and CF is the correction factor, calculated as A₂₈₀ of the free dye divided by A_max of the free dye)[15][16]

  • Calculate the DOL: DOL = [Dye] / [Protein]

Summary and Recommendations

FeatureSulfo-Cyanine7.5 carboxylic acidAlexa Fluor 790 carboxylic acidRecommendation
Core Structure Sulfonated heptamethine cyanineSulfonated heptamethine cyanineBoth are structurally suited for NIR imaging.
Brightness HighVery HighFor applications demanding the highest possible signal, Alexa Fluor 790 often has an edge due to reduced aggregation-induced quenching.[5]
Photostability GoodExcellentFor longitudinal studies or techniques requiring intense illumination (e.g., super-resolution), Alexa Fluor 790 is the superior choice.[5]
Cost Generally lowerGenerally higherFor routine screening or when cost is a primary driver, Sulfo-Cy7.5 provides excellent performance and value.
Ease of Use Requires activation from carboxylic acid or use of pre-activated ester.Requires activation from carboxylic acid or use of pre-activated ester.The workflow is identical for both dyes when starting from the carboxylic acid form.
Diagram: Key Factors in Dye Selection for In Vivo Imaging

G DyeChoice Dye Selection Brightness Brightness (High Signal) DyeChoice->Brightness High QY & ε Photostability Photostability (Long-term Imaging) DyeChoice->Photostability Resists Fading SNR Signal-to-Noise (Low Background) DyeChoice->SNR Low Nonspecific Binding Cost Budget DyeChoice->Cost Application Specific Application (e.g., Flow, Microscopy, In Vivo) DyeChoice->Application

Caption: Key decision factors for selecting a near-infrared fluorescent dye.

Final Verdict:

  • Choose Alexa Fluor 790 when: Your experiment demands the absolute highest brightness and photostability. It is the premium choice for challenging applications, such as detecting low-abundance targets, long-term live-cell tracking, or high-resolution imaging where photon budget is critical.

  • Choose Sulfo-Cyanine7.5 carboxylic acid when: You require a robust, bright, and highly water-soluble NIR dye for a wide range of applications, including Western blotting, flow cytometry, and in vivo imaging, and when budget is a significant consideration. It offers a professional-grade, reliable alternative with excellent performance characteristics.

By carefully considering the specific demands of your experimental design and weighing the performance characteristics outlined in this guide, you can confidently select the optimal NIR fluorophore to generate clear, reliable, and high-impact data.

References

  • Near-Infrared Fluorescent Nanoprobes for in Vivo Optical Imaging. (2012). MDPI. [Link]

  • Near-infrared Molecular Probes for In Vivo Imaging. (n.d.). PMC - NIH. [Link]

  • Interventional NIR Fluorescence Imaging of Cancer: Review on Next Gene. (2021). IJN. [Link]

  • sulfo-Cyanine7.5. (n.d.). AxisPharm. [Link]

  • Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging. (2021). Frontiers. [Link]

  • Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging. (n.d.). Materials Advances (RSC Publishing). [Link]

  • How To Determine Degree of Protein Labeling. (2015). G-Biosciences. [Link]

  • ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. (n.d.). PMC. [Link]

  • NHS ester protocol for labeling proteins. (n.d.). Abberior Instruments. [Link]

  • NHS ester chemistry labeling protocol of Nanobodies. (2021). ChromoTek. [Link]

  • AQuora® NHS Ester Dyes. (n.d.). Quanta BioDesign. [Link]

  • sulfo-Cyanine7.5 carboxylic acid. (2026). HyperCyte. [Link]

  • Photochemical & Photobiological Sciences PAPER. (2012). CONICET. [Link]

  • Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. (2003). PubMed. [Link]

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Comparative

Comparative Guide: Sulfo-Cyanine7.5 Carboxylic Acid vs. Indocyanine Green (ICG)

[1] Executive Summary: The "Standard" vs. The "Specialist" In the realm of Near-Infrared (NIR) imaging, Indocyanine Green (ICG) is the incumbent titan—FDA-approved, clinically ubiquitous, and cost-effective.[1] However,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Standard" vs. The "Specialist"

In the realm of Near-Infrared (NIR) imaging, Indocyanine Green (ICG) is the incumbent titan—FDA-approved, clinically ubiquitous, and cost-effective.[1] However, for research requiring precise molecular targeting, ICG presents significant chemical limitations.

Sulfo-Cyanine7.5 carboxylic acid (Sulfo-Cy7.5-COOH) emerges not just as an alternative, but as a structural evolution.[1] By incorporating a rigid trimethine linker and a reactive carboxylic handle, it solves ICG’s two fatal flaws: instability in aqueous solution and inability to form stable covalent conjugates.

This guide dissects the technical trade-offs between these two fluorophores, providing the data and protocols necessary to select the correct agent for your in vivo or in vitro workflow.

Fundamental Chemical & Spectral Properties[1][2][3][4]

While their spectral profiles are nearly identical—allowing them to be imaged using the same filter sets (780nm Ex / 800+nm Em)—their physical behaviors diverge sharply in biological media.

Table 1: Physicochemical Comparison
FeatureIndocyanine Green (ICG)Sulfo-Cyanine7.5 Carboxylic Acid
Molecular Structure Flexible polymethine chain; AmphiphilicRigid trimethine linker; Highly Hydrophilic (4 sulfo groups)
Reactive Group None (Sulfonate salts only)Carboxylic Acid (-COOH) (Activatable to NHS ester)
Excitation Max ~780 nm (Solvent dependent)778 - 788 nm
Emission Max ~805 - 810 nm (Red-shifts in serum)797 - 808 nm
Extinction Coefficient ~200,000 M⁻¹cm⁻¹~222,000 M⁻¹cm⁻¹
Quantum Yield (QY) <1% (Water); ~2-4% (Serum/Albumin bound)~10-13% (Aqueous buffer)
Aqueous Stability Poor (Aggregates/precipitates <24h)High (Stable in solution for weeks)
Primary Clearance Hepatic (Biliary excretion)Renal or Hepatic (Dependent on conjugate)
Regulatory Status FDA Approved (Clinical)Research Use Only (RUO)

Critical Insight: ICG’s fluorescence is "activatable" in vivo. In pure buffer, it is dim and unstable (H-aggregation).[1] It requires binding to blood proteins (Albumin/HSA) to stabilize and fluoresce brightly.[1] Sulfo-Cy7.5 is constitutively fluorescent and stable in buffer, making it superior for in vitro calibration and quantification.

The Bioconjugation Dilemma

The primary driver for choosing Sulfo-Cy7.5 over ICG is bioconjugation .[1]

  • ICG lacks a functional handle for covalent attachment. "Labeling" with ICG usually relies on physical adsorption or encapsulation, which is prone to leakage (desorption) in vivo.

  • Sulfo-Cy7.5-COOH is designed for carbodiimide chemistry .[1] It can be covalently linked to antibodies, peptides, or nanoparticles with high bond stability.

Visualization: The Conjugation Workflow

The following diagram illustrates the chemical divergence between the two dyes when attempting to label a protein.

ConjugationLogic Start Objective: Label Protein/Antibody ICG_Path Indocyanine Green (ICG) Start->ICG_Path Cy75_Path Sulfo-Cy7.5-COOH Start->Cy75_Path ICG_Mech Non-Covalent Association (Physical Adsorption) ICG_Path->ICG_Mech No reactive handle Cy75_Mech Covalent Activation (EDC/NHS Chemistry) Cy75_Path->Cy75_Mech Has -COOH group ICG_Result Unstable Conjugate Dye leaks off in serum ICG_Mech->ICG_Result In Vivo Dissociation Cy75_Step1 Step 1: Activate COOH (EDC + Sulfo-NHS) Cy75_Mech->Cy75_Step1 Cy75_Step2 Step 2: Amine Reaction (Forms Stable Amide Bond) Cy75_Step1->Cy75_Step2 Cy75_Result Stable Conjugate Valid for long-term tracking Cy75_Step2->Cy75_Result

Figure 1: Comparison of labeling mechanisms. ICG relies on weak physical interactions, whereas Sulfo-Cy7.5 allows for robust amide bond formation.[1]

Experimental Protocols: Validating Performance

To objectively compare these dyes in your lab, use the following self-validating protocols.

Protocol A: Photostability Stress Test

Purpose: Determine the half-life of fluorescence signal under continuous excitation (simulating intraoperative imaging).[1]

  • Preparation:

    • Prepare 10 µM solutions of ICG and Sulfo-Cy7.5 in PBS + 10% FBS (Fetal Bovine Serum).

    • Note: Serum is required for ICG; without it, ICG aggregates immediately, invalidating the comparison.

  • Setup:

    • Aliquot 100 µL into a black-walled 96-well plate.

    • Set temperature to 37°C (physiological relevance).

  • Irradiation:

    • Expose plate to continuous 780 nm LED excitation (approx. 50 mW/cm²).[1]

  • Measurement:

    • Acquire fluorescence intensity (Em: 810 nm) every 5 minutes for 60 minutes.

  • Analysis:

    • Normalize

      
       intensity to 100%. Plot Relative Fluorescence vs. Time.[1]
      
    • Expected Result: ICG typically degrades 20-40% faster than Sulfo-Cy7.5 due to the lack of rigid structural stabilization.[1]

Protocol B: Covalent Labeling of BSA (Sulfo-Cy7.5 only)

Purpose: Demonstrate the activation capability of Sulfo-Cy7.5.[1]

  • Activation:

    • Dissolve 1 mg Sulfo-Cy7.5-COOH in 100 µL dry DMSO.[1]

    • Add 1.5 equivalents of TSTU (or EDC/Sulfo-NHS) and 3 equivalents of DIPEA.[1]

    • Incubate 30 mins at RT.

  • Conjugation:

    • Add activated dye to BSA solution (5 mg/mL in Bicarbonate buffer, pH 8.5) at a molar ratio of 3:1 (Dye:Protein).[1]

    • Incubate 1 hour at RT in the dark.

  • Purification:

    • Pass through a PD-10 desalting column (Sephadex G-25) equilibrated with PBS.[1]

    • Verification: The high MW fraction (protein) will be blue-green.[1] Free dye remains in the column.

    • Contrast: If you attempt this with ICG, the dye will stick to the column or wash off the protein during desalting.

Decision Matrix: When to Use Which?

The choice is rarely about "better" or "worse," but rather "fit for purpose."

DecisionMatrix Start Select Application Q1 Is this a Clinical Human Trial? Start->Q1 Q2 Is Specific Molecular Targeting Required? Q1->Q2 No (Research/Pre-clinical) Res_ICG Use Indocyanine Green (ICG) (FDA Approved / Low Cost) Q1->Res_ICG Yes (Must use FDA approved) Q3 Is Cost the Primary Constraint? Q2->Q3 No (Blood Pool/Perfusion only) Res_Cy75 Use Sulfo-Cy7.5-COOH (High Stability / Conjugatable) Q2->Res_Cy75 Yes (Antibody/Peptide Labeling) Q3->Res_ICG Yes (Cheaper) Q3->Res_Cy75 No (Need better data quality)

Figure 2: Decision logic for selecting the appropriate NIR fluorophore.

Summary of Use Cases
  • Vascular Perfusion / Angiography:

    • Choice: ICG .[2][3][4][5][6][7][8][9][10]

    • Reason: It binds albumin instantly in blood, acting as an excellent blood pool agent. Rapid hepatic clearance allows for repeated imaging.[1]

  • Tumor-Targeted Imaging (Antibody-Drug Conjugates):

    • Choice: Sulfo-Cy7.5 .[1][2][4]

    • Reason: You must covalently attach the dye to the antibody. ICG cannot form these stable bonds. Sulfo-Cy7.5's hydrophilicity also prevents the dye from causing the antibody to precipitate.[1]

  • Long-term Biodistribution Studies:

    • Choice: Sulfo-Cy7.5 .[1][2][4]

    • Reason: ICG clears too fast (half-life ~3-5 mins in circulation).[1] Sulfo-Cy7.5 conjugates circulate according to the half-life of the carrier molecule (e.g., days for IgG).[1]

References

  • Antibodies.com. (n.d.).[1] Sulfo-Cyanine 7.5 carboxylic acid Product Specifications. Retrieved from [Link]

  • Kim, G., et al. (2024). Indocyanine Blue (ICB) as a Functional Alternative to Indocyanine Green (ICG) for Enhanced 700 nm NIR Imaging. MDPI.[1] Retrieved from [Link]

  • Starosolski, Z., et al. (2017). Indocyanine green fluorescence in second near-infrared window imaging. Molecular Imaging.
  • Reinhart, M. B., et al. (2016). Indocyanine Green: Historical Context, Current Research, and Future Trends. Optical Imaging.

Sources

Validation

A Head-to-Head Comparison: Sulfo-Cyanine7.5 Carboxylic Acid versus Cyanine7 for Near-Infrared Bio-Imaging

A Guide for Researchers, Scientists, and Drug Development Professionals In the realm of near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is paramount to achieving high-quality, reproducible...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is paramount to achieving high-quality, reproducible data. The NIR window (700-1700 nm) offers significant advantages for in vivo and deep-tissue imaging, primarily due to the reduced absorption and scattering of light by biological tissues, leading to deeper penetration and lower autofluorescence. Among the plethora of available NIR dyes, cyanine dyes, particularly those in the Cy7 and Cy7.5 families, have gained widespread adoption. This guide provides an in-depth, objective comparison between Sulfo-Cyanine7.5 carboxylic acid and its non-sulfonated counterpart, Cyanine7, to aid researchers in making an informed decision for their specific applications.

The Critical Difference: Impact of Sulfonation on Performance

The fundamental distinction between Sulfo-Cyanine7.5 and Cyanine7 lies in the presence of sulfonate (SO₃⁻) groups in the former. This seemingly minor chemical modification has profound implications for the dye's physicochemical properties and, consequently, its performance in biological applications.

The primary and most significant advantage of Sulfo-Cyanine7.5 is its vastly superior water solubility .[][2][3] Standard Cyanine7 is inherently hydrophobic and exhibits low solubility in aqueous buffers, necessitating the use of organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for stock solution preparation and subsequent labeling reactions.[4][5] The introduction of these organic solvents can be detrimental to the structural integrity and biological activity of sensitive biomolecules, particularly proteins and antibodies. Sulfo-Cyanine7.5, with its hydrophilic sulfonate groups, readily dissolves in aqueous solutions, enabling conjugation reactions to be performed in entirely aqueous environments.[][] This not only simplifies the experimental workflow but also preserves the native conformation and function of the target biomolecule.

Furthermore, the charged nature of the sulfonate groups in Sulfo-Cyanine7.5 mitigates the risk of hydrophobic aggregation .[][] When multiple hydrophobic Cyanine7 molecules are conjugated to a biomolecule, they can interact with each other, leading to dye aggregation. This can result in fluorescence quenching, reduced quantum yield, and the formation of insoluble conjugates, all of which compromise the quality and reliability of the experimental data. The electrostatic repulsion between the negatively charged sulfonate groups on Sulfo-Cyanine7.5 molecules prevents this aggregation, ensuring a more stable and brightly fluorescent conjugate.[][]

Comparative Analysis of Key Performance Parameters

To provide a clear overview, the table below summarizes the key performance characteristics of Sulfo-Cyanine7.5 carboxylic acid and Cyanine7 carboxylic acid.

FeatureSulfo-Cyanine7.5 Carboxylic AcidCyanine7 Carboxylic AcidAdvantage of Sulfo-Cyanine7.5
Water Solubility High; readily soluble in aqueous buffers[3][7][8]Low; requires organic co-solvents (DMSO, DMF)[4][5]Simplifies labeling protocols and is gentler on sensitive biomolecules.
Fluorescence Quantum Yield Higher due to rigid trimethylene linker[][7][9][10][11]LowerResults in brighter and more sensitive detection.
Aggregation Tendency Low; sulfonate groups prevent aggregation[][]High; prone to hydrophobic aggregationLeads to more stable and reliable fluorescent conjugates.
Excitation Maximum (λex) ~778-788 nm[][7]~750 nm[4]Deeper tissue penetration with longer wavelength excitation.
Emission Maximum (λem) ~797-808 nm[][7]~773 nm[4]Optimal for NIR imaging systems.
Molar Extinction Coefficient ~222,000 M⁻¹cm⁻¹[7][11]~199,000 M⁻¹cm⁻¹[4]High light-absorbing capability.
Bioconjugation Chemistry Carboxylic acid for amine couplingCarboxylic acid for amine couplingBoth can be activated for conjugation to primary amines.

Experimental Workflow: Antibody Labeling

To illustrate the practical advantages of Sulfo-Cyanine7.5, the following section details a typical antibody labeling protocol, highlighting the key differences in the experimental choices driven by the properties of the two dyes.

G cluster_0 Sulfo-Cyanine7.5 Workflow cluster_1 Cyanine7 Workflow A1 Dissolve Sulfo-Cy7.5 in aqueous buffer (e.g., PBS) C1 Activate Carboxylic Acid (EDC/Sulfo-NHS) A1->C1 B1 Prepare Antibody in PBS D1 Combine and Incubate (Room Temperature, 1-2 hours) B1->D1 C1->D1 E1 Purify Conjugate (Size Exclusion Chromatography) D1->E1 A2 Dissolve Cyanine7 in DMSO/DMF C2 Activate Carboxylic Acid (EDC/NHS) A2->C2 B2 Prepare Antibody in Carbonate Buffer (pH 8.5-9.0) D2 Add Dye Solution to Antibody (Stepwise, with mixing) B2->D2 C2->D2 E2 Incubate (Room Temperature, 1-2 hours) D2->E2 F2 Purify Conjugate (Size Exclusion Chromatography) E2->F2

Caption: A comparative workflow for antibody labeling.

Step-by-Step Methodology and Rationale

1. Dye Preparation:

  • Sulfo-Cyanine7.5: The dye is readily dissolved in an aqueous reaction buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a desired stock concentration (e.g., 10 mg/mL). This eliminates the need for organic solvents that could potentially denature the antibody.

  • Cyanine7: The dye must first be dissolved in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution. This stock is then added to the antibody solution, requiring careful, dropwise addition to minimize precipitation of the dye and potential damage to the antibody from high local concentrations of the organic solvent.

2. Antibody Preparation:

  • Sulfo-Cyanine7.5: The antibody can be prepared in a standard physiological buffer like PBS. The reaction is efficient at neutral pH.

  • Cyanine7: The labeling reaction is typically performed in a buffer with a slightly alkaline pH (e.g., 0.1 M sodium carbonate buffer, pH 8.5-9.0). This is to ensure that the primary amine groups on the antibody are deprotonated and thus more nucleophilic for reacting with the activated dye.

3. Activation and Conjugation:

  • Both dyes, in their carboxylic acid form, require activation to react with the primary amines on the antibody. This is commonly achieved using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

  • Sulfo-Cyanine7.5: The use of water-soluble Sulfo-NHS is preferred in the all-aqueous reaction medium.

  • The activated dye is then mixed with the antibody solution. The molar ratio of dye to antibody needs to be optimized to achieve the desired degree of labeling.

4. Purification:

  • After the incubation period, the unreacted dye and byproducts are removed from the labeled antibody. Size-exclusion chromatography is a common and effective method for this purification step.

Visualizing the Molecular Advantage

G cluster_0 Cyanine7 Conjugation cluster_1 Sulfo-Cyanine7.5 Conjugation Cy7 Hydrophobic Cyanine7 Ab1 Antibody Cy7->Ab1 Conjugation in organic co-solvent Agg Aggregation & Quenching Ab1->Agg Hydrophobic Interactions SulfoCy7_5 Hydrophilic Sulfo-Cyanine7.5 Ab2 Antibody SulfoCy7_5->Ab2 Conjugation in aqueous buffer Stable Stable & Bright Conjugate Ab2->Stable No Aggregation

Caption: The impact of sulfonation on antibody conjugation.

Conclusion and Recommendations

For researchers engaged in in vivo imaging, fluorescence microscopy, and other bio-analytical techniques requiring the labeling of proteins, antibodies, or other biomolecules, Sulfo-Cyanine7.5 carboxylic acid presents clear and compelling advantages over its non-sulfonated counterpart, Cyanine7.

The superior water solubility of Sulfo-Cyanine7.5 simplifies experimental protocols, eliminates the need for potentially harmful organic solvents, and contributes to the overall stability and bioactivity of the labeled molecule.[][] The prevention of dye-induced aggregation ensures brighter, more reliable fluorescence signals and a more homogeneous final product.[] While the initial cost of Sulfo-Cyanine7.5 may be higher, the enhanced performance, improved reliability of results, and reduced risk of experimental failure often justify the investment, particularly in sensitive and high-stakes applications such as preclinical drug development and diagnostic assay development.

References

  • AxisPharm. (n.d.). sulfo-Cyanine7.5. Retrieved from [Link]

  • AxisPharm. (n.d.). sulfo-Cyanine7. Retrieved from [Link]

  • Antibodies.com. (n.d.). Sulfo-Cyanine 7.5 carboxylic acid (A270302). Retrieved from [Link]

  • Antibodies.com. (n.d.). Cyanine 7 carboxylic acid (A270186). Retrieved from [Link]

  • HyperCyte. (2026, January 21). sulfo-Cyanine7.5 carboxylic acid. Retrieved from [Link]

  • Luna Nanotech Canada. (n.d.). Cyanine7.5 carboxylic acid. Retrieved from [Link]

  • Interchim. (n.d.). Handbook and Catalog. Retrieved from [https://www.interchim.fr/ft/F/FP-CY dyes.pdf]([Link] dyes.pdf)

  • new-bio.com. (n.d.). Sulfo-Cyanine7.5 carboxylic acid,Sulfo-Cy7.5 COOH. Retrieved from [Link]

  • Antibodies.com. (n.d.). Sulfo-Cyanine 7 NHS ester (A270313). Retrieved from [Link]

  • Interchim. (n.d.). CYanine Fluorophores. Retrieved from [https://www.interchim.fr/ft/F/FP-CY dyes.pdf]([Link] dyes.pdf)

  • baseclick. (n.d.). Cy7: A Far-Red Fluorescent Dye for Precise Labeling. Retrieved from [Link]

Sources

Comparative

A Head-to-Head Comparison of Sulfo-Cyanine7.5 and IRDye 800CW: A Technical Guide to Brightness and Performance

Executive Summary For researchers, scientists, and drug development professionals working in near-infrared (NIR) fluorescence applications, the choice of fluorophore is a critical determinant of experimental success. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers, scientists, and drug development professionals working in near-infrared (NIR) fluorescence applications, the choice of fluorophore is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two prominent ~800 nm dyes: Sulfo-Cyanine7.5 and IRDye 800CW. By examining their core photophysical properties, we reveal that while both are exceptional NIR fluorophores, Sulfo-Cyanine7.5 exhibits significantly higher theoretical brightness due to a superior quantum yield. This guide presents the underlying data, discusses practical implications for applications such as in vivo imaging and quantitative blotting, and provides a validated, step-by-step protocol for researchers to perform their own in-house brightness comparisons.

Introduction: The Critical Role of Brightness in NIR Applications

Near-infrared (NIR) fluorescence imaging, operating within the 700-900 nm spectral window, offers a powerful advantage for deep-tissue and whole-body imaging. This is primarily due to the reduced absorption and scattering of NIR light by biological tissues like hemoglobin, water, and melanin, which minimizes background autofluorescence and enhances signal penetration.[1][2] In this space, the intrinsic brightness of a fluorescent probe is paramount. A brighter dye can lead to higher signal-to-noise ratios, improved sensitivity for detecting low-abundance targets, and potentially shorter exposure times, which can reduce phototoxicity and photobleaching.

Two of the most utilized fluorophores in this region are Sulfo-Cyanine7.5 and LI-COR's IRDye 800CW. Both are heptamethine cyanine dyes prized for their high water solubility and spectral properties suitable for NIR imaging systems.[3][4] This guide moves beyond catalog specifications to provide a detailed, evidence-based comparison of their performance, focusing on the key metric of fluorescence brightness.

Understanding Fluorophore Brightness: The Core Principles

The perceived "brightness" of a fluorophore is not an arbitrary measure; it is a direct function of two fundamental photophysical properties:

  • Molar Extinction Coefficient (ε): This value represents the efficiency with which a dye molecule absorbs photons at its peak absorption wavelength. A higher extinction coefficient means more light is absorbed, providing more energy for potential fluorescence. It is measured in units of M⁻¹cm⁻¹.

  • Fluorescence Quantum Yield (Φ): This is the ratio of photons emitted as fluorescence to the number of photons absorbed. It represents the efficiency of the fluorescence process itself. A quantum yield of 1.0 (100%) means every absorbed photon results in an emitted fluorescent photon.

The intrinsic brightness of a fluorophore is directly proportional to the product of these two values:

Brightness ∝ Molar Extinction Coefficient (ε) × Quantum Yield (Φ)

A high extinction coefficient is meaningless if the quantum yield is low, and vice versa. Therefore, a comprehensive evaluation requires assessing both parameters.

Photophysical Properties: A Quantitative Comparison

A direct comparison of the core specifications of Sulfo-Cyanine7.5 and IRDye 800CW reveals a significant performance differential. The data, consolidated from manufacturer datasheets and peer-reviewed literature, is summarized below.

PropertySulfo-Cyanine7.5IRDye 800CW
Excitation Maximum (λex) ~778 nm[5]~774 nm[6]
Emission Maximum (λem) ~797 nm[5]~789 nm[6]
Molar Extinction Coefficient (ε) 222,000 M⁻¹cm⁻¹[5]~240,000 M⁻¹cm⁻¹[7]
Quantum Yield (Φ) 0.21 [5][8]0.08 - 0.12[7][9]
Calculated Relative Brightness (ε × Φ) 46,620 19,200 - 28,800
Analysis of Brightness:

The data clearly indicates that Sulfo-Cyanine7.5 is theoretically 1.6 to 2.4 times brighter than IRDye 800CW .

  • IRDye 800CW possesses a slightly higher molar extinction coefficient, indicating a marginally greater capacity to absorb light.

  • However, Sulfo-Cyanine7.5 exhibits a substantially higher fluorescence quantum yield (0.21)[5][8], meaning it converts absorbed light into fluorescence far more efficiently. This superior quantum efficiency is the primary driver of its greater overall brightness. The enhanced quantum yield of Sulfo-Cyanine7.5 is attributed to its chemical structure, which incorporates a rigidized trimethylene bridge within the polymethine chain.[10] This structural rigidity reduces non-radiative decay pathways (e.g., molecular vibrations and rotations), thereby increasing the probability of fluorescent emission after photon absorption.[11]

Beyond Brightness: Other Key Performance Factors

While brightness is a critical metric, a comprehensive comparison must also consider other properties that affect experimental outcomes.

  • Photostability: Both dyes are generally considered to have good photostability, a crucial feature for experiments involving long or repeated light exposure, such as time-lapse microscopy or repeated scanning of blots. Some studies suggest that IRDye 800CW demonstrates excellent photostability in various imaging applications.[2][3] The rigidized structure of Sulfo-Cyanine7.5 also contributes to its high photostability.

  • Solubility and Aggregation: Both dyes are sulfonated, which imparts excellent water solubility and is intended to reduce the tendency of dye molecules to aggregate.[12] Dye aggregation can lead to fluorescence quenching and a decrease in the effective brightness of a conjugate. The high hydrophilicity of both Sulfo-Cyanine7.5 and IRDye 800CW makes them well-suited for labeling proteins and other biomolecules in aqueous buffers without the need for organic co-solvents.[3][13]

  • Environmental Sensitivity: An ideal fluorophore should maintain its high quantum yield after conjugation to a biomolecule and across different buffer conditions. The quantum yield of IRDye 800CW has been reported to be around 8-9% in aqueous buffers and can increase to ~12% upon conjugation to proteins like albumin.[7][9] The performance of Sulfo-Cyanine7.5 is also expected to be robust due to its structurally rigid design.

Experimental Protocol: A Validated Method for In-House Brightness Comparison

To empower researchers to validate these findings with their specific biomolecules and instrumentation, this section provides a rigorous, self-validating protocol for comparing the fluorescence brightness of antibody-dye conjugates. This protocol is based on labeling an antibody with the NHS ester versions of Sulfo-Cyanine7.5 and IRDye 800CW.

Diagram of Experimental Workflow

G cluster_prep Phase 1: Conjugate Preparation cluster_char Phase 2: Characterization cluster_measure Phase 3: Brightness Measurement cluster_analysis Phase 4: Data Analysis prep_ab 1. Prepare Antibody in Amine-Free Buffer (e.g., 0.1M Bicarbonate, pH 8.3) conjugate1 3a. Conjugate Antibody + Sulfo-Cy7.5 prep_ab->conjugate1 conjugate2 3b. Conjugate Antibody + IRDye 800CW prep_ab->conjugate2 prep_dye1 2a. Dissolve Sulfo-Cy7.5 NHS Ester in an-hydrous DMSO prep_dye1->conjugate1 prep_dye2 2b. Dissolve IRDye 800CW NHS Ester in an-hydrous DMSO prep_dye2->conjugate2 purify1 4a. Purify Conjugate 1 (Size-Exclusion Chromatography) conjugate1->purify1 purify2 4b. Purify Conjugate 2 (Size-Exclusion Chromatography) conjugate2->purify2 spec1 5a. Measure A280 & A778 (Sulfo-Cy7.5 Conjugate) purify1->spec1 spec2 5b. Measure A280 & A774 (IRDye 800CW Conjugate) purify2->spec2 dol1 6a. Calculate Protein Conc. & Degree of Labeling (DOL) spec1->dol1 dol2 6b. Calculate Protein Conc. & Degree of Labeling (DOL) spec2->dol2 dilute1 7a. Prepare Serial Dilution of Sulfo-Cy7.5 Conjugate dol1->dilute1 dilute2 7b. Prepare Serial Dilution of IRDye 800CW Conjugate dol2->dilute2 plate 8. Plate Dilutions in Black 96-well Plate dilute1->plate dilute2->plate measure 9. Read Fluorescence (Appropriate Ex/Em Settings) plate->measure plot 10. Plot Fluorescence Intensity vs. Dye Concentration measure->plot compare 11. Compare Slopes (Slope = Relative Brightness) plot->compare

Caption: Experimental workflow for preparing, characterizing, and comparing the fluorescence brightness of two different dye-antibody conjugates.

Methodology

A. Materials and Reagents

  • Antibody of interest (or other protein) in an amine-free buffer (e.g., PBS, HEPES). Minimum concentration of 2 mg/mL is recommended.

  • Sulfo-Cyanine7.5 NHS ester

  • IRDye 800CW NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25) suitable for protein purification.

  • UV-Vis Spectrophotometer

  • Fluorescence microplate reader with appropriate excitation and emission filters for the ~780/800 nm range.

  • Black, flat-bottom 96-well microplates.

B. Step 1: Antibody Preparation

  • Prepare the antibody solution at a concentration of 2-5 mg/mL.

  • The buffer must be free of primary amines (e.g., Tris) or ammonia, as these will compete with the antibody for reaction with the NHS ester.

  • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3. This is the optimal pH for the NHS ester reaction with primary amines.[14]

C. Step 2: Dye Conjugation

  • Prepare a 10 mM stock solution of each NHS ester dye in anhydrous DMSO immediately before use.

  • Add the reactive dye solution to the antibody solution at a specific molar ratio (e.g., 8:1 dye-to-antibody). This ratio may require optimization for your specific protein.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

D. Step 3: Purification of the Conjugate

  • Separate the dye-antibody conjugate from unreacted, free dye using a size-exclusion chromatography column equilibrated with PBS.

  • The first colored fraction to elute will be the labeled antibody. The second, slower-moving colored band will be the free dye. Collect the antibody conjugate fraction.

E. Step 4: Characterization (Degree of Labeling)

  • Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the absorption maximum of the dye (~778 nm for Sulfo-Cy7.5, ~774 nm for IRDye 800CW).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

      • Where A₂₈₀ and Aₘₐₓ are the absorbances at 280 nm and the dye's λ_max, respectively.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer, typically ~0.03-0.09).

      • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Conc. (M) = Aₘₐₓ / ε_dye

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Conc. / Protein Conc.

  • Adjust the DOL for each conjugate if necessary by altering the initial dye-to-protein molar ratio in the conjugation step. Aim for a similar DOL for both conjugates to ensure a fair comparison.

F. Step 5: Comparative Brightness Measurement

  • Normalize the concentration of both antibody conjugates based on the dye concentration , not the protein concentration.

  • Perform a serial dilution of each conjugate in PBS.

  • Pipette the dilutions into a black 96-well plate. Include a PBS-only blank.

  • Read the fluorescence on a plate reader using settings optimized for each dye (e.g., Ex/Em: 778/797 nm for Sulfo-Cy7.5 and 774/789 nm for IRDye 800CW). Ensure the gain setting is identical for both plates and that no wells are saturated.

  • Subtract the blank reading from all measurements.

  • Plot the fluorescence intensity versus the dye concentration for each conjugate. The slope of the resulting line is a direct measure of the relative brightness of the conjugate. The conjugate with the steeper slope is brighter.

Conclusion and Recommendations

Based on a thorough analysis of their core photophysical properties, Sulfo-Cyanine7.5 demonstrates a significant advantage in intrinsic brightness over IRDye 800CW . This superiority is driven by a much higher fluorescence quantum yield, a result of its rigidized chemical structure.

  • For applications demanding the highest possible sensitivity, such as imaging low-abundance targets in vivo or in quantitative Western blots, Sulfo-Cyanine7.5 is the recommended choice . Its superior brightness can provide a stronger signal, enabling clearer visualization and more accurate quantification.

  • IRDye 800CW remains a high-performance and widely validated fluorophore suitable for a broad range of NIR applications. Its excellent water solubility and established track record in numerous studies make it a reliable workhorse dye.[3][15]

Ultimately, the choice of fluorophore depends on the specific demands of the experiment. However, for researchers pushing the limits of detection in the 800 nm channel, the superior quantum yield and resulting brightness of Sulfo-Cyanine7.5 present a compelling performance advantage. It is strongly recommended that individual laboratories perform the validation protocol described herein to confirm these findings with their specific biological models and instrumentation.

References

  • sulfo-Cyanine7.5. AxisPharm. [Link]

  • Sulfo-Cyanine 7.5 NHS ester (A270305). Antibodies.com. [Link]

  • IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD). NCBI. [Link]

  • Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node. van der Poel, et al. European Journal of Nuclear Medicine and Molecular Imaging, 2011. [Link]

  • Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. Levitus, M. & Ranjit, S. Quarterly Reviews of Biophysics, 2011. [Link]

  • Cyanine Dyes - Biomolecule Labeling. AxisPharm. [Link]

  • Strategies to boost NIR-II fluorescent brightness. Li, et al. Chemical Science, 2022. [Link]

  • Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores. Uddin, et al. ACS Pharmacology & Translational Science, 2023. [Link]

  • A Comparative Study on the Effect of Near-Infrared Fluorescent Dyes on the Pharmacokinetic Behavior of Nanobody-Based Tracers for in vivo Imaging. De Visscher, et al. Cancers, 2023. [Link]

  • Near-Infrared Fluorescent Nanoprobes for in Vivo Optical Imaging. Yi, et al. Sensors, 2012. [Link]

  • Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores. Uddin, et al. ACS Pharmacology & Translational Science, 2023. [Link]

  • A Photostable Near-Infrared Protein Labeling Dye for In Vivo Imaging. Tan, et al. Bioconjugate Chemistry, 2012. [Link]

  • seeing Beyond the Visible With Near-infrared dyes. Olive, D. M. International Pharmaceutical Industry, 2011. [Link]

  • Dual Contrast Agents for Fluorescence and Photoacoustic Imaging: Evaluation in a Murine Model of Prostate Cancer. Chhour, et al. Nanoscale, 2021. [Link]

  • IRDye® 800CW Carboxylate Near-Infrared Dye. LI-COR Biosciences. [Link]

  • Dual Contrast Agents for Fluorescence and Photoacoustic Imaging: Evaluation in a Murine Model of Prostate Cancer. Chhour, et al. Nanoscale, 2021. [Link]

  • Optical and photoacoustic spectra of candidate NIR dyes. Chhour, et al. Photoacoustics, 2018. [Link]

  • IRDye 800CW Dye Profile. FluoroFinder. [Link]

  • PSMA-targeted NIR probes for image-guided detection of prostate cancer. Kularatne, et al. Journal of Medicinal Chemistry, 2017. [Link]

  • Infra-red Dyes to Deal with Autofluorescence Background. Andor Technology. [Link]

  • Fluorescent Dye, 800CW Labeling. Sambo Medical. [Link]

  • Near-Infrared Fluorescent Dyes. Interchim. [Link]

Sources

Validation

Introduction: The Critical Role of Aqueous Solubility in Near-Infrared (NIR) Probes

An In-Depth Technical Guide to Evaluating the Water Solubility of Sulfo-Cyanine7.5 vs. Non-Sulfonated Cyanine7.5 In the fields of molecular imaging, targeted drug delivery, and advanced diagnostics, the performance of fl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Evaluating the Water Solubility of Sulfo-Cyanine7.5 vs. Non-Sulfonated Cyanine7.5

In the fields of molecular imaging, targeted drug delivery, and advanced diagnostics, the performance of fluorescent probes is paramount. Near-infrared (NIR) cyanine dyes, such as Cyanine7.5 (Cy7.5), are invaluable tools due to their spectral properties which allow for deep tissue penetration and minimal background autofluorescence.[] However, the utility of these probes in biological systems is fundamentally governed by a seemingly simple, yet critical, physical property: water solubility.

Poor aqueous solubility can lead to dye aggregation, reduced fluorescence quantum yield, non-specific binding, and precipitation during bioconjugation reactions, ultimately compromising experimental reliability and reproducibility.[2][3][4] To address this challenge, sulfonated variants like Sulfo-Cyanine7.5 were developed. This guide provides a detailed comparison of the water solubility of Sulfo-Cyanine7.5 and its non-sulfonated counterpart, offering experimental protocols and field-proven insights for researchers, scientists, and drug development professionals.

Structural Distinction: The Chemical Basis for Enhanced Hydrophilicity

The core difference between Sulfo-Cy7.5 and non-sulfo Cy7.5 lies in the presence of one or more sulfonic acid (-SO₃H) or sulfonate (-SO₃⁻) groups on the dye's molecular scaffold.[2][3][] Cyanine dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic rings.[3][6] The non-sulfonated versions of these dyes possess a largely hydrophobic structure, leading to low solubility in aqueous solutions.[4][]

The synthesis of Sulfo-Cy7.5 involves the chemical addition of sulfonate groups to this core structure.[7] These groups are highly polar and negatively charged at physiological pH, drastically increasing the molecule's interaction with polar water molecules and rendering the dye hydrophilic and highly water-soluble.[7][8][9]

Head-to-Head Comparison: Sulfo-Cy7.5 vs. Non-Sulfo Cy7.5

The practical differences stemming from this structural modification are significant. The enhanced solubility of Sulfo-Cy7.5 simplifies experimental workflows, particularly in bioconjugation, and improves the in-vivo performance of the resulting conjugates.

FeatureSulfo-Cyanine7.5Non-Sulfonated Cyanine7.5Rationale & Impact
Water Solubility HighLow / PoorSulfonate groups confer hydrophilicity, allowing direct dissolution in aqueous buffers.[][2][]
Required Solvent Aqueous buffers (e.g., PBS, Bicarbonate)Organic co-solvents (e.g., DMSO, DMF) required for stock solutions.[2][4][6]Simplifies labeling of solvent-sensitive proteins and reduces potential for solvent-induced artifacts.[][]
Aggregation Tendency LowHigh in aqueous mediaCharged sulfonate groups cause electrostatic repulsion, preventing dye-dye stacking and aggregation.[3][6]
Bioconjugation Direct addition to aqueous protein solutionsMust be pre-dissolved in organic solvent before dropwise addition to protein solution.[4][11][12]Avoids exposing sensitive biomolecules to high concentrations of organic solvents.
In Vivo Applications PreferredLess suitableHigh solubility prevents aggregation in the bloodstream and reduces non-specific uptake, leading to clearer imaging results.[13]
Purification Unreacted dye easily removed by dialysis or gel filtration in aqueous buffers.[3][14]May require more complex purification methods to remove precipitated dye and organic solvent.Streamlines the purification process for labeled conjugates.

Experimental Protocol: Quantitative Assessment of Water Solubility

This protocol provides a reliable method to visually and quantitatively compare the solubility of Sulfo-Cy7.5 and non-sulfo Cy7.5 NHS esters. The principle is to create serial dilutions in a standard aqueous buffer and identify the concentration at which the non-sulfonated dye precipitates.

Materials:

  • Sulfo-Cyanine7.5 NHS ester

  • Non-sulfonated Cyanine7.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1.5 mL Microcentrifuge tubes

  • Spectrophotometer and cuvettes

  • Microcentrifuge

Workflow Diagram: Solubility Assessment

G cluster_0 Stock Solution Preparation cluster_1 Serial Dilution in PBS cluster_2 Observation & Analysis prep_sulfo Dissolve Sulfo-Cy7.5 in PBS (10 mM) dilute_sulfo Serially dilute Sulfo-Cy7.5 stock in PBS prep_sulfo->dilute_sulfo Directly in Aqueous Buffer prep_nonsulfo Dissolve Non-Sulfo Cy7.5 in DMSO (10 mM) dilute_nonsulfo Serially dilute Non-Sulfo Cy7.5 stock in PBS prep_nonsulfo->dilute_nonsulfo From Organic Stock observe Incubate & Visually Inspect for Precipitate dilute_sulfo->observe dilute_nonsulfo->observe centrifuge Centrifuge Samples observe->centrifuge measure Measure Supernatant Absorbance (Amax ~780 nm) centrifuge->measure

Caption: Workflow for comparing the aqueous solubility of cyanine dyes.

Step-by-Step Methodology:

  • Prepare Stock Solutions (10 mM):

    • Sulfo-Cy7.5: Directly dissolve a calculated amount in PBS to achieve a 10 mM concentration. Vortex thoroughly. The solution should be clear.

    • Non-Sulfo Cy7.5: Dissolve the same molar amount in anhydrous DMSO to make a 10 mM stock solution.[4][11] This is necessary due to its poor water solubility.[]

  • Perform Serial Dilutions:

    • Label two sets of microcentrifuge tubes (one for each dye) with concentrations ranging from 1 mM down to ~1 µM.

    • For each dye, create a serial dilution series by adding the appropriate amount of its 10 mM stock solution to PBS. For example, to make 1 mM, add 10 µL of 10 mM stock to 90 µL of PBS. Vortex each tube immediately after adding the dye stock.

  • Equilibration and Visual Inspection:

    • Incubate all tubes at room temperature for 30 minutes, protected from light.

    • Visually inspect each tube against a bright background. Note the highest concentration at which the non-sulfo Cy7.5 solution shows visible precipitate or cloudiness. The Sulfo-Cy7.5 solutions should all remain clear.

  • Quantitative Analysis (Spectrophotometry):

    • Centrifuge all tubes at ~14,000 x g for 10 minutes to pellet any insoluble dye.

    • Carefully collect the supernatant from each tube without disturbing the pellet (if any).

    • Measure the absorbance of the supernatant at the dye's maximum absorption wavelength (~788 nm for Sulfo-Cy7.5).

    • Plot absorbance vs. concentration. For Sulfo-Cy7.5, this should yield a linear relationship (Beer-Lambert Law). For non-sulfo Cy7.5, the absorbance will plateau at the concentration where solubility is exceeded, as the excess dye was removed in the pellet.

Practical Implications in Bioconjugation

The difference in solubility directly impacts the efficiency and simplicity of labeling biomolecules like antibodies and proteins. Most bioconjugation reactions are performed in aqueous buffers to maintain the protein's native structure and function.[11][15]

Workflow Diagram: NHS Ester Protein Labeling Comparison

G cluster_sulfo Sulfo-Cyanine7.5 Workflow cluster_nonsulfo Non-Sulfo Cyanine7.5 Workflow s_protein Protein in pH 8.3 Bicarbonate Buffer s_react Combine & React (1-2 hours) s_protein->s_react s_dye Dissolve Sulfo-Cy7.5 Directly in Buffer s_dye->s_react s_purify Purify Conjugate (e.g., Gel Filtration) s_react->s_purify n_protein Protein in pH 8.3 Bicarbonate Buffer n_react Add Dye Dropwise to Protein Solution & React n_protein->n_react n_dye Dissolve Non-Sulfo Cy7.5 in Anhydrous DMSO n_dye->n_react Organic Co-Solvent n_purify Purify Conjugate n_react->n_purify

Caption: Comparison of protein labeling workflows.

Sulfo-Cy7.5 (The Streamlined Approach): Because Sulfo-Cy7.5 is readily water-soluble, its NHS ester form can be dissolved directly in a small amount of aqueous reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) and added to the protein solution.[][3] This eliminates the need for organic solvents, which can be detrimental to sensitive proteins. The reaction proceeds in a homogenous solution, often leading to more consistent and predictable labeling outcomes.

Non-Sulfonated Cy7.5 (The Co-Solvent Requirement): The non-sulfonated dye is insoluble in aqueous buffers.[2][4] Therefore, the NHS ester must first be dissolved in a minimal volume of an anhydrous organic solvent like DMSO or DMF.[11][12] This concentrated organic stock is then added dropwise, with gentle stirring, to the protein solution in its aqueous buffer.[16] This step is critical; adding the dye too quickly can cause localized precipitation, reducing labeling efficiency. The presence of even a small percentage (5-15%) of organic solvent can still affect the stability of some proteins.[4][6]

Conclusion

The addition of sulfonate groups to the cyanine core is a critical chemical modification that transforms a hydrophobic molecule into a highly water-soluble and robust tool for biological research. Sulfo-Cyanine7.5 offers superior handling, reduced aggregation, and simplified, more reliable bioconjugation protocols compared to its non-sulfonated counterpart.[2][3][14] For applications requiring direct labeling of biomolecules in aqueous media, especially for sensitive proteins or for probes intended for in vivo imaging, Sulfo-Cyanine7.5 is the authoritative choice.[][13] Non-sulfonated variants remain useful for applications where the dye can be dissolved in organic solvents or incorporated into hydrophobic environments, but they require additional considerations to manage their poor aqueous solubility.

References

  • Creative Diagnostics. (n.d.). Cyanine Dyes. Retrieved from [Link]

  • AxisPharm. (n.d.). sulfo-Cyanine7.5. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 33.13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • Interchim. (n.d.). CYanine Fluorophores. Retrieved from [Link]

  • Bio-Synthesis Inc. (2007, January 1). Alexa Fluor dyes sulfonation of coumarin rhodamine cyanine dyes. Retrieved from [Link]

  • ResearchGate. (2023, May 22). Fluorescent properties of cyanine dyes as a matter of the environment. Retrieved from [Link]

  • HyperCyte. (2026, January 21). sulfo-Cyanine7.5 carboxylic acid. Retrieved from [Link]

  • Antibodies.com. (n.d.). Sulfo-Cyanine 7.5 NHS ester (A270305). Retrieved from [Link]

  • ACS Omega. (2021, March 23). Development of Water Solubility of 2-Phenylsulfanylhydroquinone Dimer Dye. Retrieved from [Link]

  • ChemRxiv. (n.d.). What Is Best Strategy for Water Soluble Fluorescence Dyes?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Bioconjugation for In Vivo Imaging. Retrieved from [Link]

  • UC Agriculture and Natural Resources. (2014, September 2). Discharge measurement using the fluorescent dye dilution method with the FL30 field fluorometer. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Sulfo-Cyanine7.5 Carboxylic Acid for Deep Tissue Penetration

An Objective Comparison with Key Alternatives for In Vivo Near-Infrared Imaging For researchers pioneering new frontiers in drug development and in vivo biological studies, the ability to peer deeper into living tissue i...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison with Key Alternatives for In Vivo Near-Infrared Imaging

For researchers pioneering new frontiers in drug development and in vivo biological studies, the ability to peer deeper into living tissue is paramount. Near-infrared (NIR) fluorescence imaging offers a powerful, non-invasive window into complex biological processes. The choice of a fluorescent probe is a critical decision that dictates the depth, clarity, and reliability of experimental data. This guide provides an in-depth validation of Sulfo-Cyanine7.5 (Sulfo-Cy7.5) carboxylic acid, a prominent NIR fluorophore, by objectively comparing its performance against established alternatives like Indocyanine Green (ICG) and IRDye® 800CW.

The rationale for operating in the NIR spectrum, specifically the NIR-I window (650-900 nm), is grounded in fundamental biophysics. Within this range, the absorption of light by endogenous chromophores such as hemoglobin and water is significantly reduced, and tissue autofluorescence is minimized.[1][2] This creates a clearer channel for detecting fluorescent signals from deeper within the tissue, enhancing the signal-to-noise ratio and enabling more sensitive detection.[2][3]

Focus Product: Sulfo-Cyanine7.5 Carboxylic Acid

Sulfo-Cyanine7.5 carboxylic acid is a water-soluble, near-infrared fluorescent dye engineered for high performance in biological applications.[4] Structurally, it belongs to the cyanine dye family, which is known for high molar extinction coefficients.[]

Key Physicochemical and Spectral Properties:

  • High Water Solubility : The inclusion of sulfonate groups dramatically increases its hydrophilicity, allowing for direct use in aqueous buffers without organic solvents. This is particularly advantageous for labeling sensitive biomolecules.[6][]

  • Enhanced Quantum Yield : Compared to the clinically approved ICG, Sulfo-Cy7.5 features a rigid trimethine linker in its structure.[4][8][9] This structural rigidity reduces non-radiative decay pathways, resulting in a higher fluorescence quantum yield and brighter signal.[]

  • Versatile Bioconjugation : The terminal carboxylic acid group provides a reactive handle for covalent attachment to biomolecules like proteins, antibodies, and peptides via carbodiimide chemistry (e.g., using EDC/NHS).[6][10] This allows for the creation of targeted imaging agents.

  • Spectral Profile : It exhibits an absorption maximum around 778-788 nm and an emission maximum around 797-808 nm, placing it squarely within the optimal NIR-I imaging window.[9]

Comparative Analysis: Sulfo-Cy7.5 vs. Key Alternatives

The selection of an NIR dye is a trade-off between brightness, stability, cost, and regulatory approval. Here, we compare Sulfo-Cy7.5 against two of the most common fluorophores used in deep tissue imaging: Indocyanine Green (ICG) and IRDye® 800CW.

Indocyanine Green (ICG) is the only NIR fluorescent dye approved by the U.S. Food and Drug Administration (FDA) for human use, making it a clinical benchmark.[11] It is widely used for applications like cardiac output measurement and ophthalmic angiography.[12] However, ICG suffers from several limitations for research applications, including aqueous instability, concentration-dependent aggregation, rapid degradation, and a relatively low quantum yield.[11][13] It binds non-covalently to plasma proteins like albumin to enhance its fluorescence in vivo, but this interaction can be variable.[12]

IRDye® 800CW is a widely adopted research-grade NIR fluorophore known for its exceptional brightness and photostability.[14][15] It has been extensively used to create targeted imaging agents for preclinical studies and is currently being evaluated in numerous clinical trials.[16] Its spectral properties are very similar to Sulfo-Cy7.5, making it a direct competitor.

Table 1: Comparative Performance of Key NIR-I Dyes

FeatureSulfo-Cyanine7.5 carboxylic acidIndocyanine Green (ICG)IRDye® 800CW
Excitation Max (nm) ~778 - 788[9]~787[13]~774[15]
Emission Max (nm) ~797 - 808[9]~815[13]~789[15]
Molar Extinction (M⁻¹cm⁻¹) ~222,000[9]~223,000[13]High, comparable to others
Quantum Yield Higher than ICG due to rigid structure[8][9]0.14[13]High, considered very bright[15]
Photostability HighLow, prone to degradation[11][17]High[14]
In Vivo Stability GoodPoor, rapid clearance[12]Good, stable conjugates[18]
Water Solubility Excellent due to sulfo groups[6][8]Moderate, prone to aggregation[11]Good
Bioconjugation Covalent (Carboxylic Acid)[6]Non-covalent protein binding[12]Covalent (NHS Ester, etc.)[16]
FDA Approval Research Use OnlyApproved for specific clinical uses[11]Research Use Only (in trials)
Experimental Validation: A Protocol for Comparing Dye Penetration

To provide a self-validating framework, we present a standardized protocol for assessing the deep tissue penetration capabilities of these dyes using a tissue-mimicking phantom. This approach allows for reproducible, quantitative comparison under controlled conditions.

Causality Behind the Method: The primary challenge in deep tissue imaging is overcoming light scattering and absorption by tissue components.[19] This protocol uses Intralipid to simulate scattering and hemoglobin or ink to simulate absorption, creating an optically relevant environment.[19][20] By embedding a fluorescent source at varying depths, we can directly measure the decay of signal intensity as a function of depth, providing a quantitative metric for penetration.

Diagram 1: Workflow for NIR Dye Penetration Analysis

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis p1 Prepare equimolar stock solutions of Sulfo-Cy7.5, ICG, and IRDye 800CW p2 Construct tissue phantom (e.g., gelatin, intralipid, hemoglobin/ink) p1->p2 p3 Embed capillary tubes filled with each dye at calibrated depths (1-10 mm) p2->p3 acq1 Place phantom in a calibrated NIR imaging system (e.g., IVIS) p3->acq1 acq2 Acquire images using standardized settings (exposure, excitation power) acq1->acq2 an1 Measure radiant efficiency from each capillary tube at each depth acq2->an1 an2 Calculate Signal-to-Background Ratio (SBR) for each measurement an1->an2 an3 Plot SBR as a function of depth for each dye an2->an3 an4 Compare penetration depth and signal intensity an3->an4

Caption: Experimental workflow for comparing NIR dye penetration in tissue phantoms.

Step-by-Step Protocol:

  • Phantom Preparation [19][21]:

    • Prepare a 10% (w/v) gelatin solution in phosphate-buffered saline (PBS).

    • While the solution is warm, add Intralipid to a final concentration of 1-2% to simulate scattering.[19]

    • Add India ink or hemoglobin to mimic tissue absorption (adjust concentration to achieve desired optical properties, e.g., µa ≈ 0.05 mm⁻¹).[21]

    • Pour half of the phantom mixture into a mold and allow it to partially set.

  • Dye Preparation and Embedding :

    • Prepare 10 µM solutions of Sulfo-Cy7.5 carboxylic acid, ICG, and IRDye 800CW in PBS. It is critical to use equimolar concentrations for a fair comparison of brightness.

    • Fill thin capillary tubes with each dye solution.

    • Place the filled capillaries on the semi-solidified phantom at measured intervals.

    • Pour the remaining warm phantom mixture over the top to embed the capillaries at known depths. Allow the phantom to fully solidify at 4°C.

  • Image Acquisition :

    • Place the phantom in a calibrated NIR fluorescence imaging system.

    • Use an excitation filter appropriate for the ~780 nm dyes and an emission filter that captures light >800 nm.[19]

    • Acquire images with standardized parameters (e.g., exposure time, illumination intensity, field of view) to ensure comparability.

  • Data Analysis :

    • Using the system's software, draw regions of interest (ROIs) over each capillary tube at each depth and adjacent background areas.

    • Calculate the signal-to-background ratio (SBR) for each dye at each depth.

    • Plot SBR versus depth. The dye that maintains a higher SBR at greater depths exhibits superior effective tissue penetration.

Interpreting the Results and Making an Informed Choice

When analyzing the data from the phantom study, researchers should expect to see that while all three dyes operate in the NIR-I window, their performance will differ.

  • ICG will likely show the fastest signal decay with depth, attributable to its lower quantum yield and photostability.[11][17]

  • Sulfo-Cy7.5 and IRDye 800CW are expected to perform similarly and significantly better than ICG. They should maintain a strong SBR at greater depths due to their enhanced brightness and stability.[18] The choice between these two may come down to specific conjugation needs, batch-to-batch consistency, and cost.

Diagram 2: Decision Framework for NIR Dye Selection

G start Start: Need for Deep Tissue Imaging q1 Is the study for human clinical use? start->q1 q2 Is covalent labeling to a specific biomolecule required? q1->q2 No (Research) ans_icg Use ICG (FDA Approved) q1->ans_icg Yes q3 Is maximum brightness and photostability the top priority? q2->q3 Yes ans_passive Consider ICG (passive accumulation) q2->ans_passive No (e.g., perfusion) ans_cy75 Sulfo-Cy7.5 (Carboxylic Acid for conjugation) q3->ans_cy75 Need -COOH chemistry ans_ird800 IRDye 800CW (Excellent performance, multiple chemistries) q3->ans_ird800 Flexible chemistry needs

Caption: Decision tree for selecting an appropriate NIR dye for in vivo imaging.

Conclusion

For preclinical researchers requiring high-sensitivity, deep-tissue imaging, Sulfo-Cyanine7.5 carboxylic acid presents a compelling option. Its superior water solubility, high quantum yield, and versatile conjugation chemistry make it a robust tool for developing targeted imaging agents.[6][8][9] While ICG remains the standard for specific clinical applications due to its regulatory approval, its suboptimal photophysical properties limit its use in demanding research contexts.[11] Sulfo-Cy7.5 and its close competitor, IRDye 800CW, represent the current state-of-the-art for research applications, offering the brightness and stability needed to push the boundaries of in vivo optical imaging. The provided experimental framework allows individual labs to validate these properties and make an evidence-based decision tailored to their specific research goals.

References

  • Sulfo-Cyanine 7.5 carboxylic acid, 100mg. Labscoop.
  • Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes. PubMed Central.
  • Indocyanine green (7510). Tocris, Part of Bio-Techne.
  • Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes. Chemical Science (RSC Publishing).
  • Sulfo-Cy7.5 carboxylic acid | Fluorochrome Dye. MedchemExpress.com.
  • Indocyanine Green. AAT Bioquest.
  • Sulfo-Cyanine7.5 dicarboxylic acid. MedKoo.
  • Interactions of Indocyanine Green and Lipid in Enhancing Near-Infrared Fluorescence Properties. PubMed Central.
  • Indocyanine green. Wikipedia.
  • Addressing the Autofluorescence Issue in Deep Tissue Imaging by Two-Photon Microscopy: Significance of Far-Red Emitting Dyes. ResearchGate.
  • Sulfo-Cyanine 7.5 carboxylic acid (A270302). Antibodies.com.
  • sulfo-Cyanine7.5 carboxylic acid. Lumiprobe.
  • Maximum imaging depth of two-photon autofluorescence microscopy in epithelial tissues. SPIE Digital Library.
  • Using Raman Spectroscopy to Analyze Indocyanine Green (ICG) Fluorescence. AZoM.
  • Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores. ACS Pharmacology & Translational Science.
  • Optical Imaging in Tissue with Near-Infrared Dyes. Biotium.
  • Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging. Frontiers.
  • Guide to Cyanine Dyes: Cy7, Cy5, Cy5.5, Cy3. BOC Sciences.
  • Unsymmetrical cyanine dye via in vivo hitchhiking endogenous albumin affords high-performance NIR-II/photoacoustic imaging and photothermal therapy. PubMed Central.
  • NIR dyes in Bioimaging: A Comprehensive Research. Macsen Labs.
  • Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. MDPI.
  • The role of tissue fluorescence in in vivo optical bioimaging. AIP Publishing.
  • Comparison of the penetration and resolution of NIR-II and NIR-I.... ResearchGate.
  • Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW. PubMed Central.
  • Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node. PubMed Central.
  • Cyanine Dyes. Creative Diagnostics.
  • CYanine Fluorophores. Interchim.
  • sulfo-Cyanine7.5 Dyes. BOC Sciences.
  • sulfo-Cyanine7.5. AxisPharm.
  • seeing Beyond the Visible With Near-infrared dyes. International Pharmaceutical Industry.
  • Tissue-simulating Phantoms for Assessing Potential Near-infrared Fluorescence Imaging Applications in Breast Cancer Surgery. PubMed Central.
  • Standardised testing procedure based on optical phantoms for validation of photonics instrumentation aimed at clinical monitoring of the. UCL Discovery - University College London.
  • The excitation and emission spectra of the fluorescent dyes (a) ICG and (b) IRDye ® 800CW[13]. . ResearchGate. Available at:

  • Tissue-Like Phantoms for Near-Infrared Fluorescence Imaging System Assessment and the Training of Surgeons. PubMed Central.
  • Multispectral measurement of contrast in tissue-mimicking phantoms in near-infrared spectral range of 650 to 1600 nm. Department of Chemistry & Biochemistry.
  • Analysis of IRDye 800CW and ICG dosing solutions | Download Table. ResearchGate.
  • IRDye® Infrared Dyes. LI-COR.
  • Design and fabrication of solid phantoms for NIR water fraction studies. eScholarship.org.

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Validation

A Comparative Analysis of Sulfo-Cyanine7.5 and DyLight 800: A Guide to Quantum Yield in Near-Infrared Fluorescence

In the rapidly advancing fields of in-vivo imaging, drug development, and targeted therapies, the judicious selection of near-infrared (NIR) fluorescent probes is a critical determinant of experimental success. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing fields of in-vivo imaging, drug development, and targeted therapies, the judicious selection of near-infrared (NIR) fluorescent probes is a critical determinant of experimental success. Among the plethora of available fluorophores, Sulfo-Cyanine7.5 and DyLight 800 have emerged as prominent contenders for applications demanding high sensitivity and deep tissue penetration. A pivotal parameter governing their performance is the fluorescence quantum yield (Φf), a measure of the efficiency with which a molecule converts absorbed photons into emitted fluorescence. This guide provides a comprehensive, data-driven comparison of the quantum yields of Sulfo-Cyanine7.5 and DyLight 800, equipping researchers, scientists, and drug development professionals with the insights necessary for informed probe selection.

The Critical Role of Quantum Yield in NIR Imaging

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield translates to a brighter fluorescent signal, which is paramount for detecting low-abundance targets and achieving a high signal-to-noise ratio, particularly in complex biological environments. In the context of NIR imaging, where tissue autofluorescence is reduced, a high quantum yield becomes even more crucial for maximizing detection sensitivity.

Sulfo-Cyanine7.5: A Bright Star in the NIR Spectrum

Sulfo-Cyanine7.5 is a water-soluble, near-infrared fluorescent dye that has gained significant traction for in-vivo imaging applications.[1] Its chemical structure, featuring a rigidized trimethylene chain, is a key determinant of its favorable photophysical properties.[2][3] This structural rigidity minimizes non-radiative decay pathways, thereby enhancing its fluorescence efficiency.[2][3]

Numerous sources highlight that Sulfo-Cyanine7.5 possesses a significantly higher fluorescence quantum yield compared to the historically used Indocyanine Green (ICG).[1][2][][5] One product specification explicitly states a fluorescence quantum yield of 0.21 .[2] This relatively high value contributes to its reputation as a bright and sensitive NIR probe.

DyLight 800: A High-Performance NIR Fluorophore

DyLight 800 is another prominent near-infrared dye known for its high fluorescence quantum yield and photostability.[6][7] While a precise, unconjugated quantum yield value is not consistently published in the readily available literature, its performance characteristics and spectral similarity to IRDye® 800CW provide a strong basis for estimation.[8][9]

Several sources describe DyLight 800 as having a "high quantum yield".[6][7] IRDye 800CW, a spectrally similar dye, has a reported quantum yield of approximately 7-9% (0.07-0.09).[10][11] When conjugated to human serum albumin (HSA), the quantum yield of IRDye 800CW can increase to 0.12.[10] Given this information, it is reasonable to infer that the quantum yield of DyLight 800 is in a comparable range, making it a highly efficient fluorophore for NIR detection.

Head-to-Head Comparison: Sulfo-Cyanine7.5 vs. DyLight 800

PropertySulfo-Cyanine7.5DyLight 800
Excitation Maximum (λex) ~778-788 nm[]~770-777 nm[12][13]
Emission Maximum (λem) ~797-808 nm~794 nm[12][13]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹[2][14]~270,000 cm⁻¹M⁻¹[12]
Fluorescence Quantum Yield (Φf) 0.21 [2]~0.07 - 0.12 (estimated) [10]
Key Structural Feature Rigidized trimethylene chain[2][3]Sulfonated indocyanine core
Solubility High water solubility[2]High water solubility

Factors Influencing Quantum Yield in Experimental Settings

It is imperative for researchers to recognize that the quantum yield of a fluorophore is not an immutable constant. Instead, it is highly sensitive to its local microenvironment. Several factors can significantly alter the fluorescence efficiency of both Sulfo-Cyanine7.5 and DyLight 800 in practical applications:

  • Solvent Polarity and Viscosity : The quantum yield of cyanine dyes can be influenced by the polarity and viscosity of the solvent.

  • Conjugation to Biomolecules : The process of labeling proteins, antibodies, or other biomolecules can alter the quantum yield. The proximity of the dye to specific amino acid residues or changes in its conformational freedom upon conjugation can either enhance or quench its fluorescence.

  • Temperature and pH : Fluctuations in temperature and pH can also impact the quantum yield of fluorescent dyes.[15]

  • Aggregation : At higher concentrations, cyanine dyes have a tendency to form non-fluorescent aggregates, which leads to a phenomenon known as concentration quenching and a reduction in the overall quantum yield.[15] The sulfonation of these dyes, which enhances water solubility, is a strategy to mitigate this aggregation.

Experimental Protocol for Relative Quantum Yield Determination

To empower researchers to validate and compare the quantum yield of these dyes under their specific experimental conditions, the following detailed protocol for relative quantum yield measurement is provided. This method involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.

Materials
  • Spectrofluorometer with a corrected emission spectrum function

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., phosphate-buffered saline (PBS), ethanol)

  • Sulfo-Cyanine7.5

  • DyLight 800

  • Reference Standard (e.g., IRDye 800CW or another well-characterized NIR dye with a known quantum yield in the chosen solvent)

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh a small amount of Sulfo-Cyanine7.5, DyLight 800, and the reference standard.

    • Dissolve each in the chosen solvent to prepare stock solutions of known concentrations (typically in the 1-10 µM range).

  • Preparation of Dilutions for Absorbance Measurements:

    • From the stock solutions, prepare a series of dilutions for each dye and the reference standard.

    • The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 750 nm). The same excitation wavelength should be used for all samples if their absorption spectra overlap sufficiently.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution.

    • It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.

    • The excitation wavelength must be identical to the one used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each sample.

    • For each dye and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the resulting straight line for each plot. The linearity of the plot confirms the absence of concentration-dependent quenching in the concentration range used.

  • Calculation of Quantum Yield:

    • The quantum yield of the unknown sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_ref * (Slope_sample / Slope_ref) * (n_sample / n_ref)²

    Where:

    • Φf_ref is the known quantum yield of the reference standard.

    • Slope_sample is the slope of the integrated fluorescence intensity vs. absorbance plot for the sample.

    • Slope_ref is the slope of the integrated fluorescence intensity vs. absorbance plot for the reference standard.

    • n_sample is the refractive index of the sample's solvent.

    • n_ref is the refractive index of the reference standard's solvent. (If the same solvent is used, this term becomes 1).

Visualizing the Workflow and Dye Structures

G cluster_sulfo_cy7_5 Sulfo-Cyanine7.5 Structure cluster_dlight_800 DyLight 800 Structure cluster_workflow Quantum Yield Measurement Workflow Sulfo_Cy7_5 [Structure of Sulfo-Cyanine7.5] (Indocyanine core with sulfonate groups and a rigidized trimethylene chain) DyLight_800 [Structure of DyLight 800] (Sulfonated indocyanine core) prep_solutions Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions prep_solutions->prep_dilutions abs_measurement Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->abs_measurement fluor_measurement Measure Fluorescence (Spectrofluorometer) prep_dilutions->fluor_measurement data_analysis Plot Integrated Fluorescence vs. Absorbance abs_measurement->data_analysis fluor_measurement->data_analysis calc_qy Calculate Quantum Yield data_analysis->calc_qy

Caption: Chemical structure concepts and the experimental workflow for determining relative fluorescence quantum yield.

Conclusion

Based on the available data, Sulfo-Cyanine7.5 exhibits a higher reported quantum yield (0.21) compared to the estimated quantum yield of DyLight 800 (~0.07-0.12) . This suggests that, under ideal conditions, Sulfo-Cyanine7.5 may provide a brighter fluorescence signal. However, the performance of these dyes in specific research applications is subject to a multitude of environmental and experimental factors. The provided protocol for relative quantum yield determination enables researchers to make empirical assessments under their own unique conditions, ensuring the selection of the optimal NIR probe for their scientific endeavors. This rigorous, evidence-based approach to fluorophore selection is fundamental to achieving high-quality, reproducible data in the demanding fields of biomedical research and drug development.

References

  • National Center for Biotechnology Information. (2007, January 19). IRDye 800CW-Human serum albumin. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • AxisPharm. (n.d.). sulfo-Cyanine7.5. Retrieved from [Link]

  • Antibodies.com. (n.d.). Sulfo-Cyanine 7.5 carboxylic acid (A270302). Retrieved from [Link]

  • Zhang, Y., et al. (2020). Quantum Yield Limits for the Detection of Single-Molecule Fluorescence Enhancement by a Gold Nanorod. ACS Photonics, 7(9), 2458–2466. [Link]

  • Innova Biosciences. (n.d.). A-Z Guide to Fluorochromes. Retrieved from [Link]

  • Keizers, B., et al. (2024). Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor. Journal of Biomedical Optics, 29(S1), 014506. [Link]

  • AxisPharm. (n.d.). sulfo-Cyanine7. Retrieved from [Link]

  • Li, Y., et al. (2025). Near-Infrared-II Fluorescence Imaging of Tumors with Organic Small-Molecule Fluorophores. Molecules, 30(23), 5031. [Link]

  • Hill, B. F., et al. (2025). A near infrared emission feature from visible fluorescence tails and its correlation with singlet oxygen. arXiv. [Link]

  • Wang, S., et al. (2018). Rational Development of Near-Infrared Fluorophores with Large Stokes Shifts, Bright One-Photon, and Two-Photon Emissions for Bioimaging. Angewandte Chemie International Edition, 57(30), 9419-9423. [Link]

  • Park, J. H., et al. (2023). Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation. International Journal of Molecular Sciences, 24(17), 13123. [Link]

  • Zhang, J., et al. (2022). Significant quantum yield enhancement for near infrared fluorescence dyes by silica templated silver nanorods. Applied Physics Reviews, 9(3), 031408. [Link]

  • ResearchGate. (2023). Fluorescence spectra of concentration-dependent ICG in (a) water and...[Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link]

  • Bio-Rad Antibodies. (n.d.). Datasheet: STAR36D800GA Product Details. Retrieved from [Link]

  • FluoroFinder. (n.d.). DyLight 800 Dye Profile. Retrieved from [Link]

  • QVQuality. (n.d.). Near InfraRed-Dye 800CW (IR-Dye800CW). Retrieved from [Link]

  • Bioworld Technology. (n.d.). Goat Anti-Rabbit IgG (H+L)-Dylight 800. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Serum Stability of Sulfo-Cyanine7.5 Carboxylic Acid for In Vivo Imaging

For researchers, scientists, and professionals in drug development, the selection of a near-infrared (NIR) fluorescent probe is a critical decision that profoundly influences the quality and reliability of in vivo imagin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a near-infrared (NIR) fluorescent probe is a critical decision that profoundly influences the quality and reliability of in vivo imaging data. Among the plethora of available dyes, Sulfo-Cyanine7.5 carboxylic acid has emerged as a popular choice due to its favorable spectral properties and water solubility. However, a crucial parameter that is often overlooked in the initial selection process is the dye's stability in a biological environment. This guide provides an in-depth, objective comparison of the serum stability of Sulfo-Cyanine7.5 carboxylic acid against other common NIR alternatives, supported by experimental data and protocols.

The Critical Role of Serum Stability in Preclinical Research

The journey of a fluorescent probe from injection to target localization is fraught with challenges. The probe is immediately exposed to a complex milieu of serum proteins, enzymes, and other biomolecules that can lead to its degradation, aggregation, or non-specific binding. Poor serum stability can result in a diminished fluorescent signal, altered biodistribution, and ultimately, misleading experimental outcomes. Therefore, a thorough understanding of a dye's performance in serum is not just a technical detail but a cornerstone of robust and reproducible in vivo research.

Understanding the Adversaries: Degradation Pathways of Cyanine Dyes

Cyanine dyes, including Sulfo-Cyanine7.5, are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings. This conjugated system is responsible for their desirable long-wavelength absorption and emission. However, it is also the primary site of vulnerability. The main degradation pathways for cyanine dyes in a biological environment include:

  • Oxidative Cleavage: The polymethine chain is susceptible to attack by reactive oxygen species (ROS) present in biological systems. This can lead to the cleavage of the chain, resulting in a loss of conjugation and, consequently, a loss of fluorescence.

  • Nucleophilic Attack: The electrophilic nature of the polymethine chain makes it a target for nucleophiles, such as thiols from serum proteins like albumin. This can lead to the formation of non-fluorescent adducts.

  • Enzymatic Degradation: Serum contains a variety of enzymes that can potentially metabolize and degrade the dye structure.

  • Aggregation: Hydrophobic interactions can cause dye molecules to aggregate in an aqueous environment like serum, leading to fluorescence quenching.

The chemical structure of the dye, including the nature of its side chains and any modifications to the polymethine bridge, plays a crucial role in its susceptibility to these degradation pathways.

A Standardized Approach: Experimental Protocol for Serum Stability Assessment

To provide a framework for the objective comparison of different NIR dyes, we present a detailed, step-by-step methodology for a typical serum stability assay. This protocol is designed to be a self-validating system, ensuring the generation of reliable and comparable data.

Experimental Workflow: In Vitro Serum Stability Assay

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_dye Prepare Stock Solutions of Test Dyes and Controls incubate Incubate Dye-Serum Mixtures at 37°C prep_dye->incubate Add dyes to serum prep_serum Thaw and Centrifuge Serum (e.g., Human Serum, FBS) prep_serum->incubate timepoints Collect Aliquots at Multiple Time Points (e.g., 0, 1, 4, 24, 48h) incubate->timepoints measure_fl Measure Fluorescence Intensity timepoints->measure_fl measure_abs Measure Absorbance Spectrum timepoints->measure_abs hplc (Optional) HPLC Analysis for Degradation Products timepoints->hplc calc_stability Calculate Percent Stability vs. Time measure_fl->calc_stability measure_abs->calc_stability plot Plot Stability Curves and Determine Half-life calc_stability->plot

Caption: Workflow for assessing the serum stability of fluorescent dyes.

Detailed Methodology:

  • Preparation of Reagents:

    • Prepare 1 mM stock solutions of Sulfo-Cyanine7.5 carboxylic acid and alternative NIR dyes (e.g., IRDye800CW, Alexa Fluor 750, etc.) in dimethyl sulfoxide (DMSO).

    • Thaw a fresh vial of human serum or fetal bovine serum (FBS) at room temperature. To remove any precipitates, centrifuge the serum at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Incubation:

    • In a microcentrifuge tube, add the dye stock solution to the serum to achieve a final dye concentration of 10 µM. The final DMSO concentration should be kept below 1% to minimize its effect on serum proteins.

    • As a control, prepare a similar solution of the dye in phosphate-buffered saline (PBS).

    • Incubate the tubes in a water bath or incubator at 37°C.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), remove an aliquot from each tube.

    • For fluorescence measurements, dilute the aliquot in PBS to a concentration within the linear range of the fluorometer.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for the specific dye.

    • The percentage of remaining fluorescence at each time point is calculated relative to the fluorescence at time zero.

    • Plot the percentage of remaining fluorescence against time to generate a stability curve. The half-life (t½) of the dye in serum can be determined from this curve.

Comparative Performance Analysis: Sulfo-Cyanine7.5 Carboxylic Acid vs. Alternatives

While direct head-to-head comparative studies for free Sulfo-Cyanine7.5 carboxylic acid are limited in publicly available literature, we can synthesize data from various studies on closely related cyanine dyes and their conjugates to provide a comparative overview.

Dye/ConjugateReported Serum StabilityKey Observations
Sulfo-Cyanine7.5 (and analogs) Data for the free carboxylic acid is not readily available in comparative studies.Generally considered to have good water solubility which may reduce aggregation.
IRDye800CW A study on an IRDye800CW-nanobody conjugate showed it was stable in human serum for at least 1 hour.[1] Another study on an IRDye800CW-antibody conjugate reported over 60% stability after 96 hours in human serum.[2]Exhibits some binding to serum proteins.[1]
ZW800-1 Zwitterionic nature minimizes serum protein binding.[1] Known to undergo degradation under certain conditions.[3]Reduced non-specific binding can lead to improved imaging contrast.
s775z A sterically shielded dye that showed no degradation in 100% fetal bovine serum at 37°C over 24 hours.[3][4]The bulky shielding groups protect the polymethine chain from degradation.[4]
Indocyanine Green (ICG) Known to have poor stability in aqueous solutions and rapidly binds to serum proteins.[5]The only FDA-approved NIR dye for clinical use, serving as a benchmark.

Note: The stability of a dye can be significantly influenced by the molecule it is conjugated to. The data presented here for conjugates should be interpreted with this in mind.

Expert Insights and Recommendations

The available data, though not a direct comparison of the free carboxylic acid forms, suggests that while Sulfo-Cyanine7.5 is a versatile dye, newer generations of NIR probes with structural modifications offer enhanced serum stability.

  • For applications requiring long circulation times and high stability , sterically shielded dyes like s775z present a compelling alternative. The protective chemical "shield" around the vulnerable polymethine core significantly enhances its resistance to degradation in the complex serum environment.[4]

  • For studies where minimizing non-specific binding is paramount , zwitterionic dyes such as ZW800-1 are advantageous. Their balanced charge reduces interactions with serum proteins, leading to faster clearance and potentially higher target-to-background ratios.[1]

  • IRDye800CW remains a widely used and well-characterized dye. For many standard in vivo imaging applications with moderate imaging windows, it provides a reliable performance.

The Case for Sulfo-Cyanine7.5 Carboxylic Acid: Sulfo-Cyanine7.5 carboxylic acid remains a valuable tool, particularly for applications where its specific chemical handles are required for conjugation and for studies with shorter time frames where extreme stability is not the primary concern. Its high water solubility is a significant advantage in preventing aggregation.

Future Directions and the Need for Standardized Reporting

The field of in vivo imaging would greatly benefit from more standardized, head-to-head comparisons of the serum stability of free (unconjugated) NIR dyes. The protocol outlined in this guide provides a framework for such studies. As a community, we must move towards a more rigorous evaluation and reporting of these critical performance parameters to ensure the continued advancement and reproducibility of preclinical research.

Visualizing the Comparison: A Logical Framework

G cluster_sulfo_cy7_5 Sulfo-Cyanine7.5 Carboxylic Acid cluster_alternatives Alternative NIR Dyes cluster_irdye800cw IRDye800CW cluster_zw800 ZW800-1 cluster_s775z s775z sulfo_cy7_5_props Good Water Solubility Established Chemistry sulfo_cy7_5_cons Limited Public Comparative Serum Stability Data (Free Acid) irdye_props Well-Characterized Good Stability (Conjugated) irdye_cons Some Serum Protein Binding zw800_props Low Serum Protein Binding High Image Contrast zw800_cons Potential for Degradation s775z_props Excellent Serum Stability Sterically Shielded s775z_cons Newer Generation Dye

Caption: Key characteristics of Sulfo-Cyanine7.5 and its alternatives.

References

  • Conjugation, serum stability and EpCAM specificity. ResearchGate. Available at: [Link].

  • Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers. PMC. Available at: [Link].

  • IRDye® 800CW Goat Anti-Rabbit IgG. LI-COR Biosciences. Available at: [Link].

  • Pre-clinical study of IRDye800CW-nimotuzumab formulation, stability, pharmacokinetics, and safety. PMC. Available at: [Link].

  • Structural Optimization of Heptamethine Cyanine Dyes. Curate ND. Available at: [Link].

  • Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging. PMC. Available at: [Link].

  • NIR Dyes for Bioimaging Applications. PMC. Available at: [Link].

  • Fluorescent lifetime of near infrared dyes for structural analysis of serum albumin. ResearchGate. Available at: [Link].

  • Stable and functional dyes for imaging living subjects. Advanced Science News. Available at: [Link].

  • Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. ACS Publications. Available at: [Link].

  • Enhanced Tumor Uptake and Retention of Cyanine Dye–Albumin Complex for Tumor-Targeted Imaging and Phototherapy. MDPI. Available at: [Link].

  • Fluorescent anionic cyanine plasma membrane probes for live cell and in vivo imaging. bioRxiv. Available at: [Link].

  • Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. The Journal of Physical Chemistry C. Available at: [Link].

  • Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. Sensors. Available at: [Link].

  • NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging. PMC. Available at: [Link].

  • Super-stable cyanine@albumin fluorophore for enhanced NIR-II bioimaging. ResearchGate. Available at: [Link].

  • A Comparative Study on the Effect of Near-Infrared Fluorescent Dyes on the Pharmacokinetic Behavior of Nanobody-Based Tracers for in vivo Imaging. PMC. Available at: [Link].

  • Preclinical assessment of IRDye800CW‐labeled gastrin‐releasing peptide receptor‐targeting peptide for near infrared‐II imaging of brain malignancies. PMC. Available at: [Link].

  • A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding. PMC. Available at: [Link].

  • Steady State Fluorescence Techniques. HORIBA. Available at: [Link].

  • Serum stability at refrigeration temperatures. Cytiva. Available at: [Link].

  • Fluorescence-Based Protein Stability Monitoring—A Review. MDPI. Available at: [Link].

  • Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Bentham Science. Available at: [Link].

  • Development of a Fluorescence Titration Method to Measure the Association Constants of Small Molecule Fluorophores with Cyclodextrins and Fluorophore Specific Antibodies. CACHE. Available at: [Link].

  • Fetal bovine serum: how to leave it behind in the pursuit of more reliable science. Frontiers. Available at: [Link].

  • Performance and Stability of New Class of Fetal Bovine Sera (FBS) and Its Lyophilized Form in ELISpot and FluoroSpot Assays: Applications for Monitoring the Immune Response in Vaccine, and Cell and Gene Immunotherapy in Clinical Trials. PubMed. Available at: [Link].

  • Performance and Stability of New Class of Fetal Bovine Sera (FBS) and Its Lyophilized Form in ELISpot and FluoroSpot Assays: Applications for Monitoring the Immune Response in Vaccine, and Cell and Gene Immunotherapy in Clinical Trials. ResearchGate. Available at: [Link].

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